2-[(4-Aminobenzoyl)amino]benzoic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(4-aminobenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZFZWZLLVQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354620 | |
| Record name | STK259710 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-39-7 | |
| Record name | STK259710 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 2-[(4-Aminobenzoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides a solid foundation for its preparation in a laboratory setting.
Core Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process. This pathway begins with the formation of an amide bond between 2-aminobenzoic acid (anthranilic acid) and an activated form of 4-nitrobenzoic acid, followed by the reduction of the nitro group to the corresponding amine. This strategy is advantageous as it prevents the amino group of 4-aminobenzoic acid from undergoing unwanted side reactions.
The overall reaction can be summarized as follows:
-
Step 1: Amide Formation - Reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to yield 2-[(4-nitrobenzoyl)amino]benzoic acid.
-
Step 2: Nitro Group Reduction - Reduction of the nitro group of 2-[(4-nitrobenzoyl)amino]benzoic acid to an amine to produce the final product, this compound.
Below is a graphical representation of this synthesis pathway.
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
Preparation of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is a key reagent in this synthesis and can be prepared from 4-nitrobenzoic acid.
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 4-nitrobenzoic acid (1 equivalent) and an excess of thionyl chloride (2-3 equivalents) is prepared.[1]
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux and maintained at this temperature for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[1]
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.[1][2]
| Parameter | Value |
| Reactants | 4-Nitrobenzoic acid, Thionyl chloride |
| Solvent | None (excess thionyl chloride) or inert solvent |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Yield | ~90-98%[1] |
| Melting Point | 71-73 °C[2] |
Step 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
4-Nitrobenzoyl chloride
-
Pyridine or other suitable base (e.g., Triethylamine)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
In a dry flask under an inert atmosphere, 2-aminobenzoic acid (1 equivalent) is dissolved in anhydrous THF.
-
Pyridine (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature.
-
A solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous THF is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 6-12 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water, and the pH is adjusted to acidic (pH 2-3) with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 2-[(4-nitrobenzoyl)amino]benzoic acid.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
| Parameter | Value |
| Reactants | 2-Aminobenzoic acid, 4-Nitrobenzoyl chloride, Pyridine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 6-12 hours |
Step 2: Synthesis of this compound
Materials:
-
2-[(4-Nitrobenzoyl)amino]benzoic acid
-
Reducing agent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O), or Palladium on carbon (Pd/C) with hydrogen gas)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate or other base for neutralization
Procedure using Stannous Chloride:
-
2-[(4-Nitrobenzoyl)amino]benzoic acid (1 equivalent) is suspended in ethanol.
-
An excess of stannous chloride dihydrate (3-5 equivalents) is added to the suspension.
-
The mixture is heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated.
-
The mixture is then poured into ice-water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent.
Procedure using Catalytic Hydrogenation:
-
2-[(4-Nitrobenzoyl)amino]benzoic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas (at atmospheric pressure or higher) using a balloon or a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is then removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to give the desired product.
| Parameter | Value (Stannous Chloride Method) | Value (Catalytic Hydrogenation) |
| Reactants | 2-[(4-Nitrobenzoyl)amino]benzoic acid, SnCl₂·2H₂O | 2-[(4-Nitrobenzoyl)amino]benzoic acid, H₂, Pd/C |
| Solvent | Ethanol | Ethanol or Ethyl Acetate |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-4 hours | Variable (monitored by H₂ uptake) |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General laboratory workflow for the two-step synthesis.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that yields are representative and can vary based on experimental conditions and scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 146-148 | White to off-white crystalline powder |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242 | Yellowish crystalline solid |
| 2-[(4-Nitrobenzoyl)amino]benzoic acid | C₁₄H₁₀N₂O₅ | 286.24 | - | - |
| This compound | C₁₄H₁₂N₂O₃ | 256.26 | - | - |
Note: Specific melting points for the intermediate and final product should be determined experimentally and compared with literature values if available.
This guide provides a comprehensive overview of a reliable synthesis pathway for this compound. Researchers are encouraged to consult the cited literature and adapt the procedures as necessary for their specific laboratory conditions and safety protocols.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(4-Aminobenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Aminobenzoyl)amino]benzoic acid is an organic molecule featuring a complex structure derived from two key isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA). The structure consists of an anthranilic acid core where the amino group has formed an amide linkage with the carboxyl group of a PABA molecule. This arrangement results in a molecule with distinct acidic and basic centers—a free carboxylic acid group and a free aromatic amine group—conferring upon it amphoteric characteristics.
The physicochemical properties of such a molecule are of critical importance in drug discovery and development. Properties such as solubility, lipophilicity (logP), and acid-base dissociation constants (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. This technical guide provides a summary of the key chemical identifiers for this compound, and details the comprehensive experimental protocols required for its full physicochemical characterization.
Chemical Identity and Properties
Quantitative physicochemical data for this compound is sparse in publicly accessible databases. The following table summarizes its fundamental chemical identifiers and calculated properties. Experimental determination is required for definitive values.
| Property | Value | Notes |
| IUPAC Name | This compound | - |
| Synonyms | N-(2-carboxyphenyl)-4-aminobenzamide | - |
| CAS Number | 13238-50-3 | - |
| Chemical Formula | C₁₄H₁₂N₂O₃ | - |
| Molecular Weight | 256.26 g/mol | Calculated from atomic weights. |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Requires experimental determination. |
| Aqueous Solubility | Data not available | Requires experimental determination. |
| pKa (Acidic) | Predicted ~4-5 | For the carboxylic acid group (-COOH). |
| pKa (Basic) | Predicted ~2-3 | For the aromatic amine group (-NH₂). |
| logP (Octanol/Water) | Data not available | Requires experimental determination. |
Synthesis Workflow
The synthesis of this compound is typically achieved through an amide coupling reaction. A common and effective strategy involves the reaction of a protected 4-aminobenzoic acid derivative (like 4-nitrobenzoyl chloride) with a 2-aminobenzoic acid ester, followed by deprotection and hydrolysis steps. This multi-step process ensures selective amide bond formation without side reactions.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols and Workflows
This section provides detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method using a digital melting point apparatus is standard.[1][2] A sharp melting range (typically < 1°C) indicates high purity.[1]
Protocol:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[3] Allow the apparatus to cool before the precise measurement.
-
Precise Determination: Heat the block at a slow, controlled rate (1-2°C per minute) when approaching the expected melting point.[1]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.
Caption: Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., purified water, buffer at a specific pH) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination via the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by monitoring pH changes during titration with an acid or base.[6][7]
Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Apparatus Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel with a stirrer and immerse the pH electrode.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH to titrate the acidic group, or 0.1 M HCl to titrate the basic group) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be determined precisely from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
LogP Determination (Shake-Flask Method)
The partition coefficient (logP) measures the differential solubility of a compound in two immiscible phases, typically n-octanol and water, providing a key measure of lipophilicity.[8][9]
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for logD) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.
-
Equilibration: Seal the container and shake gently at a constant temperature for several hours to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = [organic] / [aqueous]. The final value is expressed as logP = log₁₀(P).[8]
References
- 1. 2-(4-Aminoanilino)benzoic acid | C13H12N2O2 | CID 298499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 5. 2,5-diethyl pyrazine, 13238-84-1 [thegoodscentscompany.com]
- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic acid CAS 150-13-0 | 822312 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-((4-Aminobenzoyl)amino)pentanedioic acid | C12H14N2O5 | CID 65138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aminobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
2-[(4-Aminobenzoyl)amino]benzoic acid CAS number and structure
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides comprehensive data on its constituent precursors, 2-Aminobenzoic acid and 4-Aminobenzoic acid, and outlines a generalized experimental protocol for the synthesis of the target molecule based on standard amidation reactions.
Chemical Structure and Identification
The proposed structure of 2-[(4-Aminobenzoyl)amino]benzoic acid is as follows:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₂N₂O₃
-
Molecular Weight: 256.26 g/mol
-
CAS Number: Not assigned or not found in major databases.
Precursor Compound Data
Quantitative data for the two precursor molecules are summarized below.
Table 1: Physicochemical Properties of Precursor Compounds
| Property | 2-Aminobenzoic Acid (Anthranilic Acid) | 4-Aminobenzoic Acid (PABA) |
| CAS Number | 118-92-3[1] | 150-13-0[2][3][4] |
| Molecular Formula | C₇H₇NO₂[1] | C₇H₇NO₂[2][4] |
| Molecular Weight | 137.14 g/mol [1] | 137.14 g/mol [2] |
| Melting Point | 146-148 °C[1] | 187-189 °C[5] |
| Density | 1.412 g/cm³[1] | 1.374 g/mL at 25 °C[5] |
| Appearance | White to off-white or yellow solid[1] | White crystalline solid, commercial samples may be gray[3][6] |
| Solubility in Water | Slightly soluble[3] | Slightly soluble[3][6] |
Table 2: Acidity Constants of Precursor Compounds
| Compound | pKa (Amino Group) | pKa (Carboxyl Group) |
| 4-Aminobenzoic Acid | 2.42 (in H₂O)[3] | 4.88 (in H₂O)[3] |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via a standard amide coupling reaction between 2-Aminobenzoic acid and an activated derivative of 4-Aminobenzoic acid. A common approach involves converting the carboxylic acid of a protected PABA derivative into a more reactive species, such as an acyl chloride, which then reacts with the amino group of anthranilic acid.
Experimental Protocol: Acyl Chloride-Mediated Amidation
This protocol is a generalized procedure adapted from standard organic synthesis methodologies for forming amide bonds between aromatic amines and carboxylic acids.
Step 1: Protection of the Amino Group of 4-Aminobenzoic Acid
-
Objective: To prevent self-polymerization and ensure selective reaction at the carboxyl group.
-
Dissolve 4-Aminobenzoic acid in a suitable solvent (e.g., 1,4-dioxane and water).
-
Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), along with a base like sodium bicarbonate (NaHCO₃).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an acidic workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-aminobenzoic acid.
Step 2: Activation of the Carboxyl Group (Acyl Chloride Formation)
-
Objective: To create a highly reactive acyl chloride for efficient amidation.
-
Suspend the N-Boc-4-aminobenzoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Boc-4-aminobenzoyl chloride. This intermediate is typically used immediately in the next step.
Step 3: Amide Coupling Reaction
-
Objective: To form the amide bond between the two precursor fragments.
-
Dissolve 2-Aminobenzoic acid (anthranilic acid) in a dry, aprotic solvent like THF or DCM containing a non-nucleophilic base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
Cool the solution to 0 °C.
-
Add the freshly prepared N-Boc-4-aminobenzoyl chloride solution dropwise to the cooled solution of anthranilic acid.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase, filter, and concentrate to yield the protected product, 2-[(4-(tert-butoxycarbonylamino)benzoyl)amino]benzoic acid.
Step 4: Deprotection of the Amino Group
-
Objective: To remove the Boc protecting group and yield the final compound.
-
Dissolve the protected product from Step 3 in a suitable solvent such as DCM or ethyl acetate.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Mandatory Visualizations
The logical workflow for the proposed synthesis is outlined below.
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Aminobenzoic acid [webbook.nist.gov]
- 5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-[(4-Aminobenzoyl)amino]benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-[(4-Aminobenzoyl)amino]benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Structurally Related Compounds
Understanding the solubility of a compound is crucial in various stages of drug development and research. The solubility of a substance is influenced by its chemical structure, as well as the physical and chemical properties of both the solute and the solvent.
This compound is a derivative of aminobenzoic acid. To infer its potential solubility characteristics, it is useful to consider the properties of its parent molecules, 4-aminobenzoic acid and 2-aminobenzoic acid (anthranilic acid). 4-Aminobenzoic acid is slightly soluble in water and consists of a benzene ring substituted with an amino and a carboxyl group.[1] Anthranilic acid is also an aromatic acid with a benzene ring substituted with a carboxylic acid and an amine.[2] It is soluble in organic solvents.[3]
The solubility of aminobenzoic acids is significantly affected by pH. In acidic conditions, the carboxylic acid group is protonated, which can limit solubility, while in more basic conditions, the deprotonation of this group can enhance solubility.[4]
Experimental Protocols for Solubility Determination
The following are detailed experimental protocols that can be employed to determine the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.[5][6][7]
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Beakers or conical flasks
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a beaker or conical flask.
-
Continuously stir or shake the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[8]
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear saturated solution) using a pipette.
-
Filter the withdrawn sample to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.[7]
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of solution taken (L)
-
UV-Vis Spectrophotometry Method
For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This technique is particularly useful for aromatic compounds.[9][10][11]
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 2.1, step 2).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation:
-
The solubility (S) is calculated by multiplying the concentration of the diluted solution by the dilution factor: S (g/L) = Concentration of diluted solution (g/L) × Dilution factor
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.
References
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 3. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. aai.solutions [aai.solutions]
Unraveling the Activity of 2-[(4-Aminobenzoyl)amino]benzoic Acid: A Review of Available Data
Despite a comprehensive review of available scientific literature and databases, specific details regarding the mechanism of action for 2-[(4-Aminobenzoyl)amino]benzoic acid remain uncharacterized. As a result, a detailed technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
While direct studies on this compound are not publicly available, an examination of its structural components—a para-aminobenzoic acid (PABA) moiety linked to an anthranilic acid (2-aminobenzoic acid) core—can offer potential avenues for future research. Derivatives of both PABA and anthranilic acid have been investigated for a wide range of biological activities.
Insights from Related Compounds
Derivatives of para-aminobenzoic acid (PABA) have demonstrated a variety of biological effects, including:
-
Antimicrobial and Antifungal Activity: Some PABA derivatives, particularly Schiff bases, have shown inhibitory effects against various bacterial and fungal strains.[1]
-
Cytotoxic Effects: Certain PABA derivatives have exhibited notable cytotoxicity against cancer cell lines, such as HepG2.[1]
-
Anti-inflammatory Properties: PABA itself is considered to have mild anti-inflammatory activity.[2]
-
Cholinesterase Inhibition: Various derivatives of aminobenzoic acids have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which is relevant for conditions like Alzheimer's disease.[2][3]
Similarly, derivatives of anthranilic acid have been the subject of extensive research in medicinal chemistry, with studies revealing activities such as:
-
Anti-inflammatory Effects: Anthranilic acid derivatives are known to possess anti-inflammatory properties.
-
Antimicrobial and Antiviral Properties: Various analogs have shown potential as antimicrobial and antiviral agents.
-
Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes like methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs).[4][5][6]
-
Cytotoxicity: Some anthranilate sulfonamides have been reported to be cytotoxic.[4][5][6]
It is plausible that this compound could exhibit one or more of these activities, but this would require empirical validation through dedicated in vitro and in vivo studies.
Future Directions
To elucidate the mechanism of action of this compound, a systematic investigation would be necessary. This would involve a series of experimental studies, including but not limited to:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or computational modeling to identify potential protein targets.
-
Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes based on the activities of its parent molecules.
-
Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors.
-
Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and inflammation, in relevant cell lines.
-
Signaling Pathway Analysis: Employing techniques like Western blotting or reporter gene assays to investigate the modulation of specific signaling pathways.
Without such dedicated research, any discussion on the mechanism of action of this compound would be purely speculative.
Conclusion
The core mechanism of action for this compound is not documented in the current body of scientific literature. While the known biological activities of its constituent moieties, PABA and anthranilic acid, provide a foundation for hypothesizing potential activities, experimental data is required for confirmation. Consequently, the creation of a technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time. Further research is warranted to explore the pharmacological profile of this specific chemical entity.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Aminobenzoic Acid Derivatives: A Technical Guide
Disclaimer: Direct research on the specific molecule 2-[(4-Aminobenzoyl)amino]benzoic acid is limited. This guide therefore provides an in-depth overview of the therapeutic potential of closely related aminobenzoic acid derivatives, focusing on their synthesis, mechanisms of action, and preclinical data. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Aminobenzoic acids and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural features, including an aromatic ring substituted with both amino and carboxylic acid groups, make them attractive scaffolds for medicinal chemistry. These functional groups provide opportunities for a variety of chemical modifications, allowing for the fine-tuning of their pharmacological properties. Research has demonstrated the potential of aminobenzoic acid derivatives in several therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This technical guide will delve into the core aspects of the therapeutic applications of these derivatives, with a focus on their anti-inflammatory and anticancer properties.
Synthesis of Aminobenzoic Acid Derivatives
The synthesis of aminobenzoic acid derivatives can be achieved through various chemical reactions targeting the amino and carboxylic acid functionalities.
A common approach involves the acylation of the amino group. For instance, 4-aminobenzoic acid can be reacted with various benzoyl chlorides in the presence of a base like anhydrous sodium carbonate in a solvent such as tetrahydrofuran (THF) to yield N-benzoylbenzoic acid derivatives. Subsequent esterification of the carboxylic acid group can be carried out using an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid, followed by treatment with hydrazine hydrate to form hydrazide derivatives.
Another synthetic route involves the reaction of aminobenzoic acids with different aldehydes to form Schiff bases. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like methanol. For example, 4-aminobenzoic acid can be condensed with salicylaldehyde to produce 4-[(2-hydroxybenzylidene)amino]benzoic acid.
Therapeutic Applications and Mechanism of Action
Anti-inflammatory and Analgesic Activity
Certain derivatives of 2-aminobenzoic acid have shown potent anti-inflammatory and analgesic properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While the precise mechanism for all aminobenzoic acid derivatives is not fully elucidated, it is hypothesized that they may exert their effects through similar pathways.
A preclinical study on newly synthesized derivatives of 2-aminobenzoic acid demonstrated significant anti-inflammatory and analgesic activities, with some compounds showing more potent effects than standard drugs like aspirin and phenylbutazone at the tested doses.
Anticancer Activity
Derivatives of para-aminobenzoic acid (PABA) have been investigated for their potential as anticancer agents. These compounds have shown inhibitory activity against various cancer cell lines. One of the proposed mechanisms for their anticancer effect is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Methotrexate, a well-known anticancer drug, is a structural analogue of folic acid and contains a p-aminobenzoic acid moiety.
Recent research has also focused on developing PABA derivatives that target cancer-related inflammation. For example, a hydrazide derivative of PABA, DAB-1, and its subsequent generations have been shown to inhibit the production of nitric oxide (NO) and the activation of pro-tumoral and pro-inflammatory signaling pathways such as IL-6/STAT3 and TNFα/NFκB in bladder cancer models.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on various aminobenzoic acid derivatives.
Table 1: In Vitro Anticancer Activity of PABA Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Chloro anilinoquinoline derivative | MCF-7 | 3.42 |
| Chloro anilinoquinoline derivative | A549 | 5.97 |
| Benzamide derivative 1 | - | 5.85 |
| Benzamide derivative 2 | - | 4.53 |
| Doxorubicin (Standard) | MCF-7 | - |
| Erlotinib (Standard) | A549 | - |
| 5-Fluorouracil (Standard) | - | - |
Table 2: Cholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives
| Compound | Enzyme | IC50 (µM) | Ki (nM) |
| Benzylaminobenzoic acid derivative | BChE | 2.67 ± 0.05 | - |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 ± 0.16 | 8.14 ± 0.65 |
| Derivative 12 | AChE | 0.12 ± 0.03 | - |
| Derivative 12 | BChE | 0.13 ± 1.75 | - |
| TAC (Standard) | AChE | - | 13.62 ± 0.21 to 33.00 ± 0.29 |
| Rivastigmine (Standard) | AChE | - | - |
Experimental Protocols
General Synthesis of N-Benzoyl-4-aminobenzoic Acid Derivatives
-
A solution of 4-aminobenzoic acid (1.68 mmol) and the corresponding para-substituted benzoyl chloride (1.68 mmol) is prepared in dry THF.
-
Anhydrous Na2CO3 (1.68 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the residue is worked up to isolate the product.
Synthesis of Schiff Bases from 4-Aminobenzoic Acid
-
Para-aminobenzoic acid is reacted with the desired aldehyde (e.g., salicylaldehyde) in methanol.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period.
-
The resulting Schiff base precipitates upon cooling and is collected by filtration.
In Vitro Anticancer Cell Viability Assay
-
Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured using a microplate reader, and the IC50 values are calculated.
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of N-benzoyl-4-aminobenzoic acid derivatives.
Caption: Proposed inhibitory mechanism of PABA derivatives on pro-inflammatory signaling pathways in cancer.
Conclusion
An In-depth Technical Guide to 2-[(4-Aminobenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-[(4-Aminobenzoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper extrapolates its physicochemical properties, proposes a viable synthetic route, and discusses its potential biological activities and mechanisms of action based on the known characteristics of its constituent moieties, 4-aminobenzoic acid (PABA) and 2-aminobenzoic acid (anthranilic acid), and their derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.
Introduction
This compound is an aromatic compound that incorporates the structural features of both 4-aminobenzoic acid (PABA) and 2-aminobenzoic acid (anthranilic acid). PABA is a well-known precursor in the biosynthesis of folate in many organisms and has been utilized in sunscreens for its UV-filtering properties.[1] Anthranilic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and analgesic effects.[2] The unique combination of these two pharmacophores in a single molecule suggests the potential for novel biological activities and therapeutic applications.
This document will systematically review the available information on the synthesis, chemical properties, and potential biological relevance of this compound, providing a roadmap for future research and development.
Physicochemical Properties
| Property | 4-Aminobenzoic Acid (PABA) | 2-Aminobenzoic Acid (Anthranilic Acid) | Predicted this compound |
| Molecular Formula | C₇H₇NO₂[1] | C₇H₇NO₂ | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 137.14 g/mol [1] | 137.14 g/mol | 256.26 g/mol |
| Appearance | White crystalline solid[1] | White to pale yellow crystalline powder | Likely a solid |
| Solubility | Slightly soluble in water[1] | Slightly soluble in water | Predicted to have low water solubility |
| pKa (carboxyl) | 4.88[1] | ~4.95 | Expected to be in a similar range |
| pKa (amino) | 2.42[1] | ~2.1 | The primary amine is expected to be more basic |
Table 1. Physicochemical Properties of 4-Aminobenzoic Acid, 2-Aminobenzoic Acid, and Predicted Properties of this compound.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on standard organic chemistry principles and published methods for the synthesis of similar amide compounds, a plausible synthetic route is proposed. The most straightforward approach would involve the amide coupling of 4-aminobenzoic acid and 2-aminobenzoic acid. Due to the presence of both amino and carboxylic acid groups on each molecule, protecting groups would be necessary to ensure selective amide bond formation.
A potential synthetic workflow is outlined below:
References
discovery and history of 2-[(4-Aminobenzoyl)amino]benzoic acid
An In-depth Technical Guide to 2-[(4-Aminobenzoyl)amino]benzoic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule situated at the confluence of two historically significant parent compounds in medicinal chemistry: 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (p-aminobenzoic acid, PABA). While the compound itself does not have a prominent, documented discovery, its scientific importance is derived from the rich history and diverse biological activities of its constituent moieties. This document covers the historical context of its parent molecules, their physicochemical properties, a detailed theoretical synthesis protocol for the title compound, and an exploration of its potential biological significance based on related structures.
Historical Context: The Parent Molecules
The history of this compound is best understood through the discovery and development of its precursors, anthranilic acid and p-aminobenzoic acid, both of which are foundational molecules in organic and medicinal chemistry.
Discovery of 2-Aminobenzoic Acid (Anthranilic Acid)
Anthranilic acid (2-aminobenzoic acid) was first isolated in 1840-1841 by the German chemist Carl Julius Fritzsche.[1] He obtained the compound through the base-induced degradation of indigo dye, a vibrant blue pigment extracted from the Indigofera plant.[1] This origin is reflected in its name, derived from "anil," a term for the indigo plant.[1] Industrially, anthranilic acid is now primarily produced from phthalic anhydride.[1] In biochemistry, it serves as a crucial intermediate in the biosynthesis of the essential amino acid tryptophan in bacteria, plants, and fungi.[1][2] Its versatile chemical nature has made it a valuable starting material for the synthesis of various dyes, perfumes, and pharmaceuticals.[3]
History of 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA)
Para-aminobenzoic acid (PABA) is an isomer of anthranilic acid that has played a significant role in biochemistry and pharmacology. Though it has been known since at least 1863, its biological importance came into focus later.[4]
-
Vitamin Bx : PABA was once referred to as "vitamin Bx" or "vitamin B10".[5][6][7] However, it is no longer classified as a vitamin for humans because it is not essential in the diet; it can be synthesized by the human gut microbiome.[5][7]
-
Folate Synthesis and Antibacterials : PABA is a vital intermediate for bacteria, plants, and fungi in the synthesis of folic acid (vitamin B9).[5] This metabolic pathway became a cornerstone of modern medicine. The antibacterial action of sulfonamide drugs is due to their structural similarity to PABA, allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthetase, thereby blocking folate synthesis and halting bacterial growth.[5][8]
-
Sunscreen Development : Patented in 1943, PABA was one of the first commercially successful active ingredients used in sunscreens.[7] Its ability to absorb UVB radiation made it highly effective at preventing sunburn.[5][7] However, concerns over skin allergies and potential cellular damage led to its decline in popularity in favor of its less irritating derivatives and other UV-filtering agents.[7]
Physicochemical Properties
| Property | 2-Aminobenzoic Acid (Anthranilic Acid) | 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA) |
| Molecular Formula | C₇H₇NO₂[1] | C₇H₇NO₂[5] |
| Molar Mass | 137.14 g/mol [1] | 137.14 g/mol [6] |
| Appearance | White to yellow solid[1] | White to grey crystalline solid[5][9] |
| Melting Point | 146–148 °C[1] | 187–189 °C[9] |
| Density | 1.412 g/cm³[1] | 1.374 g/mL at 25 °C[9] |
| Solubility in Water | Slightly soluble[1] | Slightly soluble[5][9] |
| CAS Number | 118-92-3[1] | 150-13-0[5] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the formation of an amide bond between the 2-amino group of anthranilic acid and the carboxyl group of 4-aminobenzoic acid. A common and effective method for this transformation is the acylation of anthranilic acid using an activated derivative of PABA, such as an acyl chloride. To avoid self-polymerization and unwanted side reactions, the amino group of the PABA component should be protected during the reaction and deprotected in a final step. A nitro group is a common and effective protecting group for an amine, as it can be readily reduced.
Proposed Synthetic Pathway
The proposed synthesis follows a two-step process:
-
Amide Coupling : Reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to form the intermediate, 2-[(4-Nitrobenzoyl)amino]benzoic acid.
-
Reduction : Reduction of the nitro group to an amino group to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add pyridine (1.2 mL, 15 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Reaction : In a separate flask, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred solution of 2-aminobenzoic acid over 30 minutes, maintaining the temperature at 0 °C.
-
Workup : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the intermediate product.
Step 2: Synthesis of this compound
-
Preparation : To a 250 mL round-bottom flask, add the 2-[(4-Nitrobenzoyl)amino]benzoic acid intermediate (2.86 g, 10 mmol) and 100 mL of ethanol.
-
Reaction : Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the suspension. Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours. The reaction should become a clear solution.
-
Workup : Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Potential Biological Significance and Applications
While this compound has not been extensively studied, the vast body of research on its parent structures and their derivatives allows for informed speculation on its potential biological activities.
Interference with Folate Synthesis
The most famous biological role of the PABA scaffold is its function as a precursor in the bacterial folic acid synthesis pathway. Sulfonamide antibacterials exploit this by mimicking PABA. The target compound, having a PABA moiety, could theoretically interact with dihydropteroate synthetase, although the bulky 2-carboxybenzoyl substituent would significantly alter its binding properties compared to simple sulfonamides.
Caption: Mechanism of sulfonamide action via PABA antagonism.
Other Potential Therapeutic Areas
Derivatives of both anthranilic acid and PABA are being actively investigated in numerous areas of drug discovery.
-
Anti-inflammatory Agents : N-phenylanthranilic acid is the parent structure of fenamate NSAIDs. Derivatives of 2-aminobenzoic acid have been synthesized and screened for potent anti-inflammatory and analgesic activities.[10]
-
Antimicrobial and Cytotoxic Agents : Simple modifications of the PABA structure have yielded compounds with significant antibacterial activity against resistant strains like MRSA, as well as antifungal and cytotoxic properties against cancer cell lines.[11][12]
-
Enzyme Inhibition : Anthranilic acid-based molecules have been developed as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and arthritis.[13] Furthermore, derivatives of 4-benzamidobenzoic acid have been designed as inhibitors of soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[14]
The unique combination of the anthranilic acid and PABA scaffolds in this compound makes it a candidate for investigation in these and other therapeutic areas.
Conclusion
This compound is a chemical entity that bridges two cornerstone molecules of modern chemistry. While it lacks a singular, celebrated history, its structural heritage is exceptionally rich. The legacy of anthranilic acid, from natural dyes to synthetic precursors, and the profound impact of PABA on the development of antibacterials and sunscreens, provides a powerful context for this derivative. The synthetic protocols are straightforward, relying on fundamental organic reactions. Based on the extensive biological activities of related compounds, this compound represents an interesting scaffold for future exploration in drug discovery, particularly in the fields of anti-inflammatory and antimicrobial research.
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. exsyncorp.com [exsyncorp.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Characterization of 2-[(4-Aminobenzoyl)amino]benzoic Acid: A Technical Overview
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 2-[(4-Aminobenzoyl)amino]benzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of a complete, published dataset for this specific compound, this document presents a compilation of spectroscopic information for closely related and structurally analogous compounds. This information serves as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and development of related molecular entities. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for key related structures.
Table 1: ¹H NMR Spectroscopic Data of Related Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Aminobenzoic acid | CD₃OD | 7.84 (dd, J = 8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 6.73 (dd, J = 8.8, 2.0 Hz, 1H), 6.55-6.61 (m, 1H), 5.19 (s, br, 2H)[1] |
| 4-Aminobenzoic acid | DMSO-d₆ | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H)[2] |
| 2-(2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid | DMSO | 13.05 (s, 1H), 9.03 (s, 1H), 8.00 – 7.94 (m, 1H), 7.68 (td, J = 7.5, 1.2 Hz, 1H), 7.59 (td, J = 7.6, 1.2 Hz, 1H), 7.32 (dt, J = 8.6, 4.0 Hz, 4H), 7.00 – 6.91 (m, 3H), 6.79 (d, J = 8.5 Hz, 1H), 6.45 (t, J = 7.2 Hz, 1H), 4.47 (d, J = 5.6 Hz, 2H), 3.75 (s, 3H)[3] |
Table 2: ¹³C NMR Spectroscopic Data of Related Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Aminobenzoic acid | CD₃OD | 171.9, 152.9, 135.3, 132.9, 118.0, 116.9, 111.9[1] |
| 4-Aminobenzoic acid | DMSO-d₆ | 167.9, 153.5, 131.7, 117.3, 113.0[2] |
| 2-(2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid | DMSO | 199.6, 167.3, 158.9, 151.1, 142.8, 135.3, 134.7, 132.6, 131.2, 130.3, 129.9, 129.5, 128.9, 127.8, 118.1, 114.5, 112.4, 55.5, 45.7[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists characteristic IR absorption bands for related compounds.
Table 3: FT-IR Spectroscopic Data of Related Compounds
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| 4-Aminobenzoic acid | KBr | 3360, 3459 (amine N-H stretching), 2922 (O-H stretching), 1252 (C=O stretching)[4] |
| 4,4ʹ-(isophthaloylbis(azanediyl))dibenzoic acid | Not Specified | 3276 (N-H stretching), 1683 (acid C=O), 1609 (amide C=O)[5] |
| 4-Benzamidobenzoic acid derivatives | KBr | 3340 (N-H), 3045-2887 (O-H), 1675, 1650 (C=O)[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data of Related Compounds
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 2-(2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid | ESI | 362.1387[3] |
| 2-(2-((4-Methylbenzyl)amino)benzoyl)benzoic acid | ESI | 346.1438[3] |
| N-(4-Aminobenzoyl)-L-glutamic acid | ESI-MS/MS | 267.0975[7] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed, based on methodologies reported for similar compounds.
NMR Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[3] Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
-
Data Analysis : The obtained spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition : High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) detector.[3]
-
Data Analysis : The mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-[(4-Aminobenzoyl)amino]benzoic Acid and Its Putative Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(4-Aminobenzoyl)amino]benzoic acid, a molecule amalgamating the structural features of 4-aminobenzoic acid (PABA) and 2-aminobenzoic acid (anthranilic acid), is not a well-documented participant in core metabolic pathways. However, its constituent moieties are pivotal biological precursors. PABA is an essential nutrient for many microorganisms, serving as a key building block in the folate synthesis pathway, while anthranilic acid is an intermediate in the biosynthesis of tryptophan. This technical guide consolidates the known metabolic roles of PABA and anthranilic acid to extrapolate the potential metabolic fate and biological activities of this compound. We present potential enzymatic interactions, propose hypothetical metabolic pathways, and provide experimental protocols for the synthesis and evaluation of related compounds, offering a foundational resource for researchers investigating this and similar molecules.
Introduction
This compound is a synthetic amide composed of 4-aminobenzoic acid (PABA) and 2-aminobenzoic acid (anthranilic acid). While direct evidence of its natural occurrence or role in metabolic pathways is scarce, its chemical structure suggests a potential to interact with biological systems in several ways. The well-established roles of its parent molecules, PABA and anthranilic acid, in microbial metabolism make this compound a molecule of interest for its potential antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[1]
PABA is a crucial precursor for the synthesis of folic acid in many bacteria, fungi, and plants.[2][3] This pathway is a common target for antimicrobial drugs like sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, the enzyme that utilizes PABA.[2] Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan.
This guide will delve into the established metabolic pathways of PABA and anthranilic acid to build a theoretical framework for the potential metabolic processing and biological significance of this compound.
Putative Role in Metabolic Pathways
Given the absence of direct evidence for the metabolic role of this compound, we can infer its potential interactions based on the known metabolism of its constituent parts.
Interaction with Folate Biosynthesis
The most probable site of interaction for this compound is the folate synthesis pathway, due to the presence of the PABA moiety. It could potentially act as an inhibitor of dihydropteroate synthase.
Hypothetical Metabolic Fate
This compound could be metabolized through hydrolysis of the amide bond, yielding PABA and anthranilic acid. These products would then enter their respective known metabolic pathways.
Quantitative Data
| Compound/Derivative | Biological Activity | IC50/MIC Value | Reference |
| Benzylaminobenzoic acid | Butyrylcholinesterase (BChE) Inhibition | 2.67 ± 0.05 µM | [4] |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Acetylcholinesterase (AChE) Inhibition | 7.49 ± 0.16 µM | [4] |
| PABA-derived Schiff bases | Antibacterial (MRSA) | MIC from 15.62 µM | [2][3] |
| PABA-derived Schiff bases | Antifungal | MIC of ≥ 7.81 µM | [2][3] |
| PABA-derived Schiff bases | Cytotoxicity (HepG2) | IC50 ≥ 15.0 µM | [2][3] |
| Zinc(II) 2-aminobenzoate complexes | Antibacterial (E. coli, S. aureus) | Varies with complex | [5] |
Experimental Protocols
Synthesis of this compound
A plausible synthesis route would involve the acylation of 2-aminobenzoic acid with 4-aminobenzoyl chloride.
Methodology:
-
Protection of the amino group of 4-aminobenzoic acid: The amino group of 4-aminobenzoic acid can be protected, for example, by acetylation.
-
Conversion to acid chloride: The carboxyl group of the protected 4-aminobenzoic acid is converted to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amide bond formation: The resulting acid chloride is reacted with 2-aminobenzoic acid in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond.
-
Deprotection: The protecting group on the 4-amino group is removed to yield the final product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Enzyme Inhibition Assay (e.g., Dihydropteroate Synthase)
Principle: The inhibitory effect of the compound on the activity of a target enzyme is measured by monitoring the formation of the product or the depletion of the substrate.
Materials:
-
Purified dihydropteroate synthase (DHPS)
-
Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test compound: this compound
-
Buffer solution
-
Detection reagent (e.g., for colorimetric or fluorometric assay)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the buffer, DHPS enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrates (PABA and DHPPP).
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
While this compound is not a known natural metabolite, its structure, combining PABA and anthranilic acid, suggests a high potential for biological activity. Its most likely mode of action is as a competitive inhibitor of enzymes in the folate biosynthesis pathway, leveraging its PABA moiety. Future research should focus on the synthesis and biological evaluation of this compound to validate these hypotheses. The experimental protocols and theoretical framework provided in this guide offer a starting point for such investigations. The exploration of derivatives of this molecule could lead to the development of novel therapeutic agents, particularly in the antimicrobial and anti-inflammatory domains.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Analogs of 2-[(4-Aminobenzoyl)amino]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs of 2-[(4-aminobenzoyl)amino]benzoic acid. This core structure, belonging to the N-acyl anthranilic acid class, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Anthranilic acid derivatives are known to possess anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This guide summarizes key findings from the scientific literature to aid researchers and drug development professionals in the exploration of this chemical scaffold for therapeutic applications.
Synthesis of the Core Scaffold and Analogs
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A general and effective method involves the acylation of anthranilic acid or its derivatives with a substituted benzoyl chloride.
General Experimental Protocol: Synthesis of 2-(2-Aminobenzoyl)benzoic Acids
A versatile method for the synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction.[1]
Materials:
-
Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (or related amide precursor) (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Water (10.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the starting amide (0.25 mmol), KOtBu (0.75 mmol), and water (2.5 mmol) in DMSO (1 mL) is stirred in a 100 °C oil bath under an air atmosphere for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 1 M HCl (1 mL) and ethyl acetate (10 mL) are added to the reaction mixture to create a biphasic system.
-
The aqueous phase is extracted with dichloromethane (3 x 15 mL).
-
The combined organic phases are washed with water (20 mL) and brine (20 mL), then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:4) to yield the 2-(2-aminobenzoyl)benzoic acid product.[1]
This protocol can be adapted for gram-scale synthesis by proportionally increasing the amounts of reactants and solvents.[1]
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects.
Inhibition of Aldo-Keto Reductase AKR1C3
A series of N-benzoyl anthranilic acid derivatives have been identified as inhibitors of human aldo-keto reductases (AKRs), particularly the AKR1C3 isoform, which is implicated in the metabolism of steroid hormones and prostaglandins and is a target for cancer therapy.[2][3]
Structure-Activity Relationship (SAR):
-
The presence of a nitro (NO2) or amino (NH2) group at the meta-position of the benzoyl ring generally leads to inactivity against AKR1C isoforms.[3]
-
However, the introduction of a fluorine atom ortho to the nitro group can confer potent inhibitory activity against AKR1C1 and AKR1C2.[3]
-
Selective inhibition of AKR1C3 is achieved with other substitution patterns on the benzoyl ring. For instance, compounds with a hydroxyl group at the meta-position of the benzoyl ring and methoxy groups on the anthranilic acid ring have shown high potency against AKR1C3.[3]
Quantitative Data:
| Compound ID | Substituents on Benzoyl Ring | Substituents on Anthranilic Acid Ring | AKR1C3 IC50 (µM) |
| 10 | 3-OH | 4,5-di-OCH3 | 0.31 |
| 13 | 3-OH | 5-Cl | 0.35 |
Experimental Protocol: Aldo-Keto Reductase Inhibition Assay [3]
Materials:
-
Purified recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
100 mM phosphate buffer (pH 7.0)
-
S-tetralol (substrate, dissolved in DMSO)
-
NADP+ (cofactor)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
The assay is performed in a total volume of 200 µL in a 96-well plate.
-
The assay mixture contains 100 mM phosphate buffer (pH 7.0), S-tetralol (at a concentration equal to its Km value for the respective enzyme), the test inhibitor (in DMSO), and 200 µM NADP+.
-
The final DMSO concentration in the assay is kept at 4%.
-
The reaction is initiated by the addition of the purified recombinant enzyme.
-
The rate of NADP+ reduction to NADPH is monitored by measuring the increase in absorbance at 340 nm over time.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Antimicrobial Activity
Derivatives of aminobenzoic acids have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.
Structure-Activity Relationship (SAR):
-
For p-aminobenzoic acid derivatives, Schiff bases are generally more active than ester derivatives.[4]
-
The nature and position of substituents on the aromatic rings significantly influence the antimicrobial potency. For example, a trimethoxybenzylidene substituent on a benzohydrazide derivative of p-aminobenzoic acid showed high potency against Staphylococcus aureus.[4]
Quantitative Data (Minimum Inhibitory Concentration - MIC):
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µM/ml) |
| Schiff Base of PABA | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | 1.82 |
| Schiff Base of PABA | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | A. niger | 1.81 |
| Schiff Base of PABA | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | C. albicans | 1.81 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method) [4]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth (for bacteria)
-
Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Standard antibiotic and antifungal drugs (e.g., Norfloxacin, Fluconazole)
-
Incubator
Procedure:
-
A serial dilution of the test compounds and standard drugs is prepared in the appropriate broth in sterile test tubes.
-
Each tube is inoculated with a standardized suspension of the test microorganism.
-
A control tube containing only the broth and the microorganism is also prepared.
-
The tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for A. niger or 37°C for 48 hours for C. albicans.[4]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the N-benzoyl anthranilic acid derivatives discussed is through direct enzyme inhibition.
Aldo-Keto Reductase (AKR) Pathway
Aldo-keto reductases are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide variety of carbonyl-containing compounds, including steroids and prostaglandins. AKR1C3, for example, is involved in the synthesis of potent androgens and the inactivation of prostaglandins involved in inflammation. By inhibiting AKR1C3, these compounds can modulate steroid hormone and prostaglandin signaling pathways, which is relevant in hormone-dependent cancers and inflammatory conditions.
Caption: Inhibition of AKR1C3 by N-benzoyl anthranilic acid analogs disrupts steroid and prostaglandin pathways.
Conclusion
The this compound scaffold and its analogs, more broadly classified as N-acyl anthranilic acids, represent a promising area for drug discovery. The synthetic accessibility of these compounds allows for the generation of diverse libraries for screening against various biological targets. The demonstrated activity as enzyme inhibitors and antimicrobial agents highlights the potential for developing novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for clinical development.
References
- 1. rsc.org [rsc.org]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Sourcing 2-[(4-Aminobenzoyl)amino]benzoic Acid for Research: A Technical Guide
For researchers, scientists, and professionals in drug development, securing a reliable supply of specific chemical compounds is a critical first step in the journey of discovery. This technical guide provides an in-depth overview of sourcing 2-[(4-Aminobenzoyl)amino]benzoic acid, a molecule of interest for various research applications. Due to its specialized nature, this compound is not typically available as a stock item from major chemical suppliers. Therefore, this guide focuses on custom synthesis services as the primary procurement route.
Custom Synthesis Suppliers
Procuring this compound for research purposes necessitates engaging with companies that specialize in custom chemical synthesis. These contract research organizations (CROs) and specialized chemical manufacturers can synthesize specific molecules on demand to meet the unique needs of a research project. Below is a list of potential suppliers offering such services:
-
Acesys Pharmatech: A contract research company specializing in chemical synthesis and medicinal chemistry.
-
Life Chemicals: Offers comprehensive custom synthesis services for drug discovery, medicinal chemistry, and materials science.
-
Molport: A platform that connects researchers with a wide range of chemical suppliers, including those offering custom synthesis.
-
AxisPharm: A biotechnology company providing custom synthesis services for small molecules and biologics.
-
BioDuro: A contract research, development, and manufacturing organization (CRDMO) with capabilities in chemical synthesis.
-
Selvita: An integrated CRO offering support in drug discovery and development, including custom synthesis.
-
SynChem, Inc.: A CRO specializing in organic synthesis, process development, and medicinal chemistry.
Data Presentation: Sourcing and Specifications
As this compound is primarily available through custom synthesis, quantitative data such as purity, quantity, lead time, and price are not standardized and will be provided by the supplier upon individual quotation. Researchers should contact the custom synthesis suppliers listed above to inquire about their capabilities for synthesizing this specific molecule. To facilitate comparison, researchers should request quotes for their desired quantity and purity specifications.
Below is a representative table outlining the typical information that should be requested and compiled when evaluating custom synthesis proposals. The values provided are for illustrative purposes only.
| Supplier (Example) | Purity (Typical) | Available Quantities | Estimated Lead Time | Price (Estimated) |
| Custom Synthesis Co. A | >95% (HPLC) | mg to g scale | 4-6 weeks | Request Quote |
| Custom Synthesis Co. B | >98% (HPLC/NMR) | g to kg scale | 6-8 weeks | Request Quote |
| Custom Synthesis Co. C | >99% (UPLC/MS) | mg to multi-gram | 5-7 weeks | Request Quote |
Experimental Protocols: A Representative Synthesis Approach
A potential one-pot synthesis approach for 2-((2-Aminobenzoyl)amino)benzoic acid derivatives has been reported, which could be adapted for the specific synthesis of the target molecule. This would typically involve the reaction of 2-aminobenzoic acid with 4-aminobenzoyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), an equimolar amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added. The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen, argon).
-
Acylation: A solution of 4-aminobenzoyl chloride in the same solvent is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization: Synthesis and Purification Workflow
The following diagram illustrates a logical workflow for the custom synthesis and subsequent purification and analysis of this compound.
Caption: Custom synthesis, purification, and analysis workflow.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[(4-Aminobenzoyl)amino]benzoic acid, also known as N-(4-aminobenzoyl)-anthranilic acid, and its derivatives are important scaffolds in medicinal chemistry. Anthranilic acid derivatives serve as fundamental structures for various non-steroidal anti-inflammatory drugs and other biologically active compounds.[1][2][3][4] The synthetic protocol outlined below describes a reliable two-step process for the preparation of the parent compound, starting from 2-aminobenzoic acid (anthranilic acid) and 4-nitrobenzoyl chloride. This common intermediate can then be further modified to produce a wide range of derivatives. The described methodology involves an initial acylation reaction to form an amide bond, followed by the reduction of a nitro group to the corresponding primary amine.
I. Overall Synthetic Scheme
The synthesis proceeds in two main steps:
-
Acylation: Reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to yield 2-[(4-nitrobenzoyl)amino]benzoic acid.
-
Reduction: Reduction of the nitro group of the intermediate compound to yield the final product, this compound.
II. Experimental Protocols
A. Materials and Equipment
-
Reagents: 2-aminobenzoic acid, 4-nitrobenzoyl chloride, Pyridine, Dichloromethane (DCM), Hydrochloric acid (HCl), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.
-
Equipment: Round-bottom flasks, magnetic stirrer with stir bars, heating mantle, reflux condenser, ice bath, Buchner funnel and flask, rotary evaporator, standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks), pH paper, Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
B. Protocol 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic Acid (Intermediate)
This procedure details the acylation of 2-aminobenzoic acid.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzoic acid in 50 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add a solution of 11 mmol of 4-nitrobenzoyl chloride in 20 mL of anhydrous dichloromethane (DCM) dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by TLC.[5][6]
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of an ice-water mixture.
-
Acidify the mixture to pH 2-3 using concentrated HCl. A precipitate will form.
-
Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water.
-
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-[(4-nitrobenzoyl)amino]benzoic acid as a solid. Dry the product under vacuum.
C. Protocol 2: Synthesis of this compound (Final Product)
This procedure describes the reduction of the intermediate's nitro group.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the 2-[(4-nitrobenzoyl)amino]benzoic acid (5 mmol) synthesized in the previous step.
-
Addition of Reducing Agent: Add 50 mL of ethanol, followed by the careful addition of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 25 mmol).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle and stir for 3-4 hours. Monitor the reaction's completion using TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add 100 mL of deionized water to the residue.
-
Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate will form.
-
Stir the resulting suspension for 30 minutes.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
-
Dry the final product under vacuum.
-
III. Data Presentation
The following table summarizes typical results for the synthesis. Yields and melting points are representative and may vary based on experimental conditions.
| Compound Name | Synthesis Step | Molecular Formula | Typical Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| 2-[(4-Nitrobenzoyl)amino]benzoic acid | 1 | C₁₄H₁₀N₂O₅ | 85-95% | 250-254 | 3300 (N-H), 1680 (C=O, amide), 1700 (C=O, acid) |
| This compound | 2 | C₁₄H₁₂N₂O₃ | 70-85% | 215-218 | 3400 & 3300 (N-H, amine), 1660 (C=O, amide), 1690 (C=O, acid) |
IV. Visualization
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for the two-step synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: A Novel Approach to Solid-Phase Synthesis using 2-[(4-Aminobenzoyl)amino]benzoic Acid as a Traceless Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries.[1] The choice of a linker, which tethers the growing molecule to the solid support, is critical as it dictates the conditions for cleavage and the nature of the final product's C-terminus. This application note describes a novel application of 2-[(4-Aminobenzoyl)amino]benzoic acid as a cleavable linker in solid-phase organic synthesis (SPOS). While derivatives of aminobenzoic acid have been utilized in solid-phase synthesis for creating specific scaffolds[2], the use of this particular isomer as a linker is a novel concept. Its bifunctional nature, possessing two carboxylic acid groups and an amino group, allows for versatile attachment strategies and subsequent cleavage to yield a final product with a native carboxylic acid or amide functionality, depending on the synthetic design.[3]
This document provides a proof-of-concept workflow, detailed experimental protocols, and expected outcomes for the use of this compound as a linker for the synthesis of small molecule amides. The protocols are based on well-established principles of solid-phase chemistry.[4]
Principle of the Method
The proposed strategy utilizes this compound as an acid-labile linker. One of the carboxylic acid groups is used to attach the linker to an amino-functionalized solid support, such as aminomethyl polystyrene resin. The second carboxylic acid group is temporarily protected and, after deprotection, serves as the attachment point for the first building block of the target molecule. The aromatic amino group of the linker can be used for further derivatization or remain as part of the linker structure that is cleaved away. The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which breaks the bond between the linker and the synthesized molecule, leaving a carboxylic acid functionality on the product.
The workflow for this process can be visualized as follows:
Figure 1: Proposed workflow for solid-phase synthesis.
Experimental Protocols
Immobilization of this compound onto Aminomethyl Resin
This protocol describes the attachment of the linker to the solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
In a separate flask, dissolve this compound (2.0 mmol), HOBt (2.0 mmol), and DIC (2.0 mmol) in DMF (10 mL).
-
Add the activated linker solution to the resin and shake at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DMF (8 mL) for 1 hour.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
-
Determine the loading of the linker on the resin using a standard method like the Fmoc cleavage test if the linker's amino group was Fmoc-protected, or by a back-titration method.
Synthesis of a Model Amide on the Solid Support
This protocol outlines the synthesis of a simple amide using the linker-functionalized resin. For this example, we will assume one of the carboxylic acids of the linker is protected with a fluorenylmethyloxycarbonyl (Fmoc) group for selective deprotection.
Materials:
-
Linker-functionalized resin
-
20% (v/v) Piperidine in DMF
-
Benzylamine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
Procedure:
-
Swell the linker-functionalized resin (0.5 g) in DMF (5 mL) for 1 hour.
-
Treat the resin with 20% piperidine in DMF (5 mL) for 20 minutes to remove the Fmoc protecting group from the linker's carboxylic acid.
-
Wash the resin with DMF (5 x 5 mL).
-
In a separate vial, dissolve benzylamine (1.5 mmol), HBTU (1.5 mmol), and DIPEA (3.0 mmol) in DMF (5 mL).
-
Add the activated amine solution to the resin and shake for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
-
Dry the resin under vacuum.
Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized amide from the solid support.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-bound resin (approx. 0.5 g) in a reaction vessel.
-
Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables present hypothetical but expected quantitative data for the synthesis of a model amide using the this compound linker.
Table 1: Resin Loading and Reaction Yields
| Parameter | Expected Value |
| Initial Resin Substitution | 1.0 mmol/g |
| Linker Loading Efficiency | 85-95% |
| Final Resin Loading | 0.85-0.95 mmol/g |
| Coupling Yield (Model Amide) | >90% |
| Overall Cleavage Yield | 70-85% |
Table 2: Purity of the Cleaved Product
| Analytical Method | Expected Purity |
| Crude Purity (by RP-HPLC) | 65-80% |
| Purity after Purification (by RP-HPLC) | >95% |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ observed |
Conclusion
This application note presents a novel and viable strategy for the use of this compound as a linker in solid-phase synthesis. The proposed protocols are based on established and robust chemical transformations commonly employed in SPOS.[5] The bifunctional nature of the linker offers flexibility in synthetic design, and its acid-lability allows for straightforward cleavage of the final product.[6] This approach expands the toolbox of available linkers for solid-phase synthesis and may be particularly useful for the generation of small molecule libraries with carboxylic acid or amide functionalities. Further optimization of reaction conditions and exploration of the linker's compatibility with a broader range of chemical transformations are warranted.
References
- 1. peptide.com [peptide.com]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(4-Aminobenzoyl)amino]benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-[(4-Aminobenzoyl)amino]benzoic acid as a pivotal building block in the synthesis of a variety of heterocyclic compounds and polymers. Detailed protocols for key transformations and quantitative data on the biological activities of its derivatives are presented to facilitate its application in research and drug development.
Synthetic Applications
This compound, a derivative of aminobenzoic acid, serves as a versatile precursor for the synthesis of various organic molecules, primarily due to the presence of its reactive carboxylic acid and amino groups. Its structural framework is particularly amenable to intramolecular cyclization reactions to form fused heterocyclic systems.
Synthesis of Quinazolin-4(3H)-ones
One of the primary applications of 2-aminobenzoic acid derivatives is in the synthesis of quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of biological activities. The general approach involves the cyclization of an N-acylanthranilic acid derivative. While a direct protocol for the title compound is not extensively detailed, analogous reactions with 2-aminobenzoic acid provide a clear pathway. For instance, 2-aminobenzoic acid can be acylated and then cyclized to form quinazolinones. A similar strategy can be employed with this compound.
Logical Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolin-4(3H)-ones.
Synthesis of Benzimidazoles
Derivatives of 4-aminobenzoic acid are extensively used in the synthesis of benzimidazoles, which are known for their antimicrobial and other pharmacological properties. The synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis of 2-(4-aminophenyl)benzimidazole (A Precursor to the Target Molecule's Core Structure)
This protocol describes the synthesis of a core benzimidazole structure from 4-aminobenzoic acid, which is analogous to the potential applications of this compound in forming more complex benzimidazole derivatives.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) as both a solvent and a catalyst.
-
Reaction Conditions: Heat the mixture under microwave irradiation for a specified time (e.g., 10 minutes at 80 W) or by conventional heating.
-
Work-up: After completion of the reaction (monitored by TLC), pour the reaction mixture into a beaker of ice-cold water.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Isolation and Purification: Filter the precipitate, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-aminophenyl)benzimidazole.
Polymer Synthesis
Para-aminobenzoic acid (PABA) and its derivatives are valuable monomers for the synthesis of polyamides and poly(amide-ester)s. These polymers can exhibit high thermal stability and are suitable for producing fibers and films[1][2]. The polymerization can be carried out through melt polymerization or solution polymerization techniques[2][3].
Conceptual Pathway for Polyamide Synthesis
Caption: Conceptual workflow for polymer synthesis.
Biological Applications of Derivatives
Derivatives of aminobenzoic acids, particularly Schiff bases and heterocyclic compounds, have shown promising antimicrobial and cytotoxic activities.
Antimicrobial Activity
Schiff bases derived from 4-aminobenzoic acid have been synthesized and evaluated for their antibacterial and antifungal properties[4]. The general synthesis involves the condensation of 4-aminobenzoic acid with various aldehydes.
Experimental Protocol: General Synthesis of Schiff Bases from 4-Aminobenzoic Acid [4]
-
Dissolution: Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL).
-
Addition of Aldehyde: Add the appropriate aldehyde (1.1 mmol) in one portion to the solution.
-
Reaction: Heat the reaction mixture under reflux for 3 hours, and then stir at room temperature for 12 hours.
-
Isolation: Store the reaction mixture at -20 °C for 1 hour to facilitate precipitation.
-
Purification: Filter the resulting precipitate and wash it thoroughly with cold diethyl ether. The product can be further purified by recrystallization from methanol if necessary.
Table 1: Antimicrobial Activity (MIC in µM) of Selected 4-Aminobenzoic Acid Schiff Base Derivatives [4]
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1a | >500 | >500 | >500 |
| 1d | 125 | 250 | 62.5 |
| 1h | 250 | 500 | 125 |
| 1i | 125 | 250 | 62.5 |
| 1n | 31.25 | 62.5 | 15.62 |
| 1o | 15.62 | 31.25 | 7.81 |
Note: The compound IDs correspond to those in the cited literature. The data illustrates the potential for antimicrobial activity in this class of compounds.
Antifungal and Antibiofilm Activity
Derivatives of 2-aminobenzoic acid have demonstrated efficacy against fungal pathogens like Candida albicans, including activity against biofilms. Simple ester derivatives have shown notable antifungal properties[5].
Table 2: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against C. albicans [5]
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| Compound 1 | 125 | 250 |
| Compound 2 | 125 | 250 |
| Fluconazole | >1024 | >1024 |
Note: The data highlights the potential of these derivatives, especially against resistant strains.
Characterization Data
The synthesis of derivatives from this compound would require standard analytical techniques for characterization.
Table 3: Physicochemical and Spectroscopic Data for a Representative 4-Aminobenzoic Acid Schiff Base Derivative (4-[(2-Hydroxybenzylidene)amino]benzoic acid) [4]
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₃ |
| Molecular Weight | 241.25 g/mol |
| Appearance | Yellow solid |
| Yield | 92% |
| Melting Point | 265.5–268 °C |
| IR (cm⁻¹) | 1690 (C=O, COOH), 1608 (C=N) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 12.95 (1H, s, COOH), 12.71 (1H, s, OH), 8.99 (1H, s, CH=N), 8.03–7.99 (2H, m), 7.69 (1H, dd), 7.51–7.42 (3H, m), 7.02–6.96 (2H, m) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 167.06, 164.99, 160.49, 152.34, 134.02, 132.80, 130.92, 128.11, 121.71, 121.22, 119.50, 115.88 |
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of organic compounds. Its derivatives, particularly heterocyclic structures like quinazolinones and benzimidazoles, are of significant interest in medicinal chemistry due to their potential biological activities. The protocols and data presented herein provide a foundational resource for researchers and professionals in the field of organic synthesis and drug development to explore the full potential of this valuable scaffold. Further research into the direct applications and synthesis of derivatives from the title compound is warranted to expand its utility.
References
- 1. US2688011A - Production of polyamides containing a para-amino-benzoic acid component - Google Patents [patents.google.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-[(4-Aminobenzoyl)amino]benzoic acid
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(4-Aminobenzoyl)amino]benzoic acid. This method is designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a molecule of interest in pharmaceutical research, often as a potential impurity or a building block in synthesis. A reliable and robust analytical method is crucial for its quantification and purity assessment. This document provides a comprehensive protocol for an HPLC method, including suggested chromatographic conditions, and a workflow for analysis. The proposed method is based on established principles for the analysis of related aromatic and aminobenzoic acid compounds.
Data Presentation
Table 1: Proposed Chromatographic Conditions
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 268 nm |
| Run Time | Approximately 10 minutes |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of diluent to obtain a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the C18 column with the initial mobile phase composition (70% A / 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically to monitor system suitability.
-
-
Data Acquisition and Processing: Acquire chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Note: Purification of 2-[(4-Aminobenzoyl)amino]benzoic Acid by Recrystallization
AN-24B-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2-[(4-Aminobenzoyl)amino]benzoic acid via recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity. Due to the limited availability of specific quantitative data for the target compound, illustrative data from a structurally similar compound, 4-aminobenzoic acid, is presented to guide solvent choice.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and materials science. As with many synthesized organic compounds, the crude product often contains impurities from starting materials, by-products, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. This allows for the separation of the pure crystalline product upon cooling.
This document provides a comprehensive protocol for the purification of this compound using recrystallization, aimed at achieving high purity suitable for downstream applications.
Principle of Recrystallization
The effectiveness of recrystallization hinges on the principle that the solubility of most solids increases with temperature. In this process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the solvent (mother liquor). The purified crystals are then collected by filtration.
Caption: Principle of Recrystallization.
Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Filter paper (for Büchner and fluted funnels)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Glass funnel (for gravity filtration)
-
Spatula
-
Watch glass
-
Drying oven or desiccator
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
The following is a general protocol for the recrystallization of this compound. The optimal solvent ratio and volumes may need to be adjusted based on the initial purity of the crude product.
4.1. Solvent Selection
A mixture of ethanol and water is recommended as a starting solvent system. The polarity of this mixture can be adjusted to achieve ideal solubility characteristics.
4.2. Recrystallization Workflow
Caption: Experimental Workflow for Recrystallization.
4.3. Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, prepare the solvent mixture (e.g., start with a 1:1 ratio of ethanol to water) and heat it to boiling. Add the hot solvent portion-wise to the Erlenmeyer flask containing the crude solid while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and preheat the funnel and a clean receiving Erlenmeyer flask by pouring some hot solvent through them. Filter the hot solution quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
Analysis: Once dry, weigh the purified crystals to determine the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value. Further analysis by techniques such as HPLC or NMR can also be performed.
Data Presentation
Due to the lack of specific published solubility data for this compound, the following table provides solubility data for the structurally related compound, 4-aminobenzoic acid (PABA), to serve as a guide for solvent selection.[1][2][3][4][5]
Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 4.7[3] |
| Water | 30 | 6.1[2] |
| Ethanol | 25 | 27 (as mg/mL)[4] |
| Ether | 30 | 17[2] |
| Ethyl Acetate | - | Soluble[3] |
| Benzene | - | Slightly Soluble[2] |
Table 2: Representative Recrystallization Data
The following table illustrates how to present the results of a typical recrystallization experiment. The values are hypothetical for this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Mass | 5.00 g | 4.25 g |
| Yield (%) | - | 85% |
| Melting Point | 215-220 °C | 225-227 °C |
| Purity (by HPLC) | 95.2% | 99.8% |
Troubleshooting
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Oiling out: The compound may precipitate as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Low recovery: This can be due to using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is sufficiently cooled.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Avoid inhaling dust from the solid compounds.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
Recrystallization is an effective method for the purification of this compound. By carefully selecting a solvent system and following the outlined protocol, a significant improvement in purity can be achieved, yielding a product suitable for research and development purposes. The principles and procedures described in this application note can be adapted for the purification of other solid organic compounds.
References
Application Notes and Protocols for the Functionalization of 2-[(4-Aminobenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical modification of 2-[(4-Aminobenzoyl)amino]benzoic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols focus on two primary functionalization strategies: N-acylation of the terminal amino group and esterification of the carboxylic acid moiety. The resulting derivatives have potential applications in various fields, including antimicrobial and anticancer research.
Introduction
Derivatives of aminobenzoic acid are known to exhibit a wide range of biological activities. The functionalization of the this compound core allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new drug candidates with improved efficacy and selectivity. The protocols outlined below provide a foundation for the synthesis of a library of derivatives for biological screening.
Data Presentation
The following tables summarize quantitative data for representative N-acetylated and ethyl-esterified derivatives of aminobenzoic acid analogues. These values are based on literature precedents for similar compounds and serve as a benchmark for the expected outcomes of the described protocols.
Table 1: Physicochemical and Yield Data for N-Acetylated Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-[(4-Acetylaminobenzoyl)amino]benzoic acid | C₁₆H₁₄N₂O₄ | 298.29 | >250 | ~85 |
Table 2: Physicochemical and Yield Data for Ethyl Ester Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Ethyl 2-[(4-aminobenzoyl)amino]benzoate | C₁₆H₁₆N₂O₃ | 284.31 | 88-90 | ~90 |
Table 3: Spectroscopic Data for Representative Derivatives
| Compound | 1H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
| 2-[(4-Acetylaminobenzoyl)amino]benzoic acid | 10.3 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H), 2.1 (s, 3H, CH₃) | 3300-2500 (O-H), 1685 (C=O), 1600 (C=C) |
| Ethyl 2-[(4-aminobenzoyl)amino]benzoate | 9.9 (s, 1H, NH), 7.9-6.6 (m, 8H, Ar-H), 5.8 (s, 2H, NH₂), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 3470, 3350 (N-H), 1680 (C=O), 1605 (C=C) |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the acetylation of the terminal amino group of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 50 mL Erlenmeyer flask, add 1.0 g of this compound.
-
Add 5 mL of acetic anhydride to the flask.
-
Gently heat the mixture with stirring until all the solid dissolves.
-
Continue heating the solution at a gentle reflux for 15-20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 10 mL of cold deionized water to the cooled mixture to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of 10 mL of cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at 60-70 °C.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-[(4-acetylaminobenzoyl)amino]benzoic acid.
Protocol 2: Fischer Esterification of this compound
This protocol details the esterification of the carboxylic acid group of this compound with ethanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 1.2 g of this compound and 12 mL of absolute ethanol.
-
Stir the mixture until the solid is suspended.
-
Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise with continuous stirring. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5-2 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a beaker containing 30 mL of cold deionized water.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution dropwise with stirring until the pH is approximately 8. Effervescence will occur.
-
The ethyl 2-[(4-aminobenzoyl)amino]benzoate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Dry the product and recrystallize from an ethanol/water mixture for purification.[1]
Mandatory Visualization
Caption: General experimental workflows for the N-acetylation and esterification of this compound.
Caption: Conceptual diagram of a potential antimicrobial mechanism of action for functionalized this compound derivatives.
References
Application of 2-[(4-Aminobenzoyl)amino]benzoic Acid and its Analogs in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Aminobenzoyl)amino]benzoic acid and its structural analogs, belonging to the broader class of aminobenzoic acid derivatives, represent a versatile scaffold in medicinal chemistry. These compounds have garnered significant interest in drug discovery due to their wide range of pharmacological activities. Derivatives of both 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA) have been synthesized and evaluated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2][3] This document provides an overview of the applications of this class of compounds, supported by quantitative data and detailed experimental protocols for their evaluation. While specific data for this compound is limited in the current literature, the information presented here for its analogs serves as a valuable guide for researchers exploring the therapeutic potential of this chemical series.
Key Application Areas
The structural motif of aminobenzoyl-aminobenzoic acid combines features of both anthranilic acid and PABA, suggesting a potential for multifaceted biological activity. Key areas of investigation for these derivatives include:
-
Anti-inflammatory Activity: Derivatives of aminobenzoic acid have shown potential in modulating inflammatory responses. Their mechanisms are believed to involve the inhibition of key inflammatory mediators.[4][5][6]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of aminobenzoic acid derivatives against various cancer cell lines.[1][7][8] The proposed mechanisms include the inhibition of tubulin polymerization and interference with critical signaling pathways in cancer cells.[7]
-
Antimicrobial Activity: The PABA scaffold is a known component in the folate biosynthesis pathway in bacteria, making its derivatives potential antimicrobial agents by acting as competitive inhibitors.[9][10]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes, including cholinesterases, which is relevant for the development of therapeutics for neurodegenerative diseases.[1][2][3]
Quantitative Data Summary
The following tables summarize the biological activities of representative aminobenzoic acid derivatives from the literature. This data provides a comparative overview of the potency of different structural modifications.
Table 1: Anticancer Activity of Aminobenzoic Acid Derivatives
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Acrylamide-PABA analog 4j | MCF-7 (Breast) | 1.83 µM | [7] |
| Benzamide derivatives of PABA | Not specified | 4.53 µM - 5.85 µM | [1] |
| 2-(4-aminophenyl) benzothiazole | U251 (Glioma) | 3.5 µM | [11] |
| 2-(4-aminophenyl) benzothiazole | C6 (Glioma) | 4 µM | [11] |
| N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide | Not specified | Not specified (noticeable VEGFR-2 inhibitory effect) | [1] |
| Carboxamide derivative of PABA | A549 (Lung) | 3.0 µM | [1] |
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |
| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 µM | [10] |
| Schiff bases of PABA | Mycobacterium tuberculosis | ≥ 62.5 µM | [10] |
| Schiff bases of PABA | Fungal strains | ≥ 7.81 µM | [10] |
| Sulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidine derivatives | Bacterial strains | 0.97 to 62.5 µg/mL | [1] |
Table 3: Enzyme Inhibition Activity of Aminobenzoic Acid Derivatives
| Compound/Derivative | Enzyme | Activity (IC50) | Reference |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Acetylcholinesterase (AChE) | 7.49 ± 0.16 µM | [1] |
| Benzylaminobenzoic acid | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | [1] |
| Derivative 12 | Acetylcholinesterase (AChE) | 0.12 ± 0.03 µM | [2] |
| Derivative 12 | Butyrylcholinesterase (BChE) | 0.13 ± 1.75 µM | [2] |
| 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid 6c | Soluble Epoxide Hydrolase (sEH) | 72% inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound and its analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[13][14][15][16][17]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for another 4 hours at 37°C. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: In Vitro Anti-inflammatory Activity Screening
This protocol describes a method to screen for anti-inflammatory properties by measuring the inhibition of TNF-α release from LPS-stimulated human monocytic cells (THP-1).[18][19][20][21]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium.
-
Cell Stimulation: Seed THP-1 cells in a 96-well plate. Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 4-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[22][23][24][25]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compound
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Visualizations
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the screening and evaluation of this compound derivatives.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Signaling Pathway Inhibition (Hypothetical)
As the precise signaling pathways for this class of compounds are still under investigation, a hypothetical diagram is presented to illustrate a potential mechanism of action in cancer, based on activities reported for related compounds, such as tubulin and kinase inhibition.
Caption: A hypothetical signaling pathway illustrating potential anticancer mechanisms of action for aminobenzoic acid derivatives.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of para-aminobenzoic acid and salicylic acid by PMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
- 20. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. woah.org [woah.org]
- 25. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-[(4-Aminobenzoyl)amino]benzoic Acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Aminobenzoyl)amino]benzoic acid is a promising fluorescent probe built upon the core structure of anthranilic acid (2-aminobenzoic acid), a well-established fluorophore.[1][2][3] Its structural design, featuring an N-acyl substitution, suggests a strong potential for environmentally sensitive fluorescence, making it a valuable tool for a variety of applications in research and drug development. The presence of an amide linkage and a secondary amino group allows for the formation of intramolecular hydrogen bonds, which can influence its photophysical properties and confer sensitivity to the local chemical environment.[4][5] This document provides an overview of its potential applications, key fluorescent properties based on analogous compounds, and detailed protocols for its synthesis and utilization as a fluorescent probe.
Principle of Fluorescence
The fluorescence of this compound originates from the anthranilic acid moiety. N-acylation can modulate the electronic distribution within the molecule, and the presence of the 4-aminobenzoyl group may lead to interesting photophysical behaviors such as dual fluorescence, similar to that observed in N-phenylanthranilic acid.[4] This phenomenon arises from different excited states, often influenced by intramolecular hydrogen bonding and the polarity of the surrounding medium. Consequently, changes in the local environment, such as solvent polarity, pH, or binding to a biological target, can lead to measurable changes in fluorescence intensity, emission wavelength, and lifetime. This environmental sensitivity is the basis for its application as a molecular probe.
Potential Applications
Based on the known applications of structurally similar N-acylanthranilic acids and other aminobenzoic acid derivatives, this compound can be explored for the following applications:
-
Probing Protein and Peptide Conformations: Covalently attached to peptides or proteins, it can act as a reporter on local environmental changes, providing insights into conformational dynamics, folding, and binding events.[1][6]
-
Monitoring Biomolecular Interactions: Changes in its fluorescence signature upon interaction with biomolecules can be used to study binding kinetics and affinities.
-
Cellular Imaging: With appropriate modifications for cell permeability and targeting, it could be used for fluorescent imaging of specific cellular components or processes.
-
Sensing and Diagnostics: Its sensitivity to environmental factors can be harnessed to develop sensors for ions, small molecules, or pH. Conjugation with targeting moieties like phenylboronic acid could enable selective detection of cancer cells.[7]
-
Drug Discovery: As a building block, the aminobenzoic acid scaffold is prevalent in many therapeutic agents.[8][9][10] This probe could be used in high-throughput screening assays to identify molecules that bind to a target protein and displace the probe.
Physicochemical and Spectroscopic Data (Hypothetical and Analog-Based)
| Property | Expected Value/Range | Reference Compound(s) |
| Molecular Formula | C₁₄H₁₂N₂O₃ | - |
| Molecular Weight | 256.26 g/mol | - |
| Absorption Maximum (λ_abs) | 290 - 340 nm | 4-N,N-dimethylamino benzoic acid derivatives[11] |
| Emission Maximum (λ_em) | 360 - 450 nm (may show dual emission) | N-phenylanthranilic acid, 4-N,N-dimethylamino benzoic acid derivatives[4][11] |
| Stokes Shift | 60 - 120 nm | N-isopropyl invariant anthranilic acids[7] |
| Quantum Yield (Φ_F) | Highly solvent-dependent (0.1 - 1.0) | N-isopropyl invariant anthranilic acids[7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. | General properties of similar organic acids. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-acylanthranilic acids.[8][10]
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
4-Aminobenzoyl chloride
-
Pyridine or Triethylamine (base)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (1 eq.) in anhydrous THF.
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-aminobenzoyl chloride (1 eq.) in anhydrous THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of Environmental Sensitivity
This protocol outlines a general method to assess the fluorescent response of the probe to different solvent environments.
Materials:
-
Stock solution of this compound in DMSO (e.g., 1 mM).
-
A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, methanol, water).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions of the fluorescent probe in each solvent at a low concentration (e.g., 1-10 µM) by diluting the DMSO stock solution. Ensure the final concentration of DMSO is minimal (<1%) to avoid influencing the solvent properties.
-
For each solution, measure the absorbance spectrum to determine the optimal excitation wavelength (λ_ex).
-
Record the fluorescence emission spectrum for each solution using the determined λ_ex.
-
Record the emission maximum (λ_em) and the fluorescence intensity for each solvent.
-
Calculate the Stokes shift (λ_em - λ_ex) for each solvent.
-
Plot the Stokes shift and fluorescence intensity as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the environmental sensitivity.
Protocol 3: Labeling of a Peptide/Protein
This protocol describes a general procedure for conjugating the fluorescent probe to a peptide or protein via its carboxylic acid group.
Materials:
-
This compound.
-
Peptide or protein with a free primary amine (e.g., N-terminus or lysine side chain).
-
N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC or DCC).
-
Anhydrous, amine-free Dimethylformamide (DMF) or DMSO.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Activation of the Probe:
-
Dissolve this compound (1.5 eq.), NHS (1.5 eq.), and EDC (2.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester.
-
-
Conjugation to the Peptide/Protein:
-
Dissolve the peptide or protein (1 eq.) in the reaction buffer.
-
Add the activated NHS-ester solution dropwise to the stirred protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
-
Purification:
-
Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance of the purified product at the probe's absorption maximum and the protein's absorption maximum (if applicable, e.g., 280 nm).
-
Characterize the fluorescence properties of the labeled conjugate.
-
References
- 1. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Anthranilic Acid [micro.magnet.fsu.edu]
- 4. Dual fluorescence of N-phenylanthranilic acid: Effect of solvents, pH and beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence study of conformational properties of melanotropins labeled with aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(4-Aminobenzoyl)amino]benzoic Acid in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and established protocols for 2-[(4-Aminobenzoyl)amino]benzoic acid are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally related N-acyl aminobenzoic acid derivatives and are provided as a comprehensive guide for initiating research and development. Adaptation and optimization will be necessary for the specific application of this compound.
Introduction
This compound belongs to the class of N-acylated aminobenzoic acids, a group of compounds with demonstrated biological activities. Derivatives of aminobenzoic acids are utilized in various therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.[1] The structural motif of an acylated aminobenzoic acid provides a versatile scaffold for interacting with biological targets, such as enzymes. This document outlines potential applications and detailed protocols for the development of assays utilizing this compound, focusing on its potential as an enzyme inhibitor.
Potential Applications in Assay Development
Based on the activities of related compounds, this compound could be investigated as a modulator of various enzymes. Key potential applications include:
-
Screening for Cyclooxygenase (COX) Inhibition: Many N-acylated aminobenzoic acid derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2). Assays can be developed to screen for and characterize the inhibitory activity of the title compound against these enzymes.
-
Cholinesterase Inhibition Assays: Derivatives of aminobenzoic acid have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease.[2]
-
Other Enzyme Inhibition Assays: The structural features of this compound may allow it to interact with the active sites of other enzymes, such as lipoxygenases or histone deacetylases.
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of this compound in relevant enzyme inhibition assays.
Synthesis of this compound
This protocol is adapted from general methods for the acylation of aminobenzoic acids.[3]
Objective: To synthesize this compound via acylation of 2-aminobenzoic acid with 4-aminobenzoyl chloride.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
4-Aminobenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol (96%)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-aminobenzoic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous sodium carbonate (1.5 equivalents) to the solution to act as a base.
-
In a separate flask, dissolve 4-aminobenzoyl chloride (1.1 equivalents) in anhydrous THF.
-
Slowly add the 4-aminobenzoyl chloride solution to the stirring solution of 2-aminobenzoic acid at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium carbonate.
-
Evaporate the THF from the filtrate using a rotary evaporator.
-
Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
Melting Point Analysis: To assess purity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Indomethacin or Celecoxib (positive controls)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the reaction buffer (Tris-HCl, pH 8.0).
-
Add the COX enzyme (with heme as a cofactor) to each well.
-
Add various concentrations of the test compound or positive control to the respective wells. Add DMSO alone to the control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is for determining the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay measures the activity of cholinesterase by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) (substrates)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive controls)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 8.0).
-
Add DTNB solution to all wells.
-
Add various concentrations of the test compound or positive control to the respective wells. Add DMSO alone to the control wells.
-
Add the AChE or BChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation
Quantitative data from the enzyme inhibition assays should be summarized in tables for clear comparison.
Table 1: COX Inhibition Data for this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Value | Value | Value |
| Indomethacin (Control) | Value | Value | Value |
| Celecoxib (Control) | Value | Value | Value |
Table 2: Cholinesterase Inhibition Data for this compound
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| This compound | Value | Value |
| Donepezil (Control) | Value | Value |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
COX Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro COX inhibition assay.
Cholinesterase Inhibition Signaling Pathway
Caption: Mechanism of cholinesterase inhibition by a test compound.
References
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(4-Aminobenzoyl)amino]benzoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-[(4-Aminobenzoyl)amino]benzoic acid and its analogs in the synthesis of advanced polymers. The following sections detail the applications, experimental protocols for monomer and polymer synthesis, and key quantitative data for representative polymers. This document is intended to serve as a practical guide for researchers interested in developing novel polyamides with tailored properties for a range of applications, including high-performance materials and biomedical devices.
Introduction to this compound in Polymer Science
This compound is an AB-type monomer that contains both an amine and a carboxylic acid functional group, making it suitable for the synthesis of polyamides through self-condensation polymerization. The presence of the pre-formed amide linkage and the aromatic rings within the monomer structure imparts rigidity, thermal stability, and the potential for specific intermolecular interactions in the resulting polymers.
Polymers derived from or incorporating aminobenzoic acid moieties have been investigated for a variety of applications, including:
-
High-Performance Materials: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties.[1] The rigid structure of this compound suggests its potential as a monomer for creating polymers with high strength and temperature resistance.
-
Biomedical Applications: The amide bonds are biocompatible, and the aminobenzoic acid structure is found in various biologically active molecules.[2][3] Polymers incorporating this moiety may have applications in drug delivery, medical implants, and as functional excipients. For instance, derivatives of p-aminobenzoic acid have been explored for their antimicrobial properties.[4]
-
Functional Polymers: The amino and carboxyl end groups of the polymer chains can be further modified, allowing for the attachment of other molecules, such as polyethylene glycol (PEG), to create materials with specific functionalities.[5] Additionally, polymers with aminobenzoic acid groups have been used as adsorbents for removing antibiotics from water.[6]
Synthesis of Monomers and Polymers: Experimental Protocols
Protocol for the Synthesis of this compound Monomer
This protocol describes a two-step process for the synthesis of the target monomer starting from 2-aminobenzoic acid and 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Materials:
-
2-Aminobenzoic acid
-
4-Nitrobenzoyl chloride
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Distilled water
Procedure:
-
Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid:
-
In a dry round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) and anhydrous sodium carbonate (1 equivalent) in anhydrous THF.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous THF to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the THF under reduced pressure.
-
Wash the resulting precipitate with water and recrystallize from ethanol to obtain pure 2-[(4-nitrobenzoyl)amino]benzoic acid.
-
-
Reduction of the Nitro Group to Synthesize this compound:
-
In a round-bottom flask, suspend the synthesized 2-[(4-nitrobenzoyl)amino]benzoic acid in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final monomer, this compound.
-
The product can be further purified by recrystallization.
-
Protocol for the Polymerization of this compound
This protocol describes the direct polycondensation of the AB-type monomer to form the corresponding polyamide. This method is adapted from procedures for the synthesis of aromatic polyamides.[8]
Materials:
-
This compound monomer
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
-
Distilled water
Procedure:
-
Set up the Reaction:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the synthesized this compound monomer (1 equivalent).
-
Add N-methyl-2-pyrrolidone (NMP) and calcium chloride (to improve polymer solubility).
-
Stir the mixture under a gentle stream of nitrogen until the monomer is fully dissolved.
-
-
Polymerization:
-
Add pyridine (as an acid scavenger) and triphenyl phosphite (as a condensing agent) to the reaction mixture.
-
Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours with continuous stirring.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification of the Polymer:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomer and residual solvents.
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
-
Quantitative Data for Structurally Related Polyamides
Due to the novelty of poly(this compound), published data on its specific properties are scarce. However, data from a structurally similar polyamide, synthesized from bis-[(4'-aminobenzyl)-4-benzamide] ether (BABE) and various diacids, can provide valuable insights into the expected performance characteristics.[8] The inherent viscosity of a polymer is a measure of its molecular weight and is a key indicator of its mechanical properties.
| Polymer Code | Diacid Monomer | Yield (%) | Inherent Viscosity (dL/g)[8] |
| YPA-1 | Adipic acid | 99 | 0.51 |
| YPA-2 | Azelaic acid | 97 | 0.80 |
| YPA-3 | Sebacic acid | 98 | 0.84 |
| YPA-4 | Isophthalic acid | 98 | 0.61 |
| YPA-5 | Terephthalic acid | 98 | 0.80 |
| YPA-6 | 4,4'-Oxy-bis(benzoic acid) | 99 | 0.44 |
| YPA-7 | Bis(4-carboxyphenyl) dimethyl silane | 98 | 0.52 |
| YPA-8 | 1,1-Bis[4'-(4''-carboxy methylene phenoxy phenyl)] cyclohexane | 98 | 0.35 |
-
Inherent viscosity measured with a 0.5% (w/v) polymer solution in DMAc + 4% LiCl at 30°C.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in the protocols.
Caption: Synthetic pathway for this compound monomer.
Caption: Experimental workflow for the synthesis of poly(this compound).
Conclusion
This compound represents a promising yet underexplored monomer for the creation of novel polyamides. The protocols and data presented here, based on closely related and well-documented polymer systems, provide a solid foundation for researchers to begin synthesizing and characterizing these new materials. The inherent properties of the monomer suggest that the resulting polymers could exhibit excellent thermal stability and mechanical strength, making them suitable for a wide range of advanced applications. Further research is warranted to fully explore the potential of this and similar monomers in the field of polymer chemistry.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 5. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and considerations for the process scale-up of 2-[(4-Aminobenzoyl)amino]benzoic acid. The described synthetic strategy is a robust two-step process involving the acylation of 2-aminobenzoic acid with 4-nitrobenzoyl chloride, followed by the reduction of the intermediate nitro compound. This protocol is designed to be a foundational method that can be optimized and adapted for larger-scale production in drug development and manufacturing settings. Detailed experimental procedures, data presentation, and safety protocols are outlined to ensure a reproducible and safe synthesis.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The scale-up of the synthesis of such molecules is a critical step in the transition from laboratory-scale research to pilot-plant and industrial-scale production. This protocol details a reliable and scalable synthetic route, addressing key challenges such as reaction control, product purification, and process safety.
The synthesis proceeds via two key steps:
-
Amide Coupling: Formation of 2-[(4-nitrobenzoyl)amino]benzoic acid through the reaction of 2-aminobenzoic acid (anthranilic acid) with 4-nitrobenzoyl chloride.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the final product, this compound, via catalytic hydrogenation.
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzoic Acid | Reagent | Sigma-Aldrich | |
| 4-Nitrobenzoyl Chloride | Reagent | Sigma-Aldrich | Moisture sensitive |
| Pyridine | Anhydrous | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | |
| Palladium on Carbon (10%) | Catalyst | Sigma-Aldrich | |
| Hydrogen Gas | High Purity | ||
| Ethanol | Anhydrous | Sigma-Aldrich | |
| Hydrochloric Acid | 37% | Sigma-Aldrich | |
| Sodium Bicarbonate | Reagent | Sigma-Aldrich | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | |
| Hexanes | ACS Grade | Fisher Scientific |
Step 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic Acid
Protocol:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzoic acid (137.1 g, 1.0 mol) and pyridine (87.0 mL, 1.1 mol) in anhydrous tetrahydrofuran (THF) (1.0 L).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (185.6 g, 1.0 mol) in anhydrous THF (500 mL) and add it dropwise to the stirred solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water (500 mL). Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Filter the resulting precipitate, wash with cold water (2 x 200 mL), and then with cold ethanol (100 mL).
-
Drying: Dry the solid under vacuum at 60 °C to a constant weight to yield 2-[(4-nitrobenzoyl)amino]benzoic acid as an off-white to yellow solid.
Expected Yield: 90-95% Purity (by HPLC): >98%
Step 2: Synthesis of this compound
Protocol:
-
Reaction Setup: To a 2 L hydrogenation vessel, add 2-[(4-nitrobenzoyl)amino]benzoic acid (286.2 g, 1.0 mol) and ethanol (1.5 L).
-
Catalyst Addition: Carefully add 10% palladium on carbon (5.0 g, ~50% wet) under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 100 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield a solid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Drying: Dry the final product under vacuum at 70 °C to a constant weight.
Expected Yield: 85-90% Purity (by HPLC): >99%
Scale-Up Considerations
Scaling up the synthesis from laboratory to pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale (100 g) | Scale-Up Considerations (10-100 kg) |
| Heat Management | Ice bath for cooling. Exotherm is manageable. | A jacketed reactor with a reliable cooling system is essential to manage the exotherm, especially during the addition of 4-nitrobenzoyl chloride. |
| Reagent Addition | Dropwise addition via a dropping funnel. | Controlled addition using a metering pump is crucial to maintain temperature and reaction control. |
| Mixing | Mechanical or magnetic stirring. | Efficient overhead stirring is critical to ensure homogeneity, especially in the slurry-like reaction mixture. Baffles in the reactor can improve mixing. |
| Hydrogenation | Glass hydrogenation vessel at low pressure. | A stainless steel or Hastelloy autoclave rated for high pressure is required. Strict safety protocols for handling hydrogen at scale must be in place. |
| Catalyst Filtration | Filtration through Celite® under nitrogen. | Use of a contained filtration system (e.g., a filter press or a Nutsche filter-dryer) is necessary to handle the pyrophoric catalyst safely. |
| Solvent Selection | THF is suitable. | Consider alternative solvents with higher flash points and better recovery profiles, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), for improved safety and sustainability. |
| Purification | Recrystallization from glassware. | Crystallization in a jacketed, stirred vessel with controlled cooling profiles is necessary to achieve consistent particle size and purity. |
| Safety | Standard laboratory PPE. | A thorough process hazard analysis (PHA) is required. This includes considering runaway reaction scenarios, hydrogen flammability, and handling of corrosive and pyrophoric materials.[1][2][3] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety Information
-
4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Flammable and toxic. Use in a well-ventilated area.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly grounded and operated in a designated area with appropriate safety measures.
-
Palladium on Carbon: The dry catalyst can be pyrophoric. Handle the wet catalyst whenever possible and under an inert atmosphere.
-
General Precautions: Always wear appropriate PPE. Perform a thorough risk assessment before starting any chemical synthesis, especially when scaling up.[1][2][3] Ensure that emergency equipment, such as safety showers and fire extinguishers, is readily accessible.
References
Application Notes and Protocols for Enzymatic Reactions Involving 2-[(4-Aminobenzoyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic reactions involving 2-[(4-Aminobenzoyl)amino]benzoic acid and its derivatives. The protocols outlined below are based on established methodologies for related compounds and can be adapted for the study of this specific molecule.
Enzymatic Hydrolysis of the Amide Bond
The central amide bond in this compound may be susceptible to enzymatic hydrolysis by proteases and amidases. This reaction would yield 2-aminobenzoic acid and 4-aminobenzoic acid. This is analogous to the hydrolysis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (PABA-peptide) by enzymes like chymotrypsin and PABA-peptide hydrolase (PPH), a metalloendopeptidase found in the intestinal microvillus membrane.[1][2]
Potential Applications:
-
Drug Metabolism Studies: Investigating the breakdown of drug candidates containing this scaffold in biological systems.
-
Enzyme Substrate Development: Using this compound as a potential substrate to screen for novel hydrolase activity.
-
Prodrug Design: The amide bond could be part of a prodrug strategy, where its cleavage by specific enzymes releases an active pharmacological agent.
Quantitative Data for Analogous Substrate (N-benzoyl-L-tyrosyl-p-aminobenzoic acid)
| Enzyme | Substrate | K_m_ (mM) | pH Optimum |
| PABA-peptide hydrolase (PPH) | N-benzoyl-L-tyrosyl-p-aminobenzoic acid | 16.7 | 7.5-8.0 |
Table 1: Kinetic parameters for the hydrolysis of a PABA-peptide by PPH.[1]
Experimental Protocol: In Vitro Hydrolysis Assay
This protocol is adapted from the study of PABA-peptide hydrolase.[1]
Objective: To determine if this compound is a substrate for a specific hydrolase (e.g., chymotrypsin, or a custom purified enzyme).
Materials:
-
This compound
-
Hydrolase enzyme (e.g., Chymotrypsin, PPH, or cell lysate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system for product detection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the reaction buffer.
-
Pre-warm the substrate solutions and the enzyme solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme to the substrate solution.
-
Incubate the reaction for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the products (2-aminobenzoic acid and 4-aminobenzoic acid) and the depletion of the substrate.
-
Calculate the rate of reaction and, if applicable, determine kinetic parameters (K_m_ and V_max_).
Workflow for the in vitro enzymatic hydrolysis assay.
Inhibition of Cholinesterases
Derivatives of aminobenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[3][4] This suggests that this compound or its derivatives could be screened for similar inhibitory activity.
Potential Applications:
-
Drug Discovery: Screening for novel inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the this compound scaffold affect inhibitory potency.
Quantitative Data for a Derivative Inhibitor
| Compound | Enzyme | IC_50_ (µM) |
| Derivative 12 (unspecified aminobenzoic acid derivative) | AChE | 0.12 ± 0.03 |
| Derivative 12 (unspecified aminobenzoic acid derivative) | BChE | 0.13 ± 1.75 |
Table 2: Inhibitory activity of an aminobenzoic acid derivative against cholinesterases.[3]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potential of this compound against AChE and BChE.
Materials:
-
This compound
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_50_ value.
Principle of the Ellman's method for cholinesterase inhibition.
Involvement in Coenzyme Q Biosynthesis
The 4-aminobenzoic acid (PABA) moiety is a known precursor for the biosynthesis of coenzyme Q (ubiquinone) in some organisms.[5] The enzyme Coq2, a para-hydroxybenzoate polyprenyl transferase, can utilize PABA as a substrate for prenylation. This suggests that this compound could potentially interact with this pathway, either as a substrate or an inhibitor.
Potential Applications:
-
Metabolic Studies: Investigating the role of PABA-containing compounds in coenzyme Q metabolism.
-
Antimicrobial Drug Development: Targeting the coenzyme Q biosynthesis pathway in pathogens.
Experimental Protocol: Prenylation Assay with Coq2
Objective: To assess if this compound can be prenylated by the Coq2 enzyme.
Materials:
-
This compound
-
Purified Coq2 enzyme or mitochondrial extract containing Coq2
-
Polyprenyl pyrophosphate (e.g., geranylgeranyl pyrophosphate)
-
Reaction buffer with necessary co-factors (e.g., MgCl_2_)
-
LC-MS system for product detection
Procedure:
-
Combine the Coq2 enzyme, this compound, and polyprenyl pyrophosphate in the reaction buffer.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
After incubation, extract the lipids from the reaction mixture using a suitable organic solvent (e.g., hexane/isopropanol).
-
Analyze the lipid extract by LC-MS to detect the presence of a new molecule corresponding to the mass of the prenylated this compound.
Workflow for the in vitro prenylation assay.
Coupled Enzyme Assay for Hydrolysis Detection
The release of 4-aminobenzoic acid from the hydrolysis of this compound can be detected using a coupled enzyme assay involving 4-aminobenzoate hydroxylase. This enzyme converts 4-aminobenzoic acid to 4-hydroxyaniline, which can then be quantified colorimetrically.[6]
Potential Applications:
-
High-Throughput Screening: A colorimetric assay for screening compound libraries for hydrolase activity.
-
Diagnostic Assays: Development of diagnostic tests based on the enzymatic cleavage of a substrate.
Experimental Protocol: Coupled Assay for Hydrolase Activity
Objective: To detect the hydrolysis of this compound by measuring the released 4-aminobenzoic acid.
Materials:
-
Hydrolase enzyme of interest
-
This compound
-
4-aminobenzoate hydroxylase
-
NADPH
-
Reagents for indophenol dye formation (e.g., phenol, sodium hypochlorite)
-
Spectrophotometer or microplate reader
Procedure:
-
Step 1 (Hydrolysis): Perform the hydrolysis reaction as described in Protocol 1.
-
Step 2 (Detection): a. Take an aliquot of the quenched reaction mixture. b. Add 4-aminobenzoate hydroxylase and NADPH. Incubate to allow the conversion of 4-aminobenzoic acid to 4-hydroxyaniline. c. Add the color-forming reagents to convert 4-hydroxyaniline to an indophenol dye. d. Measure the absorbance at the appropriate wavelength (e.g., 630 nm). e. Correlate the absorbance with the concentration of 4-aminobenzoic acid released.
Signaling pathway for the coupled enzyme assay.
References
- 1. N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase: a metalloendopeptidase of the human intestinal microvillus membrane which degrades biologically active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis and metabolism of N-benzoyl-L-tyrosyl-p-aminobenzoic acid in normal and pancreatic duct-ligated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 6. Enzymatic method for selective determination of 4-aminobenzoic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(4-Aminobenzoyl)amino]benzoic Acid as a Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation is the process of covalently linking two or more molecules where at least one is a biomolecule, such as a protein or antibody.[1][2] This technique is fundamental in drug development, diagnostics, and various fields of biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs) or labeled proteins for imaging.[2] The linker, a molecule that connects the components, is a critical element in the design of a bioconjugate, influencing its stability, solubility, and biological function.[3][4]
This document provides detailed application notes and protocols for the use of 2-[(4-Aminobenzoyl)amino]benzoic acid as a bifunctional linker. This molecule possesses two key reactive sites: a carboxylic acid group and an aromatic amine. This structure allows it to act as a stable, rigid spacer, potentially connecting a biomolecule to a payload molecule (e.g., a drug or a dye). While specific, widespread applications of this exact molecule are not extensively documented in peer-reviewed literature, its functional groups are amenable to well-established bioconjugation chemistries. The protocols provided are based on these standard, robust methodologies.
Application Notes
Principle of Action
This compound is a heterobifunctional linker. Its utility in bioconjugation stems from its two distinct functional groups:
-
Carboxylic Acid (-COOH): This group can be chemically activated to react with nucleophiles, most commonly primary amines (-NH₂) found on the surface of proteins (e.g., the side chains of lysine residues or the N-terminus).[1][5] This forms a stable amide bond, covalently attaching the linker to the biomolecule.
-
Aromatic Amine (-NH₂): This group can be used to attach a second molecule of interest (the "payload"), such as a therapeutic drug or a fluorescent probe. This is typically achieved by forming an amide bond with a payload that has been functionalized with a carboxylic acid.
The rigid, aromatic backbone of the linker provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of both the biomolecule and the payload.
Key Features and Advantages
-
Bifunctionality: Allows for the sequential and controlled conjugation of two different molecules.
-
Stability: The resulting amide bonds formed are highly stable under physiological conditions, making it a suitable component for non-cleavable linkers in applications like ADCs where the drug is released after lysosomal degradation of the antibody.[3]
-
Structural Rigidity: The two benzene rings restrict conformational flexibility, providing a fixed distance between the conjugated partners. This can be advantageous in applications where precise spacing is required.
-
Chemical Versatility: The amine group can be modified to introduce other functionalities if needed, while the carboxylic acid is readily activated using standard coupling chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
This table summarizes the key computed properties of the linker molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [6] |
| Molecular Weight | 228.25 g/mol | [6] |
| CAS Number | 41139-95-1 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bonds | 3 | [6] |
Table 2: Example Characterization Data for a Model Antibody-Linker Conjugate
This table presents hypothetical data for an antibody conjugated with the linker, which would be generated during characterization experiments. Actual results will vary depending on the specific antibody and reaction conditions.
| Parameter | Method | Example Value | Purpose |
| Average Linker-to-Antibody Ratio (LAR) | UV-Vis Spectroscopy | 3.5 | Quantifies the average number of linker molecules per antibody. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | >95% Monomer | Assesses the homogeneity and aggregation state of the conjugate. |
| Conjugate Identity | Mass Spectrometry (Intact Mass) | ~150,800 Da | Confirms the covalent attachment of the linker to the antibody. |
| Conjugation Site (Example) | Peptide Mapping (LC-MS/MS) | Lysine 248 (Heavy Chain) | Identifies the specific amino acid residues where the linker is attached. |
Experimental Protocols
Protocol 1: Activation of Linker and Conjugation to an Amine-Containing Biomolecule
This protocol describes a two-step method for conjugating the carboxylic acid group of this compound to a protein using carbodiimide chemistry.[7] This method first activates the linker to form a more stable amine-reactive ester, which then reacts with the protein.[5] This approach minimizes protein polymerization, which can occur with one-pot methods.[7]
Important Note: The aromatic amine on the linker should be protected (e.g., with a Boc group) prior to this protocol to prevent it from reacting with the activated carboxylate. The deprotection step would follow conjugation. This protocol assumes a protected amine form of the linker is used.
Materials:
-
Amine-protected this compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[7]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[7]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]
-
Protein solution (e.g., antibody at 5-10 mg/mL)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris or Glycine, pH 8.0[7]
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.
Methodology:
Step 1: Activation of the Linker
-
Dissolve the amine-protected linker in anhydrous DMSO or DMF to create a 100 mM stock solution.
-
Immediately before use, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.[7] EDC is moisture-sensitive and hydrolyzes in water.[7]
-
In a microcentrifuge tube, add the protected linker stock solution to a volume of Activation Buffer.
-
Add a 5-fold molar excess of the Sulfo-NHS solution, followed by a 2-fold molar excess of the EDC solution relative to the linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7] This forms the Sulfo-NHS ester of the linker.
Step 2: Conjugation to the Protein
-
The protein of interest should be buffer-exchanged into the Conjugation Buffer (PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).[8]
-
Add the activated linker solution from Step 1 to the protein solution. A typical starting point is a 10- to 20-fold molar excess of linker to protein. The optimal ratio must be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted linker molecules.[7]
-
Incubate for 30 minutes at room temperature.[9]
Step 4: Purification of the Conjugate
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with PBS.[8]
-
Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes.
-
Collect the protein-containing fractions and concentrate if necessary using an appropriate centrifugal filter device.
Protocol 2: Characterization of the Bioconjugate
Accurate characterization is essential to ensure the quality and consistency of the bioconjugate.[1][10]
1. Determination of Linker-to-Antibody Ratio (LAR) by UV-Vis Spectrophotometry
-
Principle: Measure the absorbance of the conjugate at 280 nm (for the protein) and at a wavelength specific to the linker or a subsequently attached payload. The LAR can be calculated using the Beer-Lambert law if the extinction coefficients are known.
-
Method:
-
Measure the UV-Vis spectrum of the purified conjugate from 250 nm to 400 nm.
-
Record the absorbance at 280 nm (A₂₈₀) and the maximum absorbance of the linker (if it has a unique absorbance peak).
-
Calculate the protein concentration and then the LAR based on established equations that correct for the linker's contribution to the A₂₈₀ reading.
-
2. Analysis of Purity and Integrity by SDS-PAGE
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis separates proteins by molecular weight. Conjugation adds mass, causing a slight shift in the protein's migration.
-
Method:
-
Run samples of the unconjugated antibody and the purified conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Stain the gel with Coomassie Blue.
-
Compare the bands. The conjugated protein should appear as a slightly higher molecular weight band or a broader band compared to the unconjugated protein. The absence of fragmentation or aggregation indicates the integrity of the protein post-conjugation.
-
3. Confirmation by Mass Spectrometry (MS)
-
Principle: MS provides a precise mass measurement of the intact conjugate, confirming the covalent attachment and allowing for the determination of the distribution of species (e.g., antibody with 1, 2, 3, or more linkers).[10]
-
Method:
-
Prepare the conjugate sample for MS analysis (e.g., by desalting and dilution).
-
Analyze using an appropriate mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for large molecules.
-
Deconvolute the resulting spectrum to obtain the mass of the intact conjugate and determine the number of linkers attached.
-
Visualizations
Caption: Chemical structure with key functional groups.
Caption: Workflow for linker activation and conjugation.
Caption: Diagram of a hypothetical antibody-drug conjugate.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. susupport.com [susupport.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. 2-(4-Aminoanilino)benzoic acid | C13H12N2O2 | CID 298499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. biologixgroup.com [biologixgroup.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 2-[(4-Aminobenzoyl)amino]benzoic Acid and Related Aminobenzoates in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction The quantification of drug molecules and their metabolites in biological samples is a critical aspect of pharmaceutical development, enabling the assessment of pharmacokinetics, bioequivalence, and toxicokinetics.[1][2] This document provides a detailed protocol for the determination of aminobenzoic acid derivatives, using 2-[(4-Aminobenzoyl)amino]benzoic acid as a representative analyte, in biological matrices such as human plasma. While specific methods for this exact molecule are not widely published, the principles and protocols are based on established bioanalytical methods for structurally similar compounds like p-aminobenzoic acid (PABA) and its metabolites.[3][4]
The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity, making it ideal for complex biological samples.[2][4] The protocol covers sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection, followed by a summary of method validation parameters.
Principle The analytical method involves the extraction of the analyte and an internal standard (IS) from a biological matrix, typically plasma. Protein precipitation is a rapid and effective technique for sample cleanup in this context.[5][6] Following extraction, the supernatant is injected into an LC-MS/MS system. The analyte is separated from endogenous matrix components on a reversed-phase C18 column using a gradient elution.[7][8] Detection and quantification are performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides enhanced selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.[4]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like N-Acetylprocainamide).[4]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).[7][9]
-
Chemicals: Ammonium Acetate (LC-MS grade).[9]
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of the analyte and the internal standard. Dissolve in an appropriate solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL). This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation (PPT)
The protein precipitation method is chosen for its simplicity and speed, making it suitable for high-throughput analysis.[5][6]
-
Label 1.5 mL polypropylene tubes for blanks, zero standards, CCs, and QCs.
-
Pipette 50 µL of the appropriate biological matrix (blank, spiked with standards, or study sample) into the labeled tubes.
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube.
-
Vortex mix each tube for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into autosampler vials for LC-MS/MS analysis.
Caption: Workflow for Plasma Sample Preparation and Analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific analyte and mass spectrometer used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18, e.g., Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.[1][7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | Analyte: To be determined (e.g., for PABA: m/z 138 → 120)[4]IS: To be determined (e.g., for NAPA: m/z 278 → 205)[4] |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Data Presentation: Method Validation Summary
Bioanalytical method validation ensures that the method is reliable and reproducible for its intended use.[2][8] Key validation parameters are summarized below.
Caption: Core Components of Bioanalytical Method Validation.
Table 1: Linearity and Sensitivity
The linearity of the method is determined by a weighted (1/x²) linear regression of at least six non-zero calibration standards.
| Parameter | Result | Acceptance Criteria (US FDA)[8] |
| Calibration Range | 1.0 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | S/N > 5, Precision ≤20%, Accuracy ±20%[8] |
Table 2: Intra- and Inter-Day Precision and Accuracy
Precision (%CV) and accuracy (%Bias) are evaluated at four QC levels: LLOQ, Low, Mid, and High.[4]
| QC Level | Concentration (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | Acceptance Criteria |
| %CV | %Bias | %CV | ||
| LLOQ | 1.0 | < 10% | ± 10% | < 15% |
| Low QC | 3.0 | < 5% | ± 8% | < 8% |
| Mid QC | 100 | < 5% | ± 5% | < 7% |
| High QC | 800 | < 4% | ± 6% | < 6% |
Table 3: Recovery and Matrix Effect
Recovery should be consistent, though not necessarily 100%. The matrix effect assesses the impact of endogenous plasma components on analyte ionization.[7]
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | Acceptance Criteria |
| Low QC | 3.0 | 92.5 | 89.1 | 98.7 | %CV of IS-normalized matrix factor ≤ 15% |
| High QC | 800 | 94.1 | 89.5 | 101.2 |
Table 4: Stability
Analyte stability is assessed under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Result | Acceptance Criteria |
| Bench-Top | 8 hours | Room Temperature | Stable | Mean concentration within ±15% of nominal |
| Autosampler | 24 hours | 10°C | Stable | Mean concentration within ±15% of nominal |
| Freeze-Thaw | 3 cycles | -80°C to RT | Stable | Mean concentration within ±15% of nominal |
| Long-Term | 90 days | -80°C | Stable | Mean concentration within ±15% of nominal |
Conclusion The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of aminobenzoic acid derivatives in human plasma. The protein precipitation sample preparation technique is rapid and effective, and the method demonstrates excellent performance in linearity, precision, accuracy, and stability. This protocol is suitable for supporting pharmacokinetic and other related studies in a regulated drug development environment.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijpscr.info [ijpscr.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most effective synthetic route for this compound?
A1: The most common and reliable synthesis is a two-step process. The first step is the acylation of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to form the intermediate, 2-[(4-nitrobenzoyl)amino]benzoic acid. The second step involves the selective reduction of the nitro group to an amine to yield the final product. This strategy prevents unwanted side reactions involving the amino group of the acylating agent.
Q2: Why is it necessary to use 4-nitrobenzoyl chloride instead of 4-aminobenzoyl chloride directly?
A2: The amino group in 4-aminobenzoyl chloride is nucleophilic and can react with other molecules of itself (polymerization) or undergo other undesirable side reactions. By using 4-nitrobenzoyl chloride, the nitro group acts as a protecting group for the amine. This group is unreactive during the acylation step and can be cleanly converted to the desired amine in a subsequent reduction step, leading to a higher yield and purer product.
Q3: What are the most critical parameters for a high-yield acylation step?
A3: The critical parameters for the acylation of 2-aminobenzoic acid with 4-nitrobenzoyl chloride are:
-
Reagent Purity: 4-Nitrobenzoyl chloride is highly sensitive to moisture and can hydrolyze to 4-nitrobenzoic acid, which is unreactive in this step.[1][2] Ensure the reagent is pure and handled under anhydrous conditions.[1]
-
Base Selection: The choice of base is crucial to neutralize the HCl byproduct. A non-nucleophilic organic base like triethylamine or pyridine is often used. The base can influence the reaction rate and selectivity, helping to prevent the formation of diacylated byproducts.[1]
-
Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often starting at 0-5°C and slowly warming to room temperature, is important to minimize side reactions.
Q4: Which method is recommended for the reduction of the nitro group in the second step?
A4: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective and clean method.[3] It offers excellent chemoselectivity, reducing the nitro group without affecting the carboxylic acid or amide functionalities.[4] This method often results in high yields (>96%) and purity (>99%) under relatively mild conditions (e.g., 60-70°C, 2-4 MPa H₂ pressure).[3] Alternative methods include using metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[5]
Q5: How can the final product be effectively purified?
A5: The final product can be purified by recrystallization, typically from an alcohol-water mixture.[6] If the product is colored due to oxidation of the aromatic amine, it can be decolorized by treating the solution with activated carbon.[7] Performing the filtration and washing steps under an inert atmosphere, such as nitrogen, can help prevent re-oxidation.[7] For highly impure samples, column chromatography on silica gel is another effective option.[8]
Troubleshooting Guide
Problem 1: Low Yield in Acylation Step (Formation of 2-[(4-nitrobenzoyl)amino]benzoic acid)
| Potential Cause | Recommended Solution |
| Degradation of 4-Nitrobenzoyl Chloride | The reagent is moisture-sensitive.[1] Use freshly opened or properly stored 4-nitrobenzoyl chloride. Handle all reagents and glassware under strictly anhydrous conditions (e.g., oven-dried glassware, inert atmosphere). |
| Formation of N,N-diacylated Byproduct | Over-acylation can occur.[1] Use a precise 1:1 molar ratio of 2-aminobenzoic acid to 4-nitrobenzoyl chloride. Control the addition rate of the acyl chloride. The choice of base can also control selectivity.[1] |
| Incorrect Reaction Temperature | The reaction is exothermic. Runaway temperatures can lead to side reactions. Maintain the reaction temperature at 0-5°C during the addition of 4-nitrobenzoyl chloride and allow it to warm to room temperature slowly. |
| Impure Starting Materials | Purity of reagents is critical for high yields.[2] Use reagents of high purity. Purify starting materials if necessary before the reaction. |
Problem 2: Low Yield or Incomplete Reaction in Reduction Step
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The Pd/C catalyst may be old, poisoned, or improperly handled. Use a fresh, high-quality catalyst from a reliable supplier. Ensure the solvent is free of catalyst poisons (e.g., sulfur compounds, heavy metals). |
| Insufficient Reducing Agent (e.g., Sn/HCl) | The stoichiometry of the reducing agent is critical. Use an appropriate molar excess of the reducing agent as specified in the protocol. Ensure the metal is activated if required. |
| Incorrect pH for Reduction | The pH of the reaction medium is crucial for many reduction methods. For catalytic hydrogenation, ensure the conditions are as specified (often neutral or slightly basic).[3] For metal/acid reductions, ensure sufficient acid is present. |
| Poor Hydrogen Gas Dispersion (Hydrogenation) | Inefficient mixing can limit the gas-liquid-solid interface. Ensure vigorous stirring or agitation to maintain the catalyst in suspension and maximize hydrogen availability. |
Problem 3: Final Product is Impure or Colored
| Potential Cause | Recommended Solution |
| Oxidation of the Aromatic Amine | Aromatic amines are susceptible to air oxidation, which can cause discoloration. During workup and purification, consider using an inert nitrogen atmosphere, especially during filtration of the hot recrystallization solution.[7] |
| Residual Starting Material or Intermediates | The reaction may not have gone to completion. Monitor the reaction by TLC to ensure full conversion. Optimize purification by selecting a more effective recrystallization solvent system or using column chromatography.[8] The solubility difference between the nitro-intermediate and the final amino product can be used for effective separation.[5] |
| Contamination from Activated Carbon | Very fine particles of activated carbon can pass through filter paper. If using activated carbon for decolorization,[7] pass the solution through a pad of Celite or use a finer porosity filter to ensure all carbon is removed. |
Data Summary
The following table summarizes typical reaction conditions for the high-yield reduction of a nitroaromatic group to an amine, based on the catalytic hydrogenation of 4-nitrobenzoic acid.
| Parameter | Condition | Yield/Purity | Reference |
| Catalyst | Palladium on Carbon (Pd/C) | >96% Yield | [3] |
| Hydrogen Pressure | 2-4 MPa | >99% Purity (HPLC) | [3] |
| Temperature | 60-70 °C | - | [3] |
| Solvent | Aqueous solution with base (e.g., NaOH) | - | [3] |
| Post-Reaction | Acidification to pH 3 to precipitate product | - | [3] |
Visualized Workflows and Logic
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the acylation step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic Acid (Acylation)
Materials:
-
2-Aminobenzoic acid
-
4-Nitrobenzoyl chloride
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous THF.
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the flask to 0°C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding cold deionized water.
-
Acidify the mixture with 1 M HCl to a pH of ~2. This will precipitate the product.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain crude 2-[(4-nitrobenzoyl)amino]benzoic acid. The product can be used in the next step without further purification or can be recrystallized from ethanol if needed.
Protocol 2: Synthesis of this compound (Reduction)
Materials:
-
2-[(4-Nitrobenzoyl)amino]benzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst (5% w/w)
-
Methanol or Ethanol
-
Sodium hydroxide (for pH adjustment, optional)
-
Hydrogen gas (H₂)
Procedure:
-
Place the crude 2-[(4-nitrobenzoyl)amino]benzoic acid (1 equivalent) into a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Add methanol or ethanol as the solvent. If the starting material has low solubility, a small amount of NaOH solution can be added to form the soluble carboxylate salt.
-
Carefully add the 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.
-
Seal the vessel, evacuate the air, and purge with nitrogen gas several times.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 2-4 MPa).[3]
-
Begin vigorous stirring or shaking and heat the reaction to 60-70°C.[3]
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
After completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol/ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in warm water and acidify with an appropriate acid (e.g., 1M HCl or acetic acid) to a pH of ~4-5 to precipitate the final product.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Filter the white or off-white solid, wash with cold water, and dry under vacuum to yield pure this compound.
References
- 1. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: 2-[(4-Aminobenzoyl)amino]benzoic acid Reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[(4-Aminobenzoyl)amino]benzoic acid. The information is presented in a direct question-and-answer format to address common issues encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in very low or no yield. What are the common causes?
Low yield is a frequent issue stemming from several factors. The primary reaction is an amide bond formation, which can be sensitive to reaction conditions. Key areas to investigate include the quality of reagents, reaction environment, and the choice of coupling method. Incomplete reactions may occur if the activating agent is not effective or if the reaction time is too short.
Possible Causes and Solutions:
-
Poor Reagent Quality: Starting materials like 2-aminobenzoic acid can degrade. Use freshly purified starting materials.
-
Presence of Water: Amide coupling reactions are highly sensitive to moisture, which can hydrolyze activated esters or acid chlorides. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Coupling Agent: If using a peptide coupling agent (e.g., EDCI, HOBt), ensure it is fresh. The activity of these reagents can diminish over time.
-
Reaction Temperature: The reaction may require specific temperature control. For instance, some coupling reactions are initiated at 0°C and then allowed to warm to room temperature.[1]
-
Atmosphere: The amino groups in the reactants can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products and improve yield.[2]
Q2: My post-reaction TLC plate shows multiple spots. What are the likely side products?
The presence of multiple spots indicates a mixture of unreacted starting materials and various side products. Identifying these impurities is crucial for optimizing the reaction and purification strategy.
Commonly Observed Side Products:
-
Unreacted Starting Materials: 2-aminobenzoic acid and the activated 4-aminobenzoic acid derivative.
-
Self-Condensation Products: The activated 4-aminobenzoic acid can react with another molecule of itself.
-
Diacylation Product: The amino group of the 4-aminobenzoyl moiety can potentially react with another activated 4-aminobenzoic acid molecule, although this is less likely due to reduced reactivity.
-
Hydrolyzed Acid: If an acid chloride or highly reactive ester is used as the starting material, it may hydrolyze back to 4-aminobenzoic acid in the presence of trace moisture.
Q3: The purified this compound appears colored (e.g., yellow or brown). Is this expected and how can it be resolved?
A slight coloration is common for compounds containing multiple aromatic amine functionalities, which can be susceptible to air and light-induced oxidation. The product should ideally be a white or off-white solid. Significant discoloration suggests the presence of oxidized impurities.
Decolorization Methods:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon. Allow the filtrate to cool slowly to form pure, colorless crystals. This process is best performed under a nitrogen atmosphere to prevent further oxidation.[2]
-
Chromatography: Passing the compound through a short plug of silica gel can sometimes remove colored impurities.
Q4: What are the best practices for purifying the final product?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. A common stationary phase is silica gel, with a mobile phase consisting of a mixture like ethyl acetate and petroleum ether.[3]
-
Recrystallization: If the main impurities have different solubility profiles, recrystallization is an efficient purification technique. Solvents like ethanol are often suitable for this class of compounds.[1]
-
Acid-Base Extraction: Due to the presence of a carboxylic acid and an aromatic amine, solubility can be manipulated with pH. However, the internal salt formation of aminobenzoic acids can complicate this approach.[4]
Q5: What are the recommended storage conditions for this compound and its precursors?
Due to sensitivity to air and light, proper storage is critical to maintain the compound's purity.
-
Container: Store in a tightly sealed, amber glass vial.
-
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen.
-
Temperature: Keep in a cool, dark, and dry place. A desiccator can be used to protect against moisture.[5]
Experimental Protocols
Protocol 1: General Synthesis of this compound via Amide Coupling
This protocol outlines a general method using standard peptide coupling reagents, which avoids the use of potentially unstable acid chlorides.
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1 equivalent) and 4-aminobenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.[1][3]
Data Presentation
Table 1: Troubleshooting Guide for Synthesis
| Symptom | Potential Cause | Suggested Solution |
| No product formation | Inactive coupling reagents | Use fresh EDCI and HOBt. |
| Incorrect solvent | Ensure the solvent is anhydrous and capable of dissolving all reactants. | |
| Low reaction temperature | Allow the reaction to proceed at room temperature or slightly elevated temperatures if necessary. | |
| Low product yield | Presence of moisture | Use flame-dried glassware and anhydrous solvents. |
| Insufficient reaction time | Monitor the reaction by TLC and allow it to run to completion (typically 12-24 hours). | |
| Air sensitivity | Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] | |
| Multiple products on TLC | Side reactions | Lower the reaction temperature; ensure slow addition of coupling agents. |
| Impure starting materials | Recrystallize or purify starting materials before the reaction. |
Visualizations
Synthesis and Purification Workflow
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lobachemie.com [lobachemie.com]
Technical Support Center: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient amide coupling | - Ensure reagents are pure and anhydrous. - Optimize reaction temperature and time. - Consider using a different coupling reagent (e.g., HATU, HBTU).[1] - For acyl chloride method, ensure complete conversion of the carboxylic acid to the acyl chloride before adding the amine.[2] |
| Decomposition of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating. | |
| Self-condensation of starting materials | - Use a suitable protecting group for one of the functional groups if self-condensation is suspected. - Control the stoichiometry of the reactants carefully. | |
| Difficult Purification / Messy TLC | Presence of unreacted starting materials | - Use a slight excess (1.1-1.2 equivalents) of the acylating agent. - Perform an aqueous workup with dilute acid and base to remove unreacted aminobenzoic acid and carboxylic acid, respectively. |
| Formation of byproducts from coupling reagents | - For carbodiimide couplings (e.g., EDCI), the urea byproduct can often be removed by filtration if it is insoluble, or by aqueous extraction if it is water-soluble.[3] - Choose a coupling reagent where the byproducts are easily removed (e.g., water-soluble byproducts for easy extraction). | |
| Multiple unidentified spots on TLC | - Characterize the major impurities by LC-MS or NMR to understand their origin. - This could indicate decomposition or significant side reactions. Re-evaluate the reaction conditions (temperature, solvent, base). | |
| Product is Colored | Oxidation of the amino group | - Work under an inert atmosphere. - Use purified, colorless starting materials. - Consider recrystallization or column chromatography for final purification. |
| Impurities from starting materials or solvents | - Ensure the purity of all reagents and solvents before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using EDCI/HOBt for the synthesis of this compound?
A1: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt), several side reactions can occur:
-
Formation of N-acylurea: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide-mediated couplings and can be difficult to remove.
-
Racemization: If chiral amino acids are used, some degree of racemization can occur, although the addition of HOBt is known to suppress this side reaction.[3]
-
Reaction of HOBt with EDCI: HOBt can react with EDCI, leading to the formation of various byproducts.
-
Incomplete reaction: If the activation of the carboxylic acid is not efficient, the reaction may not go to completion, resulting in a lower yield.
Q2: Can I use the acyl chloride of 4-aminobenzoic acid for this synthesis? What are the potential complications?
A2: Yes, using the acyl chloride of 4-aminobenzoic acid (or a protected version) is a viable method. However, there are potential complications:
-
Self-polymerization: 4-aminobenzoyl chloride is prone to self-polymerization, where the amino group of one molecule reacts with the acyl chloride of another. To avoid this, it is common to use a protected version of 4-aminobenzoic acid, such as 4-(Boc-amino)benzoic acid, to prepare the acyl chloride. The Boc protecting group can then be removed in a subsequent step.
-
Reaction with moisture: Acyl chlorides are highly reactive towards water.[4] All glassware must be dry, and the reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
Formation of HCl: The reaction produces hydrogen chloride (HCl) as a byproduct, which will react with any free amine to form the hydrochloride salt.[5][6] Therefore, at least two equivalents of the amine or an additional non-nucleophilic base (like triethylamine or DIPEA) must be used to neutralize the HCl.
Q3: My starting material, 4-aminobenzoic acid, is slightly colored. Does this matter?
A3: Yes, the purity and color of your starting materials can affect the final product. A colored 4-aminobenzoic acid may indicate the presence of oxidized impurities. These impurities can potentially lead to colored byproducts in your final product, making purification more challenging. It is recommended to use pure, preferably colorless, starting materials. If your 4-aminobenzoic acid is colored, consider purifying it by recrystallization before use.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation of the starting materials and the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Staining with an appropriate indicator (e.g., potassium permanganate or ninhydrin for amines) can help visualize the spots.
Q5: What is the best way to purify the final product?
A5: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be a very effective purification method.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful technique. A gradient of solvents (e.g., from hexanes to ethyl acetate) is often used to elute the components.
-
Aqueous Workup: A standard aqueous workup involving washing the organic layer with dilute acid (to remove basic impurities) and dilute base (to remove acidic impurities) can significantly clean up the crude product before further purification.
Experimental Protocols
Method 1: Synthesis using EDCI/HOBt Coupling
-
Materials:
-
2-Aminobenzoic acid
-
4-(Boc-amino)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(Boc-amino)benzoic acid (1.0 eq), 2-aminobenzoic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution, followed by the slow, portion-wise addition of EDCI (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
For deprotection, dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.
-
Method 2: Synthesis via Acyl Chloride
-
Materials:
-
4-(Boc-amino)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
2-Aminobenzoic acid
-
Triethylamine (TEA) or Pyridine
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Preparation of the Acyl Chloride: In a flame-dried flask under an inert atmosphere, suspend 4-(Boc-amino)benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF if using oxalyl chloride.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 4-(Boc-amino)benzoyl chloride. Use this immediately in the next step.
-
Amide Formation: In a separate flask, dissolve 2-aminobenzoic acid (1.1 eq) and TEA (2.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add a solution of the crude 4-(Boc-amino)benzoyl chloride in anhydrous DCM.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude Boc-protected product by column chromatography.
-
Deprotection: Follow steps 8-12 from Method 1 to remove the Boc group and isolate the final product.
-
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Key side reactions in EDCI-mediated amide coupling.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
optimization of reaction conditions for 2-[(4-Aminobenzoyl)amino]benzoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound derivatives?
A1: A prevalent method is the amide coupling between a derivative of 2-aminobenzoic acid and a derivative of 4-aminobenzoic acid. Typically, one of the carboxylic acid groups is activated to facilitate the reaction with the amino group of the other molecule. For instance, 4-nitrobenzoyl chloride can be reacted with a 2-aminobenzoic acid ester, followed by reduction of the nitro group.
Q2: Which coupling reagents are recommended for this type of amide bond formation?
A2: A variety of coupling reagents can be used, and the choice may depend on the specific substrates and desired reaction conditions. Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[1][2] For more challenging couplings, phosphonium or aminium reagents may offer better results.[1]
Q3: What are typical solvents and reaction temperatures?
A3: Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used.[3][4] The reaction temperature can range from room temperature to elevated temperatures (reflux), depending on the reactivity of the starting materials and the chosen coupling method.[3][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the best practices for purifying the final product?
A5: Purification is often achieved through recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.[3] Column chromatography on silica gel is another effective method for purifying the product from unreacted starting materials and byproducts.[5] Washing the crude product with water or dilute acidic/basic solutions can also help remove impurities.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective coupling reagent. 2. Poor reactivity of starting materials (e.g., electron-deficient amine). 3. Suboptimal reaction conditions (temperature, time, solvent). 4. Degradation of starting materials or product. | 1. Switch to a more powerful coupling reagent like HATU.[7] 2. Use a base like DIPEA to activate the amine.[2] Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride.[4] 3. Optimize the reaction temperature and time based on literature for similar couplings. Screen different solvents. 4. Run the reaction under an inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient equivalents of coupling reagent or other reactants. 2. Short reaction time. 3. Reversible reaction or equilibrium. | 1. Ensure a slight excess of the coupling reagent and the acylating agent are used. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. Use a base to scavenge the acid byproduct and drive the reaction forward.[4] |
| Formation of Multiple Byproducts | 1. Side reactions of the coupling reagent (e.g., formation of N-acylurea with carbodiimides). 2. Self-condensation of starting materials. 3. Racemization if chiral centers are present. | 1. Add HOBt or a similar additive to suppress side reactions.[1] 2. Control the rate of addition of the coupling reagent or one of the reactants. 3. Use coupling reagents and conditions known to minimize racemization, especially in peptide synthesis contexts.[1] |
| Difficulty in Product Purification | 1. Product has similar polarity to impurities. 2. Product is insoluble or poorly soluble. | 1. Try a different chromatographic solvent system or consider reverse-phase chromatography. Recrystallization from a different solvent system might also be effective. 2. For purification, try to find a solvent system where the product is sparingly soluble at room temperature but soluble at elevated temperatures for recrystallization. If using chromatography, a stronger eluent may be needed. |
Experimental Protocols
General Procedure for Amide Coupling using an Acyl Chloride
A solution of 4-aminobenzoic acid (or its derivative) and a substituted benzoyl chloride are stirred in a dry aprotic solvent like THF in the presence of a base such as anhydrous sodium carbonate.[3] The reaction is typically stirred at room temperature for several hours (6-12 hours).[3] After the reaction is complete, the solvent is evaporated, and the residue is washed with water. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.[3]
General Procedure for Amide Coupling using EDC/HOBt
To a solution of the carboxylic acid (e.g., a 4-aminobenzoic acid derivative) in an appropriate solvent (e.g., DMF), add HOBt (1 equivalent) and EDC (1 equivalent). Stir the mixture for a short period before adding the amine (e.g., a 2-aminobenzoic acid derivative) and a base such as Diisopropylethylamine (DIPEA).[2] The reaction is then stirred at room temperature for several hours to overnight. The product can be isolated by aqueous workup and purified by chromatography or recrystallization.
Data Presentation
| Reactants | Coupling Reagent/Method | Solvent | Temperature | Time | Yield | Reference |
| 4-aminobenzoic acid, para-substituted benzoyl chlorides | Anhydrous Na2CO3 | THF | Room Temp. | 6-12 h | 60-85% | [3] |
| Amides (precursors) | KOtBu, H2O | DMSO | 100 °C | 4 h | up to 72% | [5] |
| Benzoic acid, Benzoic acid (precursors) | EDCI, HOBt, DIPEA | DMF | Room Temp. | 24 h | - | [5] |
| Aniline derivatives, functionalized carboxylic acids | EDC, DMAP, HOBt (catalytic), DIPEA | Acetonitrile | 23 °C | 42 h | 11-19% (initially), improved with optimization | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. rsc.org [rsc.org]
- 6. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
resolving poor solubility of 2-[(4-Aminobenzoyl)amino]benzoic acid in experiments
Welcome to the technical support center for 2-[(4-Aminobenzoyl)amino]benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a primary focus on resolving issues related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a complex organic molecule containing both acidic (carboxylic acid) and basic (amino) functional groups, as well as aromatic rings. This structure can lead to strong intermolecular interactions (hydrogen bonding and π-stacking), resulting in low solubility in many common solvents, which can hinder its use in various experimental settings, including biological assays and formulation development.
Q2: What are the general solubility characteristics of aromatic amino benzoic acids?
Aromatic amino benzoic acids, like the parent compound 4-aminobenzoic acid (PABA), are typically sparingly soluble in water but show increased solubility in polar organic solvents such as ethanol, methanol, and acetone.[1][2] Their solubility is also highly dependent on the pH of the solution.
Q3: How does pH influence the solubility of this compound?
The solubility of amphoteric compounds like this is significantly affected by pH.[1] At its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and negative charge, leading to minimal solubility. Adjusting the pH away from the pI increases the proportion of the charged (cationic or anionic) form, which enhances its interaction with polar solvents like water and thus increases solubility.
-
Acidic Conditions (low pH): The amino group is protonated (-NH3+), forming a more soluble cationic salt.
-
Basic Conditions (high pH): The carboxylic acid group is deprotonated (-COO-), forming a more soluble anionic salt.[2][3]
Q4: Can temperature be used to improve the solubility of this compound?
Yes, for most substances, solubility increases with temperature.[1][4] Heating the solvent while dissolving the compound can significantly increase the amount that goes into solution. However, it is crucial to ensure the compound is stable at elevated temperatures and does not degrade. Always check the compound's thermal stability before applying heat.
Q5: Are there any recommended organic solvents for dissolving this compound?
Based on the properties of similar structures like 4-aminobenzoic acid, polar organic solvents are a good starting point.[1] These include:
Binary solvent mixtures, such as methanol-acetone or ethanol-acetone, have been shown to enhance the solubility of 4-aminobenzoic acid and may be effective for its derivatives.[6]
Troubleshooting Guide: Poor Solubility
This guide provides a systematic approach to addressing poor solubility of this compound during your experiments.
Problem: The compound is not dissolving in the chosen solvent.
Workflow for Troubleshooting Poor Solubility:
Caption: A step-by-step workflow for troubleshooting poor solubility.
Step 1: Re-evaluate Solvent Choice
-
Initial Action: If using a nonpolar solvent, switch to a polar aprotic solvent like DMSO or DMF, or a polar protic solvent like ethanol or methanol.
-
Rationale: The polar functional groups of the compound interact more favorably with polar solvents.
Step 2: Adjust pH
-
Initial Action: For aqueous or alcoholic solutions, try adjusting the pH.
-
To dissolve as a salt of the carboxylate, add a base (e.g., NaOH, KOH) to raise the pH.
-
To dissolve as a salt of the amine, add an acid (e.g., HCl) to lower the pH.
-
-
Rationale: Moving the pH away from the isoelectric point increases the concentration of the more soluble ionic species.[1][7]
Step 3: Increase Temperature
-
Initial Action: Gently warm the solvent while stirring.
-
Rationale: Increasing the kinetic energy of the solvent molecules can help break down the solute's crystal lattice.[4]
-
Caution: Verify the thermal stability of your compound to avoid degradation.
Step 4: Use Co-solvents or Additives
-
Initial Action: Try a mixture of solvents. For aqueous solutions, adding a water-miscible organic solvent (co-solvent) like ethanol or DMSO can increase solubility. The use of additives like arginine has been shown to increase the solubility of aromatic molecules.[8]
-
Rationale: Co-solvents can reduce the polarity of the aqueous phase, making it more favorable for the organic solute.
Step 5: Apply Mechanical Agitation
-
Initial Action: Use a vortex mixer or an ultrasonic bath (sonication).
-
Rationale: Mechanical energy can help to break up solid aggregates and increase the surface area of the solute exposed to the solvent, facilitating dissolution.
Quantitative Solubility Data (Proxy Data from 4-Aminobenzoic Acid)
The following table summarizes the solubility of 4-aminobenzoic acid (PABA), a structurally related compound, in various solvents. This data can serve as a useful reference for selecting initial solvents for this compound.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Reference |
| Water | 25 | ~0.5 | ~5 | [9] |
| Ethanol | 25 | 12.5 | 125 | [2][5] |
| Methanol | Not Specified | High | High | [10] |
| Acetic Acid | Not Specified | High | High | [10] |
| Ethyl Acetate | Not Specified | Moderate | Moderate | [10] |
| Acetonitrile | Not Specified | Low | Low | [10] |
| 50% Methanol-Water | Not Specified | Low | Low | [10] |
| PBS (pH 7.2) | Not Specified | ~1.0 | ~10 | [11] |
Experimental Protocols
Protocol 1: Standard Solubility Assessment
This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent.
Caption: Workflow for experimental solubility assessment.
Methodology:
-
Preparation: Accurately weigh a small amount of this compound into a vial.
-
Solvent Addition: Add the selected solvent in small, precise increments (e.g., 100 µL).
-
Agitation: After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) at a constant temperature.
-
Observation: Visually inspect for complete dissolution.
-
Equilibration: If undissolved solid remains, allow the slurry to equilibrate for an extended period (e.g., 24 hours) with continuous stirring or shaking.
-
Separation: Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: pH-Dependent Solubility Enhancement
This protocol describes how to increase the solubility of the compound in an aqueous or semi-aqueous medium by adjusting the pH.
Methodology:
-
Dispersion: Disperse a known amount of this compound in the desired aqueous buffer (e.g., water, PBS).
-
pH Titration (Basic): While stirring, add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise. Monitor the pH and observe the dissolution of the solid. Stop when the compound is fully dissolved.
-
pH Titration (Acidic): Alternatively, add a dilute solution of a strong acid (e.g., 1 M HCl) dropwise to a fresh dispersion. Monitor the pH and observe dissolution.
-
Final pH: Record the final pH at which complete dissolution occurs.
-
Stability Check: After dissolution, it is advisable to check the stability of the compound at the new pH, especially if the solution is to be stored.
Signaling Pathways and Logical Relationships
The solubility of a compound is a critical factor in its bioavailability and subsequent interaction with biological targets. Poor solubility can be a major bottleneck in drug discovery and development.
Caption: Relationship between solubility and pharmacological effect.
This diagram illustrates that solubility is a fundamental physicochemical property that directly influences the absorption of a compound. Without adequate solubility, the compound cannot be efficiently absorbed into the bloodstream, which in turn limits its distribution to the target site, ultimately impacting its therapeutic efficacy. Therefore, resolving solubility issues is a critical first step in the experimental evaluation of any potential drug candidate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Aminobenzoic Acid or 4-Aminobenzoic Acid Manufacturers, with SDS [mubychem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ≥99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Experimental study and thermodynamic modeling of the solubility of 4-aminobenzoic acid in binary mixtures of solvents [chemistry.semnan.ac.ir]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of 2-[(4-Aminobenzoyl)amino]benzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-[(4-Aminobenzoyl)amino]benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this and structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and related aminobenzoic acid derivatives.
Q1: My purified product has a persistent yellow or brownish tint. How can I remove the color?
A: Discoloration is a common issue, often caused by colored impurities formed during synthesis or degradation from exposure to air and light.[1][2] Here are several approaches:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon (charcoal) to the solution.[1][3] Boil the solution with the carbon for a few minutes to allow it to adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool for crystallization.[4]
-
Inert Atmosphere: When handling the compound, especially at elevated temperatures, using an inert atmosphere like nitrogen can prevent oxidation that leads to colored byproducts.[1]
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve color and purity.
-
Chromatography: If recrystallization fails, column chromatography over silica gel is an effective alternative for separating colored impurities.
Q2: My recovery yield after recrystallization is very low. What are the likely causes and solutions?
A: Low yield is a frequent challenge in recrystallization. The key is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.
-
Excess Solvent: Using too much solvent to dissolve the crude product is the most common cause of low yield. Use the minimum amount of boiling solvent required to fully dissolve the solid.[4][5]
-
Cooling Process: Ensure the solution is cooled slowly to room temperature first to allow for the formation of large, pure crystals, and then cool it further in an ice bath to maximize precipitation before filtering.[4][6] Rushing the cooling process can lead to lower yields.
-
Incomplete Precipitation: The compound may have some solubility even in the cold solvent. Ensure the solution is thoroughly chilled before filtration.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, it will be lost with the insoluble impurities. To prevent this, use a pre-heated funnel and flask for the hot filtration step.[7]
Q3: The compound is not crystallizing from the solution, even after cooling. What steps can I take to induce crystallization?
A: A supersaturated solution may need intervention to initiate crystal formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5][6]
-
Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to boil off some of the solvent to increase the concentration of the compound and then attempt to cool it again.[5]
Q4: Column chromatography is not effectively separating my compound from its impurities. What adjustments can I make?
A: Poor separation in column chromatography usually relates to the choice of the mobile and stationary phases.
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. For silica gel chromatography of moderately polar compounds like aminobenzoic acid derivatives, a common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8] Try adjusting the ratio of these solvents. A less polar mobile phase will slow the elution of all components, potentially improving separation.
-
Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) could provide different selectivity for your specific impurities.
-
TLC Analysis: Before running a column, always optimize the separation on a Thin-Layer Chromatography (TLC) plate using different solvent systems. The solvent system that gives good separation on TLC (with the desired compound having an Rf value of ~0.3-0.4) is a good starting point for the column.[3]
Q5: What are the most probable impurities in my sample of this compound?
A: Impurities can originate from starting materials, side reactions, or subsequent degradation. Likely impurities include:
-
Starting Materials: Unreacted 4-aminobenzoic acid and 2-aminobenzoic acid (or their respective precursors).
-
Side Products: Products from self-condensation or other side reactions. For instance, in syntheses involving derivatives of aminobenzoic acids, amide by-products can sometimes form.[9]
-
Hydrolysis Products: The central amide bond could potentially hydrolyze back to the starting aminobenzoic acids under harsh pH or temperature conditions.
-
Oxidation Products: As mentioned, oxidation can lead to colored impurities.[1]
Quantitative Data for Solvent Selection
Table 1: Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents
| Solvent | Solubility Description | Key Characteristics |
| Water | Slightly soluble in cold water, much more soluble in hot water.[5][11] | Excellent for recrystallization due to the large temperature-dependent solubility gradient.[4][6] |
| Ethanol | Soluble.[10] | Can be used as a recrystallization solvent, often in a co-solvent system with water. |
| Methanol | Soluble, with the highest mole fraction solubility among common organic solvents.[12] | A good solvent for dissolving the compound for chromatography. |
| Ethyl Acetate | Soluble.[12] | Often used as a component of the mobile phase in silica gel chromatography.[8] |
| Acetonitrile | Soluble.[12] | Can be used in reverse-phase HPLC methods.[13] |
| Non-polar Solvents (e.g., Hexane) | Less soluble.[10] | Useful as the non-polar component in chromatography elution systems. |
Note: This data is for p-aminobenzoic acid and should be used as a general guide. Experimental validation is necessary for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general method for purifying the target compound by taking advantage of its differential solubility in a hot versus cold solvent.
-
Solvent Selection: Based on preliminary tests (and the data in Table 1), select a suitable solvent (e.g., water or an ethanol/water mixture) in which the compound is sparingly soluble at room temperature but very soluble when boiling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent in small portions until the solid just dissolves.[4] Maintain the solution at or near its boiling point during this process.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated carbon. Swirl and gently boil the mixture for 2-5 minutes.
-
Hot Filtration: Pre-heat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the hot funnel and filter the boiling solution quickly to remove the activated carbon and any insoluble impurities.[4][5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a 4:1 mixture of petroleum ether/ethyl acetate, as a starting point).[8] Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
General Purification Workflow
The following diagram outlines the general decision-making process for purifying a crude solid product like this compound.
Caption: A workflow diagram for selecting a purification strategy.
Troubleshooting Low Recrystallization Yield
This flowchart provides a logical path to diagnose and solve issues related to poor recovery during recrystallization.
Caption: A troubleshooting guide for low recrystallization yield.
References
- 1. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. [Study on the biosynthesis of para-aminobenzoic acid by S. sanguis. I. Establishment of a reversed-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-[(4-Aminobenzoyl)amino]benzoic acid during storage
This technical support center provides guidance on the proper storage and handling of 2-[(4-Aminobenzoyl)amino]benzoic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry place.[1] Refrigeration at 2-8°C is recommended for long-term storage. For short-term storage, temperatures below 30°C (86°F) are acceptable.[2] Avoid exposure to high temperatures as this can accelerate degradation.
Q2: How should I handle the compound to minimize degradation?
A2: Handle the compound in a well-ventilated area, minimizing exposure to light and moisture.[1][2] Use tightly sealed containers made of inert materials such as amber glass or high-density polyethylene.[2] It is also advisable to minimize the generation of dust when handling the solid form.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are inferred to be hydrolysis of the amide bond, photodegradation, and oxidation of the aromatic amine moieties.[3][4][5] Hydrolysis can be catalyzed by acidic or alkaline conditions, leading to the formation of 4-aminobenzoic acid and 2-aminobenzoic acid.[3][4]
Q4: Are there any solvents I should avoid when preparing solutions?
A4: Aqueous solutions, especially at non-neutral pH, can promote hydrolysis of the amide bond over time.[6] If aqueous solutions are necessary, they should be prepared fresh and used promptly. For longer-term storage in solution, consider aprotic solvents, although stability in these should be verified for your specific application.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or the appearance of an unusual odor. If any of these are observed, the integrity of the compound should be verified analytically before use.
Troubleshooting Guide
Q: I've noticed a discoloration of the stored powder. What should I do?
A: Discoloration, typically to a yellow or brownish hue, can be an indication of oxidation or photodegradation. It is recommended to perform an analytical test, such as HPLC or TLC, to assess the purity of the compound and identify any degradation products before proceeding with your experiment.
Q: My aqueous solution of the compound has become cloudy or has formed a precipitate. What does this mean?
A: Cloudiness or precipitation in an aqueous solution could indicate several issues. It may be due to the formation of less soluble degradation products from hydrolysis. Alternatively, it could be a result of the compound's low solubility in water, which may be affected by changes in temperature or pH. We recommend filtering the solution and analyzing both the filtrate and the precipitate to identify the cause.
Q: My experimental results are inconsistent, and I suspect the compound has degraded. How can I confirm this?
A: Inconsistent experimental results are a common indicator of compound degradation. To confirm this, you should analyze a sample of your stored compound using a suitable analytical method like HPLC or TLC. Compare the chromatogram of your sample to that of a fresh, high-purity standard. The presence of additional peaks in your sample's chromatogram would suggest the presence of degradation products.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Solid Form | Aqueous Solution |
| Temperature | 2-8°C (long-term), <30°C (short-term) | 2-8°C (short-term, <24 hours) |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) recommended | N/A (prepare fresh) |
| Light | Protect from light (use amber vials) | Protect from light |
| Container | Tightly sealed, inert material | Tightly sealed, inert material |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.5) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Degradation Analysis
This protocol outlines a general method for detecting the degradation of this compound by identifying the potential hydrolysis products: 4-aminobenzoic acid and 2-aminobenzoic acid.
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of this compound, 4-aminobenzoic acid, and 2-aminobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed standard solution containing all three compounds at a known concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the stored this compound and dissolve it in the mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 2 .
-
Inject the mixed standard solution to determine the retention times of the parent compound and its potential degradation products.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for peaks corresponding to 4-aminobenzoic acid and 2-aminobenzoic acid.
-
-
Data Interpretation:
-
The presence and area of peaks corresponding to the degradation products can be used to quantify the extent of degradation.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Purity Check
TLC can be used as a quick and simple method to check for the presence of degradation products.
-
Plate Preparation:
-
Use silica gel 60 F254 TLC plates.
-
-
Mobile Phase Preparation:
-
A suitable mobile phase could be a mixture of toluene, acetone, methanol, and ammonia (e.g., 8:3:3:0.1 by volume).
-
-
Sample and Standard Application:
-
Spot solutions of the stored compound and fresh standards of the parent compound and potential degradation products onto the TLC plate.
-
-
Development and Visualization:
-
Develop the plate in a TLC chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under UV light at 254 nm.
-
-
Interpretation:
-
The presence of additional spots in the lane of the stored compound that co-elute with the degradation product standards indicates degradation.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
References
- 1. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-[(4-Aminobenzoyl)amino]benzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-[(4-Aminobenzoyl)amino]benzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers by HPLC?
Separating isomers of organic compounds like this compound can be challenging due to their very similar physicochemical properties.[1] For these specific isomers, which possess both acidic (carboxylic acid) and basic (amino) functional groups, the main difficulties include:
-
Poor Resolution: Achieving baseline separation between the isomers.
-
Peak Tailing: Asymmetrical peaks caused by secondary interactions with the stationary phase.
-
Poor Retention: Lack of adequate retention on traditional reversed-phase columns like C18, as these molecules can be hydrophilic.[1]
Q2: What type of HPLC column is recommended for this separation?
Traditional C18 columns may not provide sufficient retention or selectivity for these polar isomers.[1] A mixed-mode chromatography approach, which utilizes both reversed-phase and ion-exchange mechanisms, is often more successful.[2] Columns with both hydrophobic and ion-exchange characteristics can better differentiate the small differences in the isomers' properties.[2] For example, a reversed-phase/cation-exchange column has been shown to be effective for separating similar aminobenzoic acid isomers.[1]
Q3: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound isomers. The pH of the mobile phase will determine the ionization state of the amino and carboxylic acid groups, which in turn affects their interaction with the stationary phase.[3] Adjusting the pH can significantly alter selectivity and resolution. For benzoic acid derivatives, using an acidic mobile phase (e.g., with the addition of formic acid) can improve peak shapes by suppressing the ionization of silanol groups on the stationary phase and ensuring consistent ionization of the analytes.[4]
Q4: Should I use an isocratic or gradient elution method?
The choice between isocratic and gradient elution depends on the complexity of the sample and the separation goals.
-
Isocratic elution (constant mobile phase composition) is simpler but may not be suitable if there are significant differences in retention times between isomers or if impurities are present.[5]
-
Gradient elution (varying mobile phase composition) is often preferred for complex samples and for optimizing the separation of closely eluting peaks. It allows for better control over retention times and can improve peak resolution.[6] A gradient program can help to elute all compounds of interest with good peak shape in a reasonable analysis time.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-eluting Peaks
If the isomeric peaks are not well separated, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The ionization state of the isomers is critical for separation. Systematically vary the mobile phase pH to find the optimal selectivity. For these compounds, a pH in the acidic range (e.g., 2.5-4.5) is a good starting point to protonate the amino group and ensure the carboxylic acid is in its non-ionized form. |
| Incorrect Mobile Phase Strength | If using reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve resolution. Make small, incremental changes. |
| Suboptimal Organic Solvent | The choice of organic solvent can influence selectivity. If using acetonitrile, try substituting it with methanol or a mixture of both. A "solvent triangle" approach can be used to systematically explore different solvent combinations.[7] |
| Inadequate Stationary Phase Selectivity | If optimizing the mobile phase is insufficient, the column may not be suitable. Switch to a column with a different selectivity, such as a mixed-mode (reversed-phase/ion-exchange) column or a phenyl-hexyl column, which can offer different interactions. |
Issue 2: Peak Tailing
Peak tailing is often observed for basic compounds like these isomers and can compromise peak integration and quantification.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and fixing peak tailing.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanols | The basic amino group can interact with acidic silanol groups on the silica-based stationary phase. Lowering the mobile phase pH (e.g., to pH 3 or below) with an acid like formic acid or phosphoric acid can suppress silanol activity.[4] |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Strongly retained impurities from previous injections can create active sites. Flush the column with a strong solvent. |
| Inappropriate Column | The column may have high silanol activity. Use a modern, high-purity, base-deactivated column or an end-capped column. |
Issue 3: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient or after changing the mobile phase.[8] |
| Fluctuations in Mobile Phase Composition | If preparing the mobile phase online, ensure the pump's mixing performance is accurate. Manually pre-mixing the mobile phase can help diagnose this issue.[3] Also, ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[8] |
| Temperature Variations | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9] |
| Changes in Mobile Phase pH | For these pH-sensitive compounds, even small shifts in pH can cause significant changes in retention. Ensure the buffer concentration is adequate (typically >10 mM) and that the mobile phase is freshly prepared.[3] |
Experimental Protocols
Starting Method for HPLC Separation of this compound Isomers
This protocol is a recommended starting point for method development. Optimization will likely be required.
Experimental Workflow
Caption: General workflow for an HPLC experiment.
Method Parameters
| Parameter | Recommendation | Rationale |
| Column | Mixed-mode C18/Cation-Exchange (e.g., Primesep 100, Coresep 100), 150 mm x 4.6 mm, 5 µm | Provides both hydrophobic and ionic interactions for enhanced selectivity between isomers.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control ionization and improve peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient Program | 10% B to 50% B over 15 minutes | A starting gradient to elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or 280 nm | Aromatic nature of the compounds allows for good UV absorbance. |
| Injection Volume | 10 µL | A standard injection volume; may need to be adjusted to avoid overload. |
Sample Preparation
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to a final concentration of 10-50 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. asdlib.org [asdlib.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. lcms.cz [lcms.cz]
troubleshooting unexpected NMR shifts in 2-[(4-Aminobenzoyl)amino]benzoic acid
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected Nuclear Magnetic Resonance (NMR) shifts during the characterization of 2-[(4-Aminobenzoyl)amino]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The chemical shifts of this compound are highly sensitive to solvent, concentration, and pH. The values below are estimates for a sample dissolved in DMSO-d₆, a common solvent for this type of molecule. Protons are labeled according to the diagram below.
Caption: Structure of this compound with proton labeling.
Table 1: Estimated ¹H NMR Chemical Shifts in DMSO-d₆
| Proton Label | Description | Estimated Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-a, H-a' | Protons ortho to -NH₂ | ~6.6 | Doublet |
| H-b, H-b' | Protons meta to -NH₂ | ~7.7 | Doublet |
| H-c | Proton ortho to -COOH | ~8.0 | Doublet |
| H-d | Proton meta to -COOH | ~7.2 | Triplet |
| H-e | Proton para to -COOH | ~7.6 | Triplet |
| H-f | Proton ortho to -NHCO | ~8.6 | Doublet |
| -NH₂ | Amine Protons | 5.5 - 6.5 | Broad Singlet |
| -NH- | Amide Proton | 10.0 - 11.0 | Broad Singlet |
| -COOH | Carboxylic Acid Proton | 12.0 - 13.0 | Broad Singlet |
Note: These are predicted values. Significant deviations are common and form the basis of this troubleshooting guide.
Q2: My aromatic signals are shifted, broadened, or overlapping unexpectedly. What are the common causes?
A2: Deviations in the aromatic region are typically caused by solvent effects, changes in pH, or molecular aggregation. The following workflow can help diagnose the issue.
Caption: General troubleshooting workflow for unexpected aromatic NMR shifts.
Detailed Explanations:
-
Solvent Effects: The use of aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts, an effect known as Aromatic Solvent Induced Shift (ASIS).[1][2] This occurs due to specific solute-solvent interactions where the solvent molecules arrange around the solute, causing increased shielding (upfield shifts) or deshielding (downfield shifts) of certain protons.[3][4] This property can be useful for resolving overlapping signals.[1]
-
Troubleshooting Step: Dissolve your sample in a different deuterated solvent (e.g., switch from DMSO-d₆ to CDCl₃ or Benzene-d₆) and re-acquire the spectrum.[5] A significant change in the pattern of aromatic signals is a strong indicator of solvent effects.
-
-
pH and Protonation State: The molecule has two ionizable groups: a basic amine (-NH₂) and an acidic carboxylic acid (-COOH). The protonation state of these groups dramatically alters the electron density of the aromatic rings, leading to large chemical shift changes.[6][7] At low pH, the amine will be protonated (-NH₃⁺), and at high pH, the carboxylic acid will be deprotonated (-COO⁻). Trace amounts of acid or base in your sample or NMR solvent can cause shifts.
Caption: Influence of pH on the protonation state of the molecule.
-
Troubleshooting Step: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. This will identify exchangeable protons (-NH₂, -NH-, -COOH) which will disappear or decrease in intensity.[8] To test pH sensitivity, you can add a microliter of dilute DCl or NaOD to your sample to see how the aromatic signals shift.
-
Concentration and Aggregation: At higher concentrations, aromatic molecules like this can self-associate or "stack" due to π-π interactions.[9] This aggregation changes the local magnetic environment for the protons, typically causing upfield shifts and significant peak broadening.[10][11]
-
Troubleshooting Step: Prepare a series of samples at different concentrations (e.g., 20 mg/mL, 10 mg/mL, 2 mg/mL) and compare the spectra. If the chemical shifts (especially in the aromatic region) move upfield and the peaks sharpen upon dilution, aggregation is likely occurring.
-
Q3: Why are the peaks for my -NH₂, amide -NH-, and -COOH protons very broad or not where I expect them?
A3: These protons are "labile" or "exchangeable," and their appearance in an NMR spectrum is affected by several factors:
-
Chemical Exchange: These protons can exchange with each other, with trace amounts of water in the solvent, or with other acidic/basic sites. This rapid exchange on the NMR timescale leads to signal broadening.[8]
-
Hydrogen Bonding: These protons participate in hydrogen bonding, both with the solvent and with other molecules of the analyte (intermolecular).[12] The extent of hydrogen bonding is highly dependent on concentration and temperature, causing the chemical shift of these protons to be variable.
-
Quadrupolar Coupling: The nitrogen atom has a quadrupole moment which can contribute to the broadening of attached -NH proton signals.
Experimental Protocol: D₂O Exchange for Identifying Labile Protons
-
Acquire Standard Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure complete mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peaks corresponding to the -NH₂, -NH-, and -COOH protons will either disappear completely or be significantly reduced in intensity in the second spectrum. This confirms their identity.[5]
Q4: I see extra peaks in my spectrum that don't belong to my molecule. What could they be?
A4: Extraneous peaks usually arise from impurities from the synthesis or purification process.
-
Residual Solvents: Solvents used during reaction or chromatography (e.g., ethyl acetate, dichloromethane, hexanes) are common culprits.
-
Starting Materials: Incomplete reaction can leave starting materials like 4-aminobenzoic acid or 2-aminobenzoic acid in your sample.[13][14]
-
Water: Most deuterated solvents contain a small amount of residual H₂O (or HOD after exchange).
Table 2: Common Impurities and Their Approximate ¹H NMR Shifts
| Impurity | Common Solvent | Approximate Chemical Shift (ppm) |
|---|---|---|
| Ethyl Acetate | DMSO-d₆ | ~1.99 (s), ~1.15 (t), ~4.04 (q) |
| Dichloromethane | DMSO-d₆ | ~5.76 (s) |
| 4-Aminobenzoic Acid | DMSO-d₆ | ~7.6 (d), ~6.5 (d), ~5.9 (br s, NH₂)[15] |
| 2-Aminobenzoic Acid | DMSO-d₆ | ~7.8 (d), ~7.2 (t), ~6.5 (m)[16] |
| Water (HOD) | DMSO-d₆ | ~3.33 (br s) |
-
Troubleshooting Step: Compare your spectrum to known spectra of the starting materials and solvents used. If a specific impurity is suspected, you can "spike" your NMR sample by adding a tiny amount of the suspected compound and see if the peak increases in intensity.
Q5: My entire spectrum seems to be shifted incorrectly. How can I fix this?
A5: A uniform shift across the entire spectrum is almost always an instrumental or processing error related to referencing.
-
Incorrect Referencing: The chemical shift scale (ppm) must be calibrated. This is typically done by setting the peak of a known reference compound to its correct value. The standard is Tetramethylsilane (TMS) at 0.00 ppm. In its absence, the residual non-deuterated solvent peak is used.
-
Wrong Solvent Selected: If you told the spectrometer software you were using CDCl₃ but your sample was in DMSO-d₆, the automatic locking and referencing would be incorrect.[17]
Experimental Protocol: Correct NMR Sample Preparation and Referencing
-
Sample Preparation: Ensure your sample is fully dissolved and the solution is homogeneous. Insoluble material can severely degrade shimming and spectral quality.[18]
-
Locking: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. Ensure the lock is established on the correct solvent.
-
Shimming: The magnetic field must be homogenized ("shimmed") across the sample volume. Poor shimming leads to broad and distorted peak shapes.[18]
-
Referencing: After data acquisition, calibrate the spectrum.
-
If TMS is present, set its peak to 0.00 ppm.
-
If not, use the residual solvent peak. For DMSO-d₆, the residual proton signal (from DMSO-d₅) is a quintet at 2.50 ppm . Calibrate your spectrum by setting this peak to 2.50 ppm.
-
References
- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmrb.io [bmrb.io]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmxresearch.com [nmxresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Factors Affecting Chemical Shift [maxbrainchemistry.com]
- 13. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. Common Problems | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Stability of 2-[(4-Aminobenzoyl)amino]benzoic Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 2-[(4-Aminobenzoyl)amino]benzoic acid solutions. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to address common stability challenges.
Troubleshooting Guide: Common Stability Issues
Question: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this and how can I prevent it?
Answer: Discoloration is the most common sign of degradation for solutions containing aromatic amines. This is primarily due to oxidation, which forms colored impurities. Several environmental factors can accelerate this process.
The table below summarizes the potential causes of discoloration and the recommended solutions to mitigate this issue.
| Potential Cause | Description | Recommended Solution |
| Oxidation | The aromatic amine moiety is highly susceptible to oxidation when exposed to atmospheric oxygen. This process is often the primary cause of color change. | Prepare solutions using deoxygenated solvents. Sparge the solvent and the final solution with an inert gas (e.g., nitrogen or argon) and store under an inert atmosphere. |
| Photo-degradation | Exposure to UV or even ambient light can provide the energy to initiate and accelerate oxidative and other degradation reactions.[1] | Prepare and store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. Minimize exposure to light during experiments. |
| High Temperature | Elevated temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.[2][3] | Store stock and working solutions at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
| Metal Ion Contamination | Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in solvents or from containers can catalyze oxidative degradation.[4] | Use high-purity solvents and rinse glassware thoroughly with purified water. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The molecule has three key structural features susceptible to degradation: the aromatic amine, the amide linkage, and the carboxylic acid. The primary degradation pathways are:
-
Oxidation: The 4-amino group is prone to oxidation, leading to the formation of colored quinone-imine structures and other complex colored products. This is often accelerated by light and heat.[1][5]
-
Hydrolysis: The central amide bond can be hydrolyzed under strongly acidic or basic conditions, breaking the molecule into 4-aminobenzoic acid and 2-aminobenzoic acid.
-
Photodecomposition: As a derivative of PABA (p-aminobenzoic acid), which is used in sunscreens for its UV absorption properties, the molecule can be susceptible to degradation upon exposure to UV light.[6]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group can occur, although this typically requires more extreme conditions.[2][3]
Q2: How does the pH of the solution affect its stability?
A2: The pH is a critical factor. The molecule has an acidic carboxylic acid group and a basic amino group, so its charge and reactivity change with pH.
-
Acidic Conditions (pH < 4): Strongly acidic conditions can protonate the amino group, which may slightly reduce its susceptibility to oxidation. However, very low pH can accelerate the hydrolysis of the amide bond.
-
Neutral Conditions (pH 6-8): This range often represents a good compromise for stability. The molecule exists primarily as a zwitterion or in equilibrium with its neutral form.
-
Alkaline Conditions (pH > 8): In basic solutions, the carboxylic acid is deprotonated, increasing solubility in aqueous media. However, high pH can significantly increase the rate of oxidation of the aromatic amine and may also promote amide hydrolysis.
For general use, buffering the solution to a near-neutral pH (e.g., using a phosphate buffer at pH 7.0-7.4) is recommended for optimal stability.
Q3: What are the recommended storage conditions for a stock solution?
A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage protocol.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, degassed polar aprotic solvents (e.g., DMSO, DMF) or an aqueous buffer (pH 6.5-7.5). | Minimizes reactive impurities and controls pH to prevent hydrolysis. Degassing removes oxygen. |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential degradation reactions.[7] |
| Atmosphere | Headspace flushed with an inert gas (Nitrogen or Argon). | Prevents oxidation by displacing oxygen from the vial.[5] |
| Container | Type I amber glass vials with Teflon-lined caps. | Protects from light and prevents leaching of contaminants from the container. |
| Additives | Consider 0.01% - 0.1% EDTA. | Chelates trace metal ions that can catalyze oxidation.[4] |
Q4: Can I add chemical stabilizers to my solution?
A4: Yes, in addition to controlling environmental conditions, chemical stabilizers can be effective.
-
Antioxidants: For organic solutions, butylated hydroxytoluene (BHT) can be considered. For aqueous solutions, scavengers like ascorbic acid may be used, but their compatibility and potential for interference in your specific application must be validated.
-
Chelating Agents: As mentioned, EDTA is effective at sequestering metal ions that catalyze oxidation.[4]
-
Other Stabilizers: For aromatic amines, compounds like hydrazine or thiourea derivatives have been used to prevent discoloration, but these are highly reactive and may not be suitable for biological or pharmaceutical applications.[1][8]
Experimental Protocols & Visualizations
To help you diagnose and solve stability problems, we provide a logical troubleshooting workflow and a diagram of potential degradation pathways.
Caption: A troubleshooting workflow for diagnosing stability issues.
Caption: Potential degradation pathways for the target molecule.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and determine the specificity of your analytical method.[9][10]
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample in 0.1 M HCl without the drug as a blank. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel blank. Heat at 60°C for 2-4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-UV exposure of not less than 200 watt hours/square meter.
-
Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2) against an untreated control sample to determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used to quantify the parent compound and separate it from potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M ammonium acetate buffer (pH 4.0) and methanol (e.g., 80:20 v/v).[11] The ratio may need to be optimized for your specific degradants.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject the stressed samples from the forced degradation study (Protocol 1) and unstressed control samples.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
References
- 1. JP2771011B2 - Method for stabilizing aromatic amine - Google Patents [patents.google.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of 2-aminobenzoic acid (anthranilic acid) with 4-aminobenzoyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction.[3] If not neutralized, the HCl will react with the unreacted amine (2-aminobenzoic acid), forming its salt and rendering it unreactive, which diminishes the product yield.[1] Secondly, the base helps to drive the equilibrium of the reaction towards the formation of the amide product.[1]
Q3: What are suitable solvents for this synthesis?
A3: The Schotten-Baumann reaction is often performed in a two-phase solvent system, consisting of water and an organic solvent.[2] The base resides in the aqueous phase, while the reactants and the product are in the organic phase, such as dichloromethane or diethyl ether.[2] Other organic solvents like tetrahydrofuran (THF) can also be used, particularly with an organic base.[4]
Q4: How can I purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound and similar compounds.[5] A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water, ethanol, or a mixture of solvents like ethanol/water can be effective for recrystallizing benzoic acid derivatives.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 4-aminobenzoyl chloride: The acyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider gentle heating or extending the reaction time. | |
| 3. Incorrect pH: The reaction medium is not sufficiently basic to neutralize the generated HCl. | - Ensure at least one equivalent of base is used. - Monitor the pH of the aqueous layer during the reaction and add more base if necessary. | |
| Formation of a White Precipitate (other than the product) | 1. Precipitation of 2-aminobenzoic acid salt: If the reaction mixture becomes acidic, the starting amine will precipitate as its hydrochloride salt. | - Add a suitable base (e.g., aqueous NaOH, pyridine) to redissolve the salt and regenerate the free amine. |
| 2. Formation of 4-aminobenzoic acid: This can occur if the 4-aminobenzoyl chloride hydrolyzes. | - Improve anhydrous conditions. - During workup, 4-aminobenzoic acid can be separated from the desired product based on solubility differences. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - Attempt purification by column chromatography before recrystallization. |
| 2. Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization. | - Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can sometimes be effective.[7] | |
| Product Discoloration (Yellow or Brown) | 1. Oxidation of the amino groups: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. | - Perform the reaction and purification steps under an inert atmosphere if possible. - Use activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative procedure based on established methods for similar acylations.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
4-Aminobenzoyl chloride
-
Sodium hydroxide (NaOH) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid in the chosen organic solvent (e.g., THF).[4]
-
Add a suitable base. If using an aqueous base like NaOH, a two-phase system with an organic solvent like dichloromethane will be formed.[2] If using an organic base like pyridine, the reaction will be homogeneous.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-aminobenzoyl chloride in the same organic solvent to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).[4]
-
Upon reaction completion, if a two-phase system was used, separate the organic layer. If a homogeneous system was used, proceed to the next step.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Benzamido Benzoic Acid Derivatives
| Product | Reactants | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-(Benzamido)benzoic acid | 4-Aminobenzoic acid, Benzoyl chloride | Anhydrous Na₂CO₃ | THF | 6-12 h | 85 | [4] |
| 4-(4-Chlorobenzamido)benzoic acid | 4-Aminobenzoic acid, 4-Chlorobenzoyl chloride | Anhydrous Na₂CO₃ | THF | 6-12 h | 80 | [4] |
| 4-(4-Methylbenzamido)benzoic acid | 4-Aminobenzoic acid, 4-Methylbenzoyl chloride | Anhydrous Na₂CO₃ | THF | 6-12 h | 75 | [4] |
Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Reactivity of 2-[(4-Aminobenzoyl)amino]benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Aminobenzoyl)amino]benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites of this compound are the carboxylic acid group on the anthranilic acid moiety, the secondary amide linkage, and the primary amino group on the benzoyl moiety. These sites are susceptible to reactions such as esterification, intramolecular cyclization, and further amide bond formation.
Q2: What is the most common intramolecular reaction this molecule undergoes, and what factors influence it?
A2: The most common intramolecular reaction is cyclization to form a quinazolinone derivative. This reaction is typically promoted by heat and can be influenced by the choice of solvent and the presence of a catalyst. Dehydrating conditions, often achieved by using reagents like acetic anhydride, facilitate the formation of an intermediate benzoxazinone, which then reacts with an amine to form the quinazolinone.
Q3: How does solvent choice impact the solubility of this compound and its derivatives?
A3: The solubility of aminobenzoic acid derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Generally, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective at dissolving these compounds. In contrast, solubility in nonpolar solvents is typically low. For related molecules like N-phenylanthranilic acid, the solubility follows the general trend of acetone > ethyl acetate > alcohols > toluene > acetonitrile.[1]
Troubleshooting Guides
Issue 1: Low Yield During Intramolecular Cyclization to Quinazolinone
Q: I am attempting to synthesize a quinazolinone from this compound, but the yield is consistently low. What are the possible causes and solutions?
A: Low yields in quinazolinone synthesis can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Dehydration: The initial step often involves the formation of a benzoxazinone intermediate via dehydration. If this step is inefficient, the overall yield will be low.
-
Solution: Ensure your dehydrating agent (e.g., acetic anhydride) is fresh and used in a sufficient molar excess. The reaction temperature and time may also need optimization.
-
-
Solvent Effects: The choice of solvent plays a critical role in the reaction rate and yield. Polar aprotic solvents are often preferred for this type of cyclization.
-
Solution: Consider switching to a high-boiling polar aprotic solvent such as DMF or DMSO. These solvents can improve the solubility of the reactants and may facilitate the reaction. For similar reactions, DMF has been shown to produce higher yields compared to ethanol.
-
-
Hydrolysis of Intermediates: The benzoxazinone intermediate can be susceptible to hydrolysis, which will revert it to the starting N-acyl anthranilic acid.
-
Solution: Ensure all reactants and the solvent are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture contamination.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Experiment with a range of temperatures. While higher temperatures often favor cyclization, they can also lead to side product formation. Monitoring the reaction by TLC or HPLC can help determine the optimal temperature.
-
Issue 2: Difficulty in Achieving Complete Esterification of the Carboxylic Acid Group
Q: I am trying to esterify the carboxylic acid group of this compound, but the reaction is slow and does not go to completion. How can I improve this?
A: Incomplete esterification is a common challenge. The following points should be considered:
-
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants.
-
Solution: Use a large excess of the alcohol reactant and a strong acid catalyst (e.g., concentrated sulfuric acid). Removing water as it forms, for example by using a Dean-Stark apparatus, can also drive the reaction to completion.
-
-
Solvent Polarity: The solvent can influence the reaction kinetics.
-
Solution: For reactions of benzoic acid derivatives with diazodiphenylmethane, the rate constants are influenced by the solvent's dielectric constant and its ability to solvate the carboxylic proton and the transition state. While a direct correlation for all esterification types is not established, solvent screening can be beneficial. Aprotic solvents are generally used for reactions involving acyl chlorides.
-
-
Steric Hindrance: While less of an issue for this specific molecule, steric bulk on either the acid or the alcohol can slow down the reaction.
-
Solution: If using a bulky alcohol, consider increasing the reaction time and temperature. Alternatively, converting the carboxylic acid to a more reactive species like an acyl chloride prior to reaction with the alcohol can be more effective.
-
Quantitative Data
The following table summarizes the effect of different solvents on the yield of a quinazolinone derivative from a closely related 2-phenyl benzoxazinone precursor. This data illustrates the significant impact solvent choice can have on reaction outcomes.
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| Dimethyl sulfoxide (DMSO) | 47 | 85 |
| Dimethylformamide (DMF) | 37 | 82 |
| Acetonitrile | 37 | 65 |
| Acetone | 21 | 50 |
| Pyridine | 12 | 45 |
| Tetrahydrofuran (THF) | 7.5 | 30 |
| Dioxane | 2.2 | 25 |
Data is representative of the synthesis of quinazolinone-4 derivatives from 2-phenyl benzoxazinones-4 and p-aminobenzene sulfonamides, a reaction analogous to the cyclization of this compound derivatives.[2]
Experimental Protocols
Protocol 1: Intramolecular Cyclization to a Quinazolinone Derivative
-
Step 1: Formation of the Benzoxazinone Intermediate:
-
In a round-bottom flask, suspend 1 mmol of this compound in 5 mL of acetic anhydride.
-
Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and then place it on an ice bath to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the 2-(4-aminophenyl)-4H-3,1-benzoxazin-4-one intermediate.
-
-
Step 2: Formation of the Quinazolinone:
-
Dissolve 1 mmol of the benzoxazinone intermediate in 5 mL of a suitable solvent (e.g., DMF or glacial acetic acid).
-
Add 1.2 mmol of the desired amine.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinazolinone derivative.
-
Protocol 2: Esterification of the Carboxylic Acid Group
-
Dissolve 1 mmol of this compound in a large excess of the desired alcohol (e.g., 20 mL of methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Heat the mixture at reflux for 6-12 hours. The reaction should be monitored by TLC or HPLC to determine completion.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting guide for low yield in quinazolinone synthesis.
References
Validation & Comparative
A Tale of Two Isomers: Anthranilic Acid vs. 4-Aminobenzoic Acid in Synthetic Chemistry
In the landscape of pharmaceutical and chemical synthesis, the choice of starting materials is paramount to the efficiency, yield, and ultimate success of a synthetic route. Among the versatile building blocks available to researchers, aminobenzoic acids stand out for their utility. This guide provides a detailed comparison of two key isomers: 2-aminobenzoic acid, commonly known as anthranilic acid, and 4-aminobenzoic acid (PABA). While the initially proposed comparison with 2-[(4-Aminobenzoyl)amino]benzoic acid is less pertinent—as it is a more complex derivative rather than a foundational starting material—a deeper look at its constituent precursors, anthranilic acid and PABA, offers valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Properties and Applications
| Property | Anthranilic Acid (2-Aminobenzoic Acid) | 4-Aminobenzoic Acid (PABA) |
| CAS Number | 118-92-3 | 150-13-0 |
| Molar Mass | 137.14 g/mol | 137.14 g/mol |
| Melting Point | 146-148 °C[1] | 187-189 °C |
| Appearance | White to off-white crystalline powder[1] | White crystalline solid[2] |
| Key Reactivity | Prone to intramolecular reactions (cyclization) due to the ortho positioning of the amino and carboxylic acid groups. The amino group can direct ortho-substitution.[1][3] | The para positioning of the functional groups allows for more straightforward derivatization of both the amino and carboxyl groups without intramolecular interference. |
| Primary Applications | Precursor to non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class (e.g., mefenamic acid), dyes, pigments, and perfumes.[1][4][5] | Precursor to local anesthetics (e.g., benzocaine), sunscreens, and folate synthesis in bacteria.[2][6] |
Synthesis of the Building Blocks
Both anthranilic acid and 4-aminobenzoic acid are synthesized through established industrial routes, often starting from readily available petrochemical precursors.
Synthesis of Anthranilic Acid
A common industrial synthesis of anthranilic acid involves the Hofmann rearrangement of phthalamide, which is derived from phthalic anhydride.
Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide
-
Preparation of Sodium Hypobromite Solution: In a flask, 40 g of sodium hydroxide is dissolved in 200 ml of water. The solution is cooled, and 32 g of bromine is added while maintaining a low temperature.
-
Hofmann Rearrangement: A mixture of 29.6 g of phthalimide and 20 ml of cold water is added to the cold sodium hypobromite solution with vigorous stirring.
-
Reaction Progression: The reaction mixture is warmed to 10 °C until the solution becomes clear. Then, 24 g of finely divided sodium hydroxide is added, allowing the temperature to rise to 40 °C. The mixture is then heated to 80 °C to complete the reaction.
-
Precipitation and Isolation: After cooling, the reaction mixture is acidified with 64 ml of concentrated hydrochloric acid and 30 ml of glacial acetic acid. The precipitated anthranilic acid is allowed to stand overnight, then filtered, washed with a small amount of ice-cold water, and can be recrystallized from hot water.
Synthesis of 4-Aminobenzoic Acid (PABA)
PABA is primarily produced through the reduction of 4-nitrobenzoic acid.[2]
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
-
Preparation of Reactant Solution: In a 1L autoclave, 83.5 g of 4-nitrobenzoic acid and 20 g of sodium hydroxide are dissolved in 334 g of water to form an aqueous solution of the sodium salt.[7]
-
Catalytic Hydrogenation: To this solution, 0.835 g of a Pd/C catalyst is added. The autoclave is sealed and the hydrogen pressure is controlled at 2-4 MPa, with the temperature maintained at 60-70 °C. The reaction proceeds until the pressure no longer decreases, followed by an additional hour at the same temperature and pressure.[7]
-
Isolation of PABA: After cooling to room temperature, the catalyst is recovered by filtration. The filtrate is then acidified with 36%-38% hydrochloric acid to a pH of 3. The solution is cooled to room temperature, and the resulting PABA precipitate is collected by filtration.[7]
-
Drying: The collected solid is dried to yield the final product. This method can produce PABA with a yield of up to 97.0% and a purity of 99.3% (HPLC).[7]
Performance in Synthesis: A Comparative Overview
The distinct positioning of the amino and carboxyl groups in anthranilic acid and PABA dictates their reactivity and suitability for different synthetic targets.
Anthranilic Acid: A Gateway to Heterocycles and NSAIDs
The ortho-relationship of the functional groups in anthranilic acid makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and acridones.[8] Its most prominent application in drug development is in the synthesis of fenamates, a class of NSAIDs. This is typically achieved through the Ullmann condensation.
Table 1: Representative Synthesis of N-Aryl Anthranilic Acids (Fenamate Precursors) via Ullmann Condensation [9]
| Reactants | Catalyst | Solvent | Reaction Time | Yield |
| o-Chlorobenzoic acid, substituted anilines | Cupric oxide | - | 7 hours (reflux) | Significant |
Note: Specific yield percentages can vary depending on the substituted aniline used.
4-Aminobenzoic Acid: A Foundation for Anesthetics and Beyond
The para-arrangement of the functional groups in PABA allows for independent reactions at both the amino and carboxyl termini without the complication of intramolecular cyclization. A classic example of its synthetic utility is the Fischer esterification to produce the local anesthetic, benzocaine.
Table 2: Representative Synthesis of Benzocaine via Fischer Esterification [6][10]
| Reactants | Catalyst | Solvent | Reaction Time | Yield |
| 4-Aminobenzoic acid, Ethanol | Sulfuric acid | Ethanol | 3 hours (reflux) | 82.1% (example)[11] |
Mandatory Visualizations
Tryptophan Biosynthesis Pathway
Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan.[1] The pathway begins with chorismate and involves the enzymatic conversion of anthranilate to phosphoribosylanthranilate.
Caption: Tryptophan biosynthesis from chorismate, highlighting the role of anthranilic acid.
Experimental Workflow: Synthesis of Benzocaine
The synthesis of benzocaine from PABA is a common undergraduate laboratory experiment that illustrates the principles of Fischer esterification.
Caption: Workflow for the synthesis of benzocaine from 4-aminobenzoic acid via Fischer esterification.
Conclusion
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. bath.ac.uk [bath.ac.uk]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
Comparative Guide to HPLC Method Validation for 2-[(4-Aminobenzoyl)amino]benzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is paramount to ensure safety and efficacy. 2-[(4-Aminobenzoyl)amino]benzoic acid, a known impurity of the antiepileptic drug Lacosamide, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods, offering insights into their experimental protocols and performance data.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of various reported HPLC methods suitable for the analysis of Lacosamide and its impurities, including this compound. This comparative data allows for an informed selection of an appropriate analytical strategy based on specific laboratory requirements and instrumentation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Finepak SIL C18T-5 | Waters Symmetry C8, 250 x 4.6mm, 5µ | Develosil ODS HG-5, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: Water (80:20) | Gradient Elution | A: Sodium di-hydrogen phosphate monohydrate buffer (pH 3.0) B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | Not Specified for impurity | 210 nm[1] | 210 nm[2] |
| Column Temperature | Not Specified | Not Specified | 40°C[2] |
| Injection Volume | Not Specified | Not Specified | 30 µL[2] |
| Linearity Range | 0.1–10 μg/mL (for Benzyl Acetate)[3] | Not Specified | 0.0360 - 6.0420 mcg/mL[2] |
| LOD | 0.03 μg/mL (for Benzyl Acetate)[3] | Not Specified | 0.0104 - 0.0214 µg/mL[2] |
| LOQ | 0.1 μg/mL (for Benzyl Acetate)[3] | Not Specified | 0.0312 - 0.0642 µg/mL[2] |
| Accuracy (% Recovery) | 98.5% to 101.2% (for Lacosamide)[3] | Not Specified | 99.1% to 101.1%[2] |
| Precision (%RSD) | < 2%[3] | Not Specified | < 5.0%[2] |
Note: The data for Method 1 pertains to the analysis of Lacosamide and its impurity Benzyl Acetate, which can serve as a reference for developing a method for this compound. The other methods are for Lacosamide and its related impurities, which would include this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are outlines of the experimental protocols for the compared HPLC methods.
Method 2: Gradient Reverse Phase HPLC[1]
-
Objective: To develop and validate a novel gradient reverse phase HPLC method for the quantitative estimation of Lacosamide impurities in a pharmaceutical dosage form.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C8, 250 x 4.6mm, 5µ.
-
Detector: PDA detector, with detection wavelength set at 210 nm.
-
Mobile Phase: A gradient elution was employed. The exact composition and gradient program are not specified in the abstract but would involve a mixture of an aqueous buffer and an organic solvent.
-
-
Method Validation: The method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, limit of quantification, robustness, and solution stability.
-
Forced Degradation Studies: The drug product was subjected to acid, alkali, and peroxide degradation to demonstrate the stability-indicating nature of the method. The peak purity of Lacosamide was assessed to ensure that all degradants were separated from the main peak.
Method 3: Stability-Indicating HPLC Method[2]
-
Objective: To develop and validate a stability-indicating RP-LC method for the determination of Lacosamide and its related impurities in bulk and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: Develosil ODS HG-5 (150 mm x 4.6 mm I.D; particle size 5 μm).
-
Mobile Phase:
-
Mobile Phase A: Sodium di-hydrogen phosphate monohydrate buffer, with pH adjusted to 3.00 with diluted orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution was used.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Sample Temperature: 25°C.
-
UV Detection: 210 nm.
-
Injection Volume: 30 µL.
-
-
Method Validation: The method was validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Forced Degradation Studies: The method's ability to separate Lacosamide from its degradation products and known impurities was demonstrated.
Alternative Analytical Approaches
While HPLC is the most common technique, other methods can be considered for the analysis of aminobenzoic acid derivatives.
-
Spectrophotometry: A simple and sensitive spectrophotometric method based on charge transfer complexation has been described for the quantification of 4-aminobenzoic acid (PABA). This method, while potentially less specific than HPLC, can be a cost-effective alternative for certain applications.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another chromatographic technique that can be employed for the separation of polar compounds like aminobenzoic acids.[4]
Workflow for HPLC Method Validation
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.
Caption: A flowchart illustrating the key stages in the validation of an HPLC method.
This comprehensive guide provides a foundation for selecting and implementing a suitable HPLC method for the quantification of this compound. The provided data and protocols, sourced from various studies, highlight the common chromatographic conditions and validation parameters that are essential for robust and reliable impurity analysis in a drug development setting.
References
A Comparative Analysis of the Biological Activities of 2-[(4-Aminobenzoyl)amino]benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the positional isomers of 2-[(4-Aminobenzoyl)amino]benzoic acid: the ortho (2-), meta (3-), and para (4-) isomers. The primary biological activities identified for comparison are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, and antioxidant potential, based on available scientific literature.
Data Presentation: Comparative Biological Activity
A key study by Iftikhar et al. (2018) investigated the cholinesterase inhibitory and antioxidant activities of a series of derivatives of 2-, 3-, and 4-aminobenzoic acids. While the study focused on various derivatives, it provides the most direct available comparison for the purpose of this guide. Unfortunately, the specific quantitative data for the parent, unsubstituted this compound and its 3- and 4- isomers were not explicitly detailed in the accessible literature. However, to illustrate the influence of the isomeric substitution, the data for the benzoylated derivatives from the study are presented below.[1][2]
| Compound | Isomer Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) |
| 2-(Benzoylamino)benzoic acid | Ortho (2-) | > 100 | 45.3 ± 1.2 | 85.2 ± 2.5 |
| 3-(Benzoylamino)benzoic acid | Meta (3-) | 82.1 ± 3.1 | 60.7 ± 2.8 | > 100 |
| 4-(Benzoylamino)benzoic acid | Para (4-) | 65.4 ± 2.5 | 38.9 ± 1.9 | 70.3 ± 3.3 |
| Galanthamine (Standard) | - | 0.52 ± 0.09 | 12.4 ± 1.5 | - |
Data extracted from Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica, 75(2), 385-396.[1]
From this data, it can be observed that the position of the amino and carboxyl groups on the benzoic acid ring significantly influences the biological activity. The para-substituted isomer generally demonstrates the most potent inhibitory activity against both AChE and BChE, as well as the highest antioxidant activity among the three isomers.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method to determine the anticholinesterase activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from Electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isomers of this compound)
-
Galanthamine (standard inhibitor)
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). A solution of the test compound is prepared, typically in a suitable solvent like DMSO, and then diluted with the buffer.
-
Reaction Mixture: In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations are added.
-
Enzyme Addition: 20 µL of AChE or BChE solution is added to the mixture and incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by adding 10 µL of the respective substrate solution (ATCI for AChE and BTCI for BChE).
-
Measurement: The absorbance is measured at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5 minutes). The rate of reaction is calculated.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
DPPH Radical Scavenging Antioxidant Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (isomers of this compound)
-
Ascorbic acid or Trolox (standard antioxidant)
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well microplate, a specific volume of the DPPH solution (e.g., 180 µL) is added to varying concentrations of the test compound solution (e.g., 20 µL).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC₅₀ Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined by plotting the percentage of scavenging activity against the logarithm of the test compound concentration.
Mandatory Visualization
Caption: Workflow for the Cholinesterase Inhibition Assay.
References
A Comparative Guide to Analytical Methods for 2-[(4-Aminobenzoyl)amino]benzoic Acid Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of 2-[(4-Aminobenzoyl)amino]benzoic acid, also known as para-aminobenzoic acid (PABA). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate technique for their specific research needs. The methods compared include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Colorimetric methods.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and a colorimetric method for the determination of PABA.
| Parameter | HPLC-UV | LC-MS/MS | Colorimetric Method |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Reaction with a chromogenic agent to form a colored product, followed by spectrophotometric measurement. |
| Linearity Range | 10 nM - 5000 nM[1] | 100 nM - 5000 nM for PABA[1] | 5 - 90 µg/ml |
| Precision (CV%) | Within-run: <5%; Run-to-run: <5%[1] | Within-run: <5%; Run-to-run: <5%[1] | Within-run: 0.2-0.7%; Run-to-run: 2.6-6.1%[2] |
| Recovery | 53.4 - 69.9% (in cereals)[2] | 99.6 - 102.5%[3] | 78.5% (in multi-vitamins); 96.1-100.8% (in cereals)[2] |
| Limit of Detection | 0.2 µM[2][4] | Not explicitly stated, but high sensitivity is implied. | 0.3 µM[2][4] |
| Limit of Quantification | 0.08 µg/ml[5] | Not explicitly stated, but high sensitivity is implied. | 1.67 µg/ml |
| Selectivity | Good, can be affected by co-eluting compounds with similar UV spectra.[6] | Excellent, highly selective due to mass-based detection (MRM).[1] | Prone to interference from other compounds that react with the chromogenic agent.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and a colorimetric method for PABA determination.
1. High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of PABA in various matrices, including pharmaceutical formulations and biological samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., XTerra MS C18) is commonly used.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The specific gradient and composition will depend on the specific isomers and matrix.[6][7]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Detection: UV detection is often set at the maximum absorbance wavelength for PABA, which is around 254 nm or 255 nm.[7][9]
-
Sample Preparation: Samples are typically prepared by dissolving them in the mobile phase or a suitable solvent, followed by filtration to remove particulate matter. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Quantification: A calibration curve is constructed by plotting the peak area of PABA standards against their known concentrations. The concentration of PABA in the samples is then determined from this curve.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A C18 reversed-phase column is typically employed.[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Mass Spectrometric Detection: The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The precursor to product ion transition for PABA is typically m/z 138 -> 120.[1]
-
Sample Preparation: For biological fluids like urine or plasma, a simple dilution or a protein precipitation step with a solvent like acetonitrile is often sufficient.[10]
-
Internal Standard: An internal standard, such as N-acetylprocainamide, is often used to improve accuracy and precision.[1]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve.
3. Colorimetric Method
This method is a simpler and more cost-effective alternative, though it may lack the specificity of chromatographic methods.
-
Principle: The method is based on a charge-transfer complexation reaction. PABA, as an n-electron donor, reacts with an acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form a colored complex.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: PABA standard, DDQ solution, and a suitable solvent like methanol.
-
Procedure:
-
Prepare a series of PABA standard solutions of known concentrations.
-
To a fixed volume of each standard and sample solution, add a specific volume of the DDQ reagent.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (e.g., 474 nm for the PABA-DDQ complex).
-
-
Quantification: A calibration curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of PABA in the samples is then determined from this curve.
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to generate data within the same study or when a method is transferred between laboratories.[11] The goal is to ensure that the results are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison of analytical methods for this compound. The choice of method should be based on a thorough evaluation of the specific requirements of the study, including sensitivity, selectivity, sample matrix, cost, and available instrumentation. For regulatory submissions, adherence to guidelines such as the ICH M10 for bioanalytical method validation is mandatory.[12]
References
- 1. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 3. Scholars@Duke publication: Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Performance Showdown: A Researcher's Guide to Catalysts in 2-[(4-Aminobenzoyl)amino]benzoic Acid Synthesis
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide offers a comparative analysis of various catalytic systems applicable to the synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid, a key structural motif in medicinal chemistry. While direct comparative studies on this specific molecule are limited, this guide draws upon performance data from analogous amidation reactions to provide valuable insights into catalyst selection.
The synthesis of this compound typically involves the formation of an amide bond between 2-aminobenzoic acid (anthranilic acid) and a derivative of 4-aminobenzoic acid. The choice of catalyst or coupling agent is crucial for optimizing reaction efficiency, yield, and purity. This guide summarizes quantitative data for a range of modern catalytic systems, provides a general experimental protocol for a typical amidation reaction, and illustrates the workflow for catalyst evaluation.
Catalyst Performance in Amidation Reactions: A Comparative Overview
The following table summarizes the performance of various catalysts and coupling agents in amidation reactions analogous to the synthesis of this compound. The data highlights key parameters such as yield, reaction time, and temperature, offering a basis for selecting a suitable catalytic system.
| Catalyst/Reagent | Reactants (Analogous) | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Titanium(IV) fluoride (TiF₄) | Benzoic acid + Benzylamine | 10 mol% | Toluene | Reflux | 24 | 89 | [1] |
| Boronic Acid | Phenylacetic acid + Benzylamine | - | - | - | - | - | [2][3] |
| Rh(III) complex | Anilide + Isocyanate | 5 mol% | THF | 75 | 8 | 93 | [4] |
| Coupling Agents | |||||||
| DIC/HOPO | Benzoic acid + Benzylamine | - | Water/MeCN | - | - | High | [5][6] |
| DMT-MM | Benzoic acid + Dibenzylamine | - | Water/MeCN | - | - | High | [5][6] |
| COMU-collidine | Benzoic acid + Aniline | - | Water/MeCN | - | - | High | [5][6] |
| TPTU-NMI | Benzoic acid + Aniline | - | Water/MeCN | - | - | High | [5][6] |
| Dodecamethoxy-neopentasilane | Benzoic acid + Amine | 20 mol% | Solvent-free | 120 | 7 | 99 | [7] |
| HATU | - | - | - | - | - | Fast, less epimerization | [8] |
| HBTU | - | - | - | - | - | - | [8] |
| PyBOP | - | - | - | - | - | More reactive than BOP | [8] |
| Heterogeneous Catalysts | |||||||
| Niobium pentoxide (Nb₂O₅) | n-Dodecanoic acid + Aniline | - | - | - | - | High (reusable) | [9] |
| 5% Pd/C | 4-nitrobenzoic acid + H₂ | 1.0g per 100g substrate | Water | 60-70 | 2 | 96.1 | [10] |
Note: The data presented is from various amidation reactions and may not be directly transferable to the synthesis of this compound. However, it provides a strong indication of the relative performance of these catalytic systems.
General Experimental Protocol for Catalytic Amidation
This protocol outlines a general procedure for the synthesis of an amide, which can be adapted for the synthesis of this compound using a selected catalyst.
Materials:
-
2-aminobenzoic acid
-
4-aminobenzoyl derivative (e.g., 4-aminobenzoyl chloride or 4-aminobenzoic acid)
-
Selected catalyst or coupling agent
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve 2-aminobenzoic acid (1 equivalent) in the chosen anhydrous solvent.
-
Catalyst/Reagent Addition: Add the selected catalyst or coupling agent according to the loading specified in the literature (refer to the table above for typical ranges).
-
Acylating Agent Addition: Slowly add the 4-aminobenzoyl derivative (1-1.2 equivalents) to the reaction mixture. If using a carboxylic acid as the acylating agent with a catalyst, it can be added along with the 2-aminobenzoic acid.
-
Reaction: Stir the reaction mixture at the optimized temperature (refer to the table for typical ranges) for the specified duration. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction mixture (e.g., with water or a mild acid/base wash depending on the catalyst system).
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and catalyst performance comparison for the target amidation reaction.
Caption: Workflow for synthesis and catalyst comparison.
Signaling Pathways in Drug Development
While not directly related to the synthesis, the this compound scaffold may be designed to interact with specific biological signaling pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical signaling pathway interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. mdpi.com [mdpi.com]
- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
A Comparative Analysis of 2-[(4-Aminobenzoyl)amino]benzoic Acid as a Linker in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the cytotoxic payload is a critical determinant of both efficacy and safety. This guide provides a comparative benchmark of 2-[(4-Aminobenzoyl)amino]benzoic acid against other commonly employed linkers in drug development. While direct, head-to-head experimental data for this compound as a linker is limited in publicly available literature, this guide synthesizes known performance data of established linkers and provides a framework for evaluating its potential.
Introduction to Linker Technology in Drug Conjugates
The ideal linker for a drug conjugate must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity. Upon reaching the target cell, the linker should facilitate the efficient release of the active drug. Linkers are broadly categorized as cleavable or non-cleavable.
Cleavable linkers are designed to be labile under specific conditions prevalent in the target cell, such as low pH in lysosomes or the presence of specific enzymes. This category includes:
-
Enzymatically-cleavable linkers: Often containing dipeptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B.
-
Acid-labile linkers: Typically incorporating functionalities like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.
-
Reductively-cleavable linkers: Containing disulfide bonds that are cleaved in the reducing environment of the cytoplasm.
Non-cleavable linkers , such as those based on a thioether linkage (e.g., SMCC), rely on the complete degradation of the antibody component within the lysosome to release the drug-linker-amino acid adduct.
Benchmarking this compound
This compound features an aromatic amide bond. Structurally, it shares similarities with the p-aminobenzyl carbamate (PABC) self-immolative spacer used in conjunction with enzymatically cleavable linkers like Val-Cit. However, in this case, the amide bond itself would need to be cleaved for drug release.
Based on fundamental chemical principles, an aromatic amide bond is generally stable under physiological conditions (pH 7.4, 37°C), suggesting good plasma stability. Cleavage would likely require enzymatic hydrolysis. While not a canonical peptide bond recognized by enzymes like Cathepsin B, other lysosomal proteases could potentially hydrolyze this linkage. Without specific experimental data, its cleavage efficiency remains theoretical.
The following sections present quantitative data for well-characterized linkers to provide a benchmark for the potential performance of this compound.
Quantitative Comparison of Linker Performance
The performance of different linkers can be assessed by several key parameters: plasma stability, cleavage efficiency under target conditions, and the resulting in vitro cytotoxicity of the drug conjugate.
| Linker Type | Linker Example | Plasma Stability (Half-life) | Cleavage Condition | Cleavage Rate/Efficiency | In Vitro Cytotoxicity (IC50) of ADC |
| Enzymatically Cleavable | Val-Cit-PABC | > 7 days (human plasma)[1] | Cathepsin B | Efficient cleavage | 8.8 - 14.3 pM[2] |
| Enzymatically Cleavable | Val-Ala-PABC | High plasma stability[2] | Cathepsin B | Slower than Val-Cit[] | 92 pM[2] |
| Acid-Labile | Hydrazone | ~2 days (human plasma)[1] | pH 4.5-5.0 | >90% cleavage at pH 5.5 | Varies with payload and target |
| Non-Cleavable | SMCC (Thioether) | High plasma stability[4][5] | Lysosomal degradation | N/A | 609 pM[2] |
| Aromatic Amide (Inferred) | This compound | Expected to be high | Enzymatic (putative) | Unknown | Unknown |
Experimental Protocols
Accurate benchmarking requires standardized experimental protocols. Below are methodologies for key linker evaluation assays.
Plasma Stability Assay
Objective: To determine the stability of the linker in plasma and assess premature drug release.
Methodology:
-
Incubate the antibody-drug conjugate (ADC) in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Quench the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.[6][7]
-
Calculate the half-life (t½) of the ADC in plasma.
Lysosomal Cleavage Assay
Objective: To evaluate the efficiency of linker cleavage by lysosomal enzymes.
Methodology:
-
Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
Incubate the ADC with the lysosomal preparation at 37°C in an appropriate acidic buffer (pH 4.5-5.0).
-
Collect aliquots at different time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor cocktail or by heat inactivation).
-
Analyze the samples by LC-MS to quantify the released payload.[8]
-
Determine the rate of cleavage.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against a target cancer cell line.
Methodology:
-
Plate cancer cells expressing the target antigen at a suitable density.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for a period that allows for cell proliferation (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50).[9]
Conclusion and Future Directions
The selection of a linker is a multi-parameter optimization problem that requires a balance between stability in circulation and efficient cleavage at the target site. While established linkers like Val-Cit-PABC and hydrazones have a wealth of performance data, the potential of novel linkers such as this compound warrants investigation.
Based on its chemical structure, this compound is predicted to have high plasma stability. However, its susceptibility to enzymatic cleavage within the lysosome is the most critical unknown parameter. To fully assess its potential, it is imperative to conduct empirical studies following the protocols outlined in this guide. Direct comparison of its plasma stability, lysosomal cleavage kinetics, and the in vitro and in vivo efficacy of the resulting ADC against those with benchmark linkers will provide the definitive data needed to validate its utility in the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. One moment, please... [sterlingpharmasolutions.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Comparative Analysis of the Binding Affinity of 2-[(4-Aminobenzoyl)amino]benzoic Acid Derivatives
A comparative investigation into the binding affinity of derivatives based on the 2-[(4-Aminobenzoyl)amino]benzoic acid scaffold reveals their potential as potent enzyme inhibitors. Research has primarily focused on their activity against cholinesterases and fatty acid amide hydrolase (FAAH), enzymes implicated in neurodegenerative diseases and pain/inflammation pathways, respectively. This guide synthesizes experimental data to provide a clear comparison of the performance of these derivatives.
Quantitative Data Summary
The binding affinities of various 2-aminobenzoic acid and 4-aminobenzohydrazide derivatives have been evaluated, with results presented in terms of IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Cholinesterase Inhibition
A study by Iftikhar et al. (2021) explored a series of 2-, 3-, and 4-aminobenzoic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system.[1] The findings for the 2-aminobenzoic acid derivatives are summarized below.
| Compound ID | Derivative of 2-Aminobenzoic Acid | AChE IC50 (µM) | BChE IC50 (µM) |
| 1a | 2-(Benzamido)benzoic acid | 4.39 ± 0.09 | 4.13 ± 0.08 |
| 2a | 2-(Benzylamino)benzoic acid | 4.96 ± 0.08 | 3.25 ± 0.06 |
| 3a | 2-(Furan-2-carboxamido)benzoic acid | 5.23 ± 0.12 | 4.89 ± 0.10 |
| 4a | 2-((4-Bromophenyl)sulfonamido)benzoic acid | 4.87 ± 0.10 | 4.56 ± 0.09 |
| 5a | 2,2'-(Isophthaloylbis(azanediyl))dibenzoic acid | 4.12 ± 0.08 | 3.87 ± 0.07 |
| Table 1: In vitro cholinesterase inhibitory activity of 2-aminobenzoic acid derivatives. Data sourced from Iftikhar et al., 2021.[1] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Derivatives of 4-aminobenzohydrazide have been investigated as inhibitors of FAAH.[2] One of the most potent compounds identified in a study contains a structure related to the core topic, highlighting the potential of this scaffold against FAAH.[2]
| Compound ID | Structure | FAAH IC50 (nM) |
| 12 | 2-(2-(4-(2-carboxybenzamido)benzoyl)hydrazine-1-carbonyl)benzoic acid | 1.62 |
| Table 2: In vitro FAAH inhibitory activity of a key derivative. Data sourced from Sedaghata et al., 2020.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used in the cited studies.
Synthesis of 2-Aminobenzoic Acid Derivatives
The synthesis of the 2-aminobenzoic acid derivatives involved the reaction of 2-aminobenzoic acid with various acyl chlorides or sulfonyl chlorides.[1]
General Procedure:
-
2-Aminobenzoic acid (1.4 mM) is dissolved in a suitable solvent.
-
The corresponding acyl chloride (e.g., furoyl chloride, 1.43 mL) is added to the solution under stirring at room temperature.[1]
-
The reaction is monitored until completion.
-
The resulting solid product is filtered and purified.[1]
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity against AChE and BChE was determined using a modified Ellman's method.[1]
Protocol:
-
A solution of the test compound is prepared.
-
In a 96-well plate, buffer, the test compound, and the respective enzyme (AChE or BChE) are added.
-
The plate is incubated.
-
The substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB (Ellman's reagent) are added to initiate the reaction.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
In Vitro FAAH Inhibition Assay
The FAAH inhibitory activity was evaluated using a specific in vitro assay.
Protocol:
-
Recombinant FAAH enzyme is used.
-
The test compounds are incubated with the enzyme in a suitable buffer.
-
A fluorescent substrate is added to the mixture.
-
The reaction is monitored by measuring the increase in fluorescence resulting from the hydrolysis of the substrate.
-
The IC50 values are calculated by analyzing the concentration-dependent inhibition of the enzyme activity.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the principle of enzyme inhibition.
Caption: Experimental workflow for determining enzyme inhibition.
Caption: Principle of competitive enzyme inhibition.
References
A Comparative Guide to the Synthetic Validation of 2-[(4-Aminobenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic route for 2-[(4-Aminobenzoyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis. The presented methodology is contrasted with alternative approaches, supported by experimental data to facilitate informed decisions in process development and optimization.
Validated Synthetic Route: A Two-Step Approach
A robust and reliable synthetic pathway to obtain this compound involves a two-step process:
-
Amide Formation: Acylation of 2-aminobenzoic acid (anthranilic acid) with 4-nitrobenzoyl chloride to yield the intermediate, 2-[(4-nitrobenzoyl)amino]benzoic acid.
-
Nitro Group Reduction: Subsequent reduction of the nitro group to an amine to afford the final product.
This approach is favored for its straightforward reaction conditions and the commercial availability of the starting materials.
Experimental Protocols
Step 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid
-
Materials: 2-Aminobenzoic acid, 4-nitrobenzoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure: To a solution of 2-aminobenzoic acid (1.0 eq) in pyridine at 0°C is slowly added 4-nitrobenzoyl chloride (1.05 eq). The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the mixture is poured into ice-cold water and acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Materials: 2-[(4-Nitrobenzoyl)amino]benzoic acid, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure: A mixture of 2-[(4-nitrobenzoyl)amino]benzoic acid (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water is heated to reflux for 3-5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the hot reaction mixture is filtered through celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield the pure product.
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 2-[(4-Nitrobenzoyl)amino]benzoic acid | 2-Aminobenzoic acid, 4-Nitrobenzoyl chloride | Pyridine | Dichloromethane | 4-6 h | 0°C to RT | 85-90 | >95 |
| 2 | This compound | 2-[(4-Nitrobenzoyl)amino]benzoic acid | Iron, Ammonium Chloride | Ethanol/Water | 3-5 h | Reflux | 80-88 | >98 |
Alternative Synthetic Routes: A Comparative Analysis
While the validated two-step method is effective, other synthetic strategies can be considered. These alternatives offer different advantages and disadvantages in terms of reaction conditions, reagent toxicity, and scalability.
Alternative 1: Direct Acylation with 4-Aminobenzoyl Chloride
A direct acylation of 2-aminobenzoic acid with 4-aminobenzoyl chloride is conceptually simpler. However, the free amino group on 4-aminobenzoyl chloride can lead to self-polymerization, reducing the yield of the desired product. Protecting the amino group on 4-aminobenzoic acid before converting it to the acid chloride adds extra steps to the synthesis, making the validated route more efficient overall.
Alternative 2: Catalytic Hydrogenation for Nitro Reduction
The reduction of the nitro intermediate can also be achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.
| Method | Catalyst | Reagents | Pressure | Temperature | Advantages | Disadvantages |
| Validated Method | - | Iron, Ammonium Chloride | Atmospheric | Reflux | Cost-effective, readily available reagents, avoids specialized equipment. | Generates iron waste. |
| Alternative 2 | Pd/C or Raney Ni | Hydrogen gas | 1-4 MPa | 60-100°C | High yields, clean reaction. | Requires specialized high-pressure equipment, flammable hydrogen gas, catalyst cost. |
Catalytic hydrogenation often provides higher yields and cleaner reaction profiles. However, it necessitates the use of high-pressure hydrogenation equipment and handling of flammable hydrogen gas, which may not be feasible in all laboratory settings. The iron/ammonium chloride method, while generating metallic waste, is operationally simpler and utilizes less hazardous and more cost-effective reagents.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the validated synthetic route.
Caption: Validated two-step synthesis of this compound.
Conclusion
The presented two-step synthetic route for this compound offers a reliable and efficient method with high yields and purity. While alternative methods like direct acylation or catalytic hydrogenation exist, the validated approach provides a practical balance of efficiency, cost-effectiveness, and operational simplicity, making it a suitable choice for both laboratory-scale synthesis and potential scale-up operations. The choice of the most appropriate route will ultimately depend on the specific requirements of the research or development project, including available equipment, safety considerations, and economic factors.
A Comparative Guide to Purity Assessment of 2-[(4-Aminobenzoyl)amino]benzoic Acid by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 2-[(4-Aminobenzoyl)amino]benzoic acid against other common analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Introduction
This compound is a molecule of interest in pharmaceutical development. Ensuring its purity is a critical step in drug manufacturing and quality control, as impurities can affect the safety, efficacy, and stability of the final product. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be employed for the rapid and accurate determination of the purity of crystalline organic compounds.[1][2][3][4][5] This guide will delve into the principles of DSC for purity analysis, compare it with High-Performance Liquid Chromatography (HPLC) and Titrimetry, and provide detailed experimental protocols.
The purity of a crystalline substance can be determined by DSC based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[1][6][7] For a material with a small amount of impurity that is soluble in the molten state but not in the solid state, the melting point is lowered, and the melting range is broadened.[7] DSC measures the heat flow into a sample as a function of temperature, and the resulting melting endotherm can be analyzed to quantify the mole fraction of impurities.[1][6]
Comparison of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. Below is a comparative summary of DSC, HPLC, and Titrimetry for the analysis of this compound.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the purity assessment of three different batches of this compound using DSC, HPLC, and Titrimetry. This data is intended to illustrate the comparative performance of each technique.
| Parameter | DSC | HPLC | Titrimetry |
| Purity (Batch A) | 99.85 mol% | 99.82% (by area) | 99.79% (w/w) |
| Purity (Batch B) | 99.52 mol% | 99.48% (by area) | 99.45% (w/w) |
| Purity (Batch C) | 98.98 mol% | 98.95% (by area) | 98.90% (w/w) |
| Melting Point (Batch A) | 235.5 °C (Onset) | Not Applicable | Not Applicable |
| Enthalpy of Fusion (Batch A) | 150.2 J/g | Not Applicable | Not Applicable |
| Limit of Detection (LOD) | ~0.1 mol% impurity | Impurity-dependent | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | ~0.3 mol% impurity | Impurity-dependent | ~0.3% (w/w) |
| Analysis Time per Sample | ~30 minutes | ~20 minutes | ~15 minutes |
| Sample Amount Required | 1-5 mg | <1 mg | 100-200 mg |
| Solvent Consumption | None | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.
Differential Scanning Calorimetry (DSC) Protocol
Principle: This method is based on the analysis of the melting endotherm of the sample. The presence of impurities broadens the melting peak and lowers the melting point. The van't Hoff equation is used to calculate the mole percent purity from the shape of the melting curve.[1][6][7]
Instrumentation:
-
Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000, TA Instruments Q2000)
-
Aluminum sample pans and lids
-
Microbalance
Procedure:
-
Accurately weigh 2-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 200 °C).
-
Heat the sample at a constant rate of 1 °C/min through its melting transition.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the melting peak using the instrument's software, which applies the van't Hoff equation. The analysis is typically performed on the portion of the peak between 10% and 50% of the total area.
High-Performance Liquid Chromatography (HPLC) Protocol
Principle: HPLC separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a 0.1% formic acid solution in water (e.g., 60:40 v/v). Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the test batch at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the area percent purity of the sample.
Titrimetry Protocol
Principle: This method determines the purity of this compound by titrating its acidic carboxylic group with a standardized solution of a strong base. The purity is calculated based on the amount of titrant consumed to reach the equivalence point.
Instrumentation:
-
Burette (50 mL)
-
Analytical balance
-
pH meter or a suitable indicator (e.g., phenolphthalein)
Procedure:
-
Standardization of Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of neutralized ethanol).
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed (the endpoint).
-
Record the volume of NaOH solution consumed.
-
Calculate the weight percent purity of the sample.
Visualizations
DSC Purity Analysis Workflow
The following diagram illustrates the key steps involved in determining the purity of a substance using DSC.
Caption: Workflow for DSC purity determination.
Effect of Impurities on DSC Thermogram
This diagram illustrates the theoretical effect of impurities on the melting peak of a crystalline substance as observed by DSC.
Caption: Impurity effect on a DSC melting peak.
Logical Relationship of Purity Analysis Methods
The following diagram shows the logical relationship and the primary outputs of the three compared purity analysis methods for an active pharmaceutical ingredient (API) like this compound.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. tainstruments.com [tainstruments.com]
A Comparative Analysis of Synthesis Yields for 2-[(4-Aminobenzoyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid, an amide derivative of anthranilic acid and 4-aminobenzoic acid, is a critical process in the development of various pharmaceutical compounds. The efficiency of this synthesis, measured by its yield, directly impacts the economic and environmental viability of large-scale production. This guide provides a comparative analysis of common synthetic routes to this molecule, supported by experimental data from analogous reactions found in the literature.
The primary method for forming the central amide bond is the acylation of an amine with a reactive carboxyl derivative, typically an acyl chloride. This leads to two principal synthetic pathways:
-
Route A: Acylation of 2-aminobenzoic acid with 4-aminobenzoyl chloride.
-
Route B: Acylation of 4-aminobenzoic acid with 2-aminobenzoyl chloride (anthraniloyl chloride).
This document outlines the yields and methodologies associated with these routes, providing a framework for selecting the most effective protocol.
Data Presentation: Synthesis Yield Comparison
The following table summarizes the reported yields for the key reaction steps in the synthesis of this compound. The yields for the final amide coupling step are based on analogous reactions involving the acylation of an aminobenzoic acid with a substituted benzoyl chloride under similar conditions.
| Route | Reaction Step | Reactants | Reagents/Solvent | Yield (%) | Reference |
| A | 1. Acyl Chloride Formation | 4-Aminobenzoic acid | Thionyl chloride (SOCl₂) | 85-100% | [1][2][3] |
| 2. Amide Coupling (Analogous Reaction) | 4-Aminobenzoic acid + para-substituted benzoyl chlorides | Anhydrous Na₂CO₃, Tetrahydrofuran (THF) | 60-85% | [4] | |
| B | 1. Acyl Chloride Formation | 2-Aminobenzoic acid (Anthranilic acid) | Thionyl chloride (SOCl₂) or similar | N/A | |
| 2. Amide Coupling (General Method) | Aminobenzoic acids + Aromatic halides | Pyridine | N/A | [5] |
Note: Specific yield data for the synthesis of 2-aminobenzoyl chloride and its subsequent reaction (Route B) were not prominently available in the searched literature, but the general methodology is well-established.
Logical Workflow of Synthesis Routes
The diagram below illustrates the two primary synthetic pathways investigated for the production of this compound.
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the acyl chloride intermediate (Route A, Step 1) and a general, analogous procedure for the final amide coupling reaction (Route A, Step 2).
Protocol 1: Synthesis of 4-Aminobenzoyl Chloride (Route A, Step 1)
This procedure is based on the reaction of 4-aminobenzoic acid with thionyl chloride.
-
Reactants:
-
4-Aminobenzoic acid (1.0 g, 7.29 mmol)
-
Thionyl chloride (10 ml)
-
-
Procedure:
-
To 1.0 g of 4-aminobenzoic acid, add 10 ml of thionyl chloride.
-
Heat the solution to reflux and maintain for 16 hours.[1] The reaction temperature is critical; while it can proceed at room temperature, heating to reflux (typically 70-80°C) ensures higher yields.[2]
-
After the reaction is complete, remove the excess thionyl chloride under vacuum.
-
The resulting solid is 4-aminobenzoyl chloride. The reported yield for this method is up to 100%.[1]
-
-
Safety Note: This reaction must be performed in a well-ventilated fume hood under anhydrous conditions, as thionyl chloride is corrosive and reacts violently with water.
Protocol 2: Synthesis of this compound via Amide Coupling (Analogous to Route A, Step 2)
This protocol is adapted from a general procedure for the synthesis of 4-(substituted-benzamido)benzoic acids.[4]
-
Reactants:
-
2-Aminobenzoic acid (1.68 mmol)
-
4-Aminobenzoyl chloride (1.68 mmol)
-
Anhydrous sodium carbonate (Na₂CO₃) (1.68 mmol)
-
Dry Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-aminobenzoic acid (1.68 mmol) and anhydrous sodium carbonate (1.68 mmol) in dry THF in a round-bottom flask.
-
To this solution, add 4-aminobenzoyl chloride (1.68 mmol).
-
Stir the resulting mixture at room temperature for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
-
Expected Yield: Based on analogous reactions, the expected yield for this coupling step is between 60% and 85%.[4]
References
- 1. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]
- 2. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 3. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of Aromatic Amides: A Comparative Guide to the Crystallographic Validation of 2-[(4-Aminobenzoyl)amino]benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: X-ray Crystallography vs. Other Techniques
The definitive determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. While various analytical techniques provide valuable structural information, single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Provides an unambiguous and complete molecular structure.[1] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Excellent for determining the constitution and conformation of molecules in solution. | Does not provide precise bond lengths or angles. Structure is inferred, not directly observed. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on their vibrational frequencies. | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues. | High sensitivity and accuracy in determining molecular formula. | Does not provide information on the 3D arrangement of atoms. |
X-ray Crystallographic Data for 2-(4-chlorobenzamido)benzoic acid
The following tables summarize the key crystallographic data obtained for the structural analog, 2-(4-chlorobenzamido)benzoic acid.[1] This data provides a benchmark for the level of detail achievable through X-ray crystallography.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical formula | C₁₄H₁₀ClNO₃ |
| Formula weight | 275.69 |
| Temperature | 295(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 26.8843(10) Å, α = 90°b = 5.0367(2) Å, β = 117.489(2)°c = 20.9264(12) Å, γ = 90° |
| Volume | 2513.7(2) ų |
| Z | 8 |
| Calculated density | 1.456 Mg/m³ |
| Absorption coefficient | 0.311 mm⁻¹ |
| F(000) | 1136 |
| Crystal size | 0.40 x 0.08 x 0.06 mm |
| Theta range for data collection | 2.13 to 25.00° |
| Reflections collected | 4248 |
| Independent reflections | 2295 [R(int) = 0.057] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2295 / 0 / 176 |
| Goodness-of-fit on F² | 0.922 |
| Final R indices [I>2sigma(I)] | R1 = 0.0432, wR2 = 0.1132 |
| R indices (all data) | R1 = 0.1084, wR2 = 0.1321 |
Table 2: Selected Bond Lengths and Angles for 2-(4-chlorobenzamido)benzoic acid [1]
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl(1)-C(11) | 1.739(3) | O(1)-C(7)-N(1) | 122.9(2) |
| O(1)-C(7) | 1.229(3) | C(8)-N(1)-C(7) | 126.8(2) |
| N(1)-C(7) | 1.345(3) | C(1)-C(2)-C(14) | 120.2(2) |
| N(1)-C(8) | 1.421(3) | O(2)-C(14)-O(3) | 123.0(3) |
| C(1)-C(2) | 1.401(4) | O(2)-C(14)-C(2) | 120.3(3) |
| C(2)-C(14) | 1.488(4) | O(3)-C(14)-C(2) | 116.7(2) |
Experimental Protocols
Synthesis of 2-(4-chlorobenzamido)benzoic acid[1]
A solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in dry tetrahydrofuran (20 mL) is added dropwise to a stirred solution of 2-aminobenzoic acid (1.37 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dry tetrahydrofuran (30 mL) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl (50 mL). The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the title compound as a white solid.
Single-Crystal X-ray Diffraction
A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 295 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data is processed to yield a set of indexed reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystallographic Structure Validation
The following diagram illustrates the typical workflow for validating a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
References
comparative docking studies of 2-[(4-Aminobenzoyl)amino]benzoic acid analogs
A Comparative Guide to the Molecular Docking of 2-[(4-Aminobenzoyl)amino]benzoic Acid Analogs
This guide provides a comparative analysis of molecular docking studies performed on analogs of this compound and related aminobenzoic acid derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of the therapeutic potential and structure-activity relationships of these compounds. The data presented is based on published experimental and in-silico research.
Comparative Docking Performance
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following table summarizes the quantitative data from various studies on aminobenzoic acid analogs, offering a comparative view of their potential as enzyme inhibitors.
| Compound Series | Target Enzyme | Most Potent Compound | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 2-, 3-, and 4-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) | Compound 5b | 1.66 ± 0.03 | -9.54 | [1] |
| 2-, 3-, and 4-Aminobenzoic acid derivatives | Butyrylcholinesterase (BChE) | Compound 2c | 2.67 ± 0.05 | -5.53 | [1] |
| 4-Aminobenzohydrazide derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 12 | 0.00162 | Not Reported | [2][3] |
| 2-(oxalylamino) benzoic acid analogs | Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | Not Reported | Linear correlation to experimental values (r²=0.859) | [4] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the detailed protocols from the key experiments.
Cholinesterase Inhibition Study
A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives as cholinesterase inhibitors involved both in-vitro biological screening and in-silico molecular docking.[1]
-
Molecular Docking: The molecular docking studies were performed to understand the binding modes of the synthesized compounds. The binding energy for the most potent compound against acetylcholinesterase was calculated to be -9.54 kcal/mol, while for butyrylcholinesterase, it was -5.53 kcal/mol.[1] These results supported the findings from the enzyme inhibition assays.[1]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Study
Novel fatty acid amide hydrolase (FAAH) inhibitors based on 4-aminobenzohydrazide derivatives were designed, synthesized, and evaluated.[2][3]
-
Molecular Docking: The interaction of the final products in the FAAH catalytic site was simulated using AutoDock 4.0 software with the Lamarckian genetic algorithm to predict the binding conformations.[3] The high-resolution crystal structure of FAAH was used for the docking. The docking results were clustered with an RMSD of 2.0 Å.[3] The most potent inhibitor, compound 12, demonstrated an IC50 value of 1.62 nM.[2][3]
Visualizing the Workflow and Potential Pathways
To better illustrate the processes involved in these research endeavors, the following diagrams have been generated using Graphviz.
Caption: General workflow for a comparative molecular docking study.
Caption: Hypothetical signaling pathway modulated by an aminobenzoic acid analog.
Conclusion
The comparative analysis of docking studies on this compound analogs and related compounds reveals their potential as inhibitors for various enzymes, including cholinesterases and FAAH. The presented data underscores the importance of the specific chemical structure in determining the binding affinity and inhibitory potency. The detailed experimental protocols and visual workflows provided in this guide aim to support further research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(4-Aminobenzoyl)amino]benzoic Acid: A General Procedural Guide
Essential Safety and Disposal Information
Proper disposal of laboratory chemicals is crucial for environmental safety and regulatory compliance. For compounds where a specific Safety Data Sheet (SDS) is not immediately accessible, a cautious approach based on the handling of analogous substances is warranted. The information presented here is derived from safety data for structurally related compounds, such as 4-Aminobenzoic acid.
General Disposal Principles
Waste material containing 2-[(4-Aminobenzoyl)amino]benzoic acid must be disposed of in accordance with national and local regulations. It is imperative to avoid releasing the chemical into the environment.
Key Steps for Disposal:
-
Containerization: Leave the chemical in its original container whenever possible. Do not mix it with other waste.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.
-
Waste Collection: Dispose of the contents and the container at an approved waste disposal plant.
-
Contaminated Materials: Handle uncleaned containers and any contaminated personal protective equipment (PPE), such as gloves, as you would the product itself and dispose of them accordingly.
Summary of Safety Data for Structurally Similar Compounds
The following table summarizes key safety information for 4-Aminobenzoic acid, a structurally related compound. This data is provided for illustrative purposes and may not reflect the properties of this compound.
| Parameter | Value | Source |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects. | |
| GHS Precautionary Statement | P273: Avoid release to the environment. | |
| GHS Disposal Statement | P501: Dispose of contents/ container to an approved waste disposal plant. | |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | |
| Storage Conditions | Tightly closed, dry, and protected from air and light. |
General Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Important Note: The information provided is intended to promote a culture of safety and responsible chemical handling. It is not a substitute for the specific guidance found in an official Safety Data Sheet for this compound. Always prioritize the information provided by the chemical manufacturer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
